Product packaging for 1,2,3,4-Tetrahydroquinoxaline(Cat. No.:CAS No. 3476-89-9)

1,2,3,4-Tetrahydroquinoxaline

货号: B1293668
CAS 编号: 3476-89-9
分子量: 134.18 g/mol
InChI 键: HORKYAIEVBUXGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1,2,3,4-Tetrahydroquinoxaline (: 3476-89-9) is an organic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol. It features a benzene ring fused to a piperazine ring, the latter of which adopts a puckered conformation in the solid state . This structure serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and chemical biology. In research applications, this compound is a valuable precursor and core structure for developing bioactive molecules. Recent studies highlight its role in the discovery of novel inhibitors, such as 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which act as potent AMP Deaminase 2 (AMPD2) inhibitors . Piperazine-based compounds, including tetrahydroquinoxaline, are also significant in coordination chemistry, forming complex networks with metals like copper(I) halides, which are studied for their unique structural properties . Furthermore, the tetrahydroquinoxaline core is recognized for its relevance in the design of compounds with potential antimalarial properties . The compound is typically synthesized via the catalytic hydrogenation of quinoxaline . It is characterized by a melting point range of 95.0 to 99.0 °C . As a solid, it is sensitive to air and should be stored under an inert atmosphere, in a cool, dark place, at room temperature to maintain stability . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B1293668 1,2,3,4-Tetrahydroquinoxaline CAS No. 3476-89-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKYAIEVBUXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063048
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-89-9
Record name 1,2,3,4-Tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3476-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental structural and chemical properties of 1,2,3,4-tetrahydroquinoxaline. The document details its molecular architecture, supported by crystallographic data, and presents its characteristic spectroscopic signatures. Furthermore, detailed experimental protocols for its synthesis are provided to aid in its practical application in research and development. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

This compound is a heterocyclic compound that features a benzene ring fused to a dihydropyrazine ring. This core structure is a key component in a variety of biologically active molecules and serves as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational flexibility and hydrogen bonding capabilities make it an attractive moiety for the design of novel therapeutic agents and functional materials. A thorough understanding of its basic structure and chemical properties is therefore essential for its effective utilization in these fields.

Molecular Structure

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name for this compound is this compound.[1]

General Properties:

PropertyValueReference
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
CAS Number 3476-89-9[1]
Melting Point 92-98 °C
Boiling Point 289 °C[2]
Crystallographic Data

X-ray crystallographic studies have provided precise insights into the three-dimensional structure of this compound. The analysis reveals that the piperazine ring adopts a puckered conformation, while the fused benzene ring is planar.[3]

A study by Pike and Dugan (2007) reported the following crystallographic data for this compound:[3]

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a 9.8609(2) Å
b 8.4986(2) Å
c 16.9639(4) Å
Volume 1421.64(6) ų
Z 8

Spectroscopic Properties

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.4 - 6.8m4HAromatic protons
3.3 - 3.5m4HMethylene protons (-CH₂-)
~3.0br s2HAmine protons (-NH-)

¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~140Quaternary aromatic carbons
~120Tertiary aromatic carbons
~115Tertiary aromatic carbons
~42Methylene carbons (-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretching
3100 - 3000StrongAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
1600 - 1585MediumAromatic C-C in-ring stretching
1500 - 1400MediumAromatic C-C in-ring stretching
1335 - 1250StrongAromatic C-N stretching
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
134High[M]⁺ (Molecular ion)
133High[M-H]⁺
105Medium[M-H-C₂H₄]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Synthesis via Hydrogenation of Quinoxaline

This protocol is adapted from the work of Pike and Dugan (2007).[3]

Materials:

  • Quinoxaline

  • 5% Rhodium on alumina catalyst

  • Absolute ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus

Procedure:

  • Freshly sublimed quinoxaline (1.24 g, 9.51 mmol) and 5% rhodium on alumina catalyst (198 mg) are dissolved in 100% ethanol (50 mL) in a Parr hydrogenation apparatus.

  • The apparatus is purged with hydrogen gas and then pressurized to 40 psi.

  • The reaction mixture is shaken for 24 hours at room temperature.

  • The catalyst is removed by filtration through Celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from hot water to afford this compound as a white solid.

Synthesis via Condensation of o-Phenylenediamine with a 1,2-Dicarbonyl Compound (General Procedure)

This is a general and widely used method for the synthesis of quinoxaline derivatives, which can be subsequently reduced to 1,2,3,4-tetrahydroquinoxalines.

Materials:

  • o-Phenylenediamine

  • A 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)

  • Ethanol or acetic acid

  • Reducing agent (e.g., NaBH₄, H₂/Pd-C)

Procedure:

  • Equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound are dissolved in a suitable solvent such as ethanol or acetic acid.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the quinoxaline product.

  • The resulting quinoxaline is then dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a reducing agent such as sodium borohydride or subjected to catalytic hydrogenation to yield this compound.

  • The final product is isolated and purified by standard procedures such as recrystallization or column chromatography.

Visualizations

Synthesis_of_1_2_3_4_Tetrahydroquinoxaline Quinoxaline Quinoxaline Reaction Hydrogenation Quinoxaline->Reaction H2 H₂ H2->Reaction Catalyst 5% Rh/Al₂O₃ Catalyst->Reaction THQ This compound Reaction->THQ General_Synthesis_Workflow Start o-Phenylenediamine + 1,2-Dicarbonyl Compound Condensation Condensation Start->Condensation Quinoxaline Quinoxaline Intermediate Condensation->Quinoxaline Reduction Reduction Quinoxaline->Reduction Product This compound Reduction->Product

References

The Enduring Legacy of Quinoxalines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has captivated the attention of chemists and pharmacologists for over a century.[1][2] Since its initial synthesis, the quinoxaline scaffold has proven to be a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse array of compounds with significant biological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of quinoxaline compounds, detailed experimental protocols for their synthesis and biological evaluation, a compilation of their quantitative biological data, and a visualization of the key signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Quinoxalines

The story of quinoxalines begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Othmar Hinsberg. They independently reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5][6] This fundamental reaction, now famously known as the Körner-Hinsberg synthesis, laid the groundwork for the entire field of quinoxaline chemistry and remains a cornerstone of their preparation today.[3]

Initially, the interest in quinoxalines was primarily academic, focusing on the chemical properties and reactivity of this novel heterocyclic system. However, the 20th century witnessed a paradigm shift as the broad spectrum of biological activities associated with quinoxaline derivatives began to be unveiled. Researchers discovered that these compounds exhibited potent antimicrobial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1][2][7][8] This realization propelled quinoxalines into the forefront of drug discovery and development, where they continue to be a subject of intense investigation.

The evolution of synthetic methodologies has also played a crucial role in the history of quinoxalines. While the classical Körner-Hinsberg reaction is still widely used, numerous modifications and novel synthetic routes have been developed to improve yields, shorten reaction times, and introduce a wider range of substituents. These advancements include the use of various catalysts, microwave-assisted synthesis, and the development of greener, more environmentally friendly protocols.[3][6]

Quantitative Data on the Biological Activities of Quinoxaline Derivatives

The therapeutic potential of quinoxaline compounds is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the inhibitory activities of various quinoxaline derivatives against different biological targets.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[4][9][11]
Compound XVaHCT116 (Colon)4.4[4][9]
Compound IVPC-3 (Prostate)2.11[9][11]
FQMDA-MB-231 (Breast)< 16[9]
Compound VIIIaHepG2 (Liver)9.8[4][11]
Compound VIIIeHCT116 (Colon)8.4[4][11]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[12]
Benzo[g]quinoxaline 9MCF-7 (Breast)8.84[12]
Compound 23jHepG2 (Liver)6.4[13]
Compound 23jMCF-7 (Breast)10.3[13]
Compound 27aHepG2 (Liver)4.5[7]
Compound 27aMCF-7 (Breast)7.7[7]

Table 2: VEGFR-2 and EGFR Inhibitory Activity of Selected Quinoxaline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
CPD4EGFR (L858R/T790M/C797S)3.04[1][5]
CPD15EGFR (L858R/T790M/C797S)6.50[1][5]
CPD16EGFR (L858R/T790M/C797S)10.50[1][5]
CPD21EGFR (L858R/T790M/C797S)3.81[1][5]
Compound 23jVEGFR-23.7[10][13]
Compound 23aVEGFR-25.8[10][13]
Compound 27aVEGFR-23.2[7]
Compound 11EGFR0.508[14]
Compound 17EGFR0.807[14]
Compound 13EGFR0.4[15]
Antimicrobial Activity

The quinoxaline scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi.

Table 3: Antimicrobial Activity (MIC values in µg/mL) of Selected Quinoxaline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5pS. aureus4[16]
Compound 5pB. subtilis8[16]
Compound 5pMRSA8[16]
Quinoxaline DerivativeMRSA4[17][18][19]
Compound 5mS. aureus16[16]
Compound 5nB. subtilis32[16]
Antiviral Activity

Certain quinoxaline derivatives have shown promising activity against various viruses, including Human Cytomegalovirus (HCMV).

Table 4: Antiviral Activity (EC₅₀ values in µM) of Selected Quinoxaline Derivatives

Compound IDVirusEC₅₀ (µM)Reference
Compound 4HCMV< 0.05[8]
Compound 8HCMV< 0.05[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline compounds, intended to be a practical guide for researchers.

Synthesis Protocols

This protocol describes the original method for synthesizing a simple quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 0.210 g)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as white needles.

This modern approach offers a rapid and efficient alternative to classical heating.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Ethanol:Water (1:1, 1 mL)

  • Iodine (5 mol%)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe vessel, dissolve the diamine and dicarbonyl compound in the ethanol/water mixture.[3]

  • Add a catalytic amount of iodine.[3]

  • Irradiate the mixture in a microwave synthesizer at 50°C for 2-3 minutes.[3]

  • Monitor the reaction by TLC.

  • Upon completion, add dichloromethane and wash successively with sodium thiosulphate solution and brine.[3]

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the product by column chromatography or recrystallization.

This protocol details the preparation of an important class of quinoxaline derivatives.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

Procedure:

  • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.[4]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until it turns into a melt.[20]

  • The melt will solidify upon standing.

  • Recrystallize the solid from water to obtain the pure quinoxaline-2,3-dione.[20]

Biological Assay Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinoxaline compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[9]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test quinoxaline compound dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the research process involved with quinoxaline compounds, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Many quinoxaline-based anticancer agents function by inhibiting the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding ADP ADP Ras Ras EGFR->Ras Activation Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline derivative.

Quinoxaline inhibitors also target the VEGFR-2 pathway, a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding ADP ADP PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Phosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Experimental Workflows

This diagram illustrates the typical workflow for the synthesis and structural confirmation of new quinoxaline compounds.

Synthesis_Workflow Start Start: Select Starting Materials (o-phenylenediamine & 1,2-dicarbonyl) Synthesis Synthesis (e.g., Hinsberg or Microwave-assisted) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure, Characterized Quinoxaline Derivative NMR->End IR->End MS->End

Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.

This diagram outlines the logical progression from initial screening to the identification of a lead compound in the drug discovery process.

Drug_Discovery_Workflow Library Quinoxaline Compound Library Screening In Vitro Anticancer Screening (e.g., MTT Assay) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit_ID->SAR Lead Lead Compound SAR->Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead->Mechanism Preclinical Preclinical Studies (In Vivo Models) Mechanism->Preclinical

Caption: Workflow for the discovery of quinoxaline-based anticancer drugs.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry, quinoxaline compounds have demonstrated remarkable versatility and therapeutic potential. Their rich history is a testament to the power of chemical synthesis and the continuous quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activities of quinoxalines, equipping researchers with the foundational knowledge and practical protocols necessary to further explore this fascinating class of compounds. The future of quinoxaline research is bright, with ongoing efforts focused on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and their application in treating a wide range of human diseases.

References

A Technical Guide to 1,2,3,4-Tetrahydroquinoxaline: Molecular Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in the context of biological signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Core Molecular and Physical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a pyrazine ring. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
CAS Number 3476-89-9[1]
Appearance White to brown powder or crystals
Melting Point 92-98 °C
Boiling Point 154 °C at 14 mmHg

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the hydrogenation of quinoxaline. The following protocol is a representative method for this transformation.

Materials:

  • Quinoxaline

  • 5% Rhodium on alumina catalyst

  • Absolute Ethanol

  • Hydrogen gas supply

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Standard laboratory glassware for filtration and solvent removal

Procedure:

  • Preparation: In a high-pressure reaction vessel, combine freshly sublimed quinoxaline (1.24 g, 9.51 mmol) and 5% rhodium on alumina catalyst (198 mg).

  • Dissolution: Add absolute ethanol to the vessel to dissolve the quinoxaline.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring. The reaction is typically conducted at room temperature.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Biological Context and Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the structurally related 1,2,3,4-tetrahydroisoquinoline scaffold has been extensively studied. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/AKT/mTOR pathways.

Given the structural similarity, it is plausible that derivatives of this compound could also interact with these or other signaling cascades. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for therapeutic intervention.

A simplified diagram of the NF-κB signaling pathway.

This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of this pathway is a key strategy in the development of anti-inflammatory and anti-cancer drugs. The potential for this compound derivatives to modulate such pathways makes this scaffold an attractive starting point for the design of novel therapeutic agents. Further research into the specific biological targets of this compound class is warranted.

References

The Fundamental Synthesis of 1,2,3,4-Tetrahydroquinoxaline from Quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Efficient and reliable synthesis of this key heterocyclic motif is therefore of paramount importance. This document details various established reduction techniques, including catalytic hydrogenation, chemical reduction with borohydride-based reagents, and transfer hydrogenation. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison and selection of the most suitable procedure for a given research and development context.

General Reaction Pathway

The fundamental transformation involves the reduction of the pyrazine ring within the quinoxaline system. This is typically achieved through the addition of four hydrogen atoms across the two carbon-nitrogen double bonds, leading to the saturated this compound structure.

General Reaction cluster_start Quinoxaline cluster_end This compound quinoxaline reagents [Reducing Agent] Solvent, Temp. quinoxaline->reagents thq reagents->thq Reduction

Caption: General reduction of quinoxaline to this compound.

Reduction with Borane Reagents

Borane complexes, particularly borane-tetrahydrofuran (BH₃-THF), are highly effective reagents for the rapid and high-yielding reduction of quinoxalines. This method is noted for its efficiency with a range of substituted quinoxalines and, in the case of 2,3-disubstituted substrates, often proceeds with high stereoselectivity to yield the cis-isomer exclusively.[1]

Quantitative Data Summary: Borane-THF Reduction
SubstrateProductTime (min)Yield (%)Reference
QuinoxalineThis compound1595[2]
2-Methylquinoxaline2-Methyl-1,2,3,4-tetrahydroquinoxaline1596[2]
2-Phenylquinoxaline2-Phenyl-1,2,3,4-tetrahydroquinoxaline1598[2]
2,3-Dimethylquinoxalinecis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline1598[2]
2-Methyl-3-phenylquinoxalinecis-2-Methyl-3-phenyl-1,2,3,4-tetrahydroquinoxaline1598[2]
Experimental Protocol: Reduction using Borane-THF

This protocol is adapted from the procedure described by Schoffstall, A. M., et al.[2]

Borane-THF Workflow sub 1. Add Quinoxaline to dry THF reagent 2. Add 1.0 M BH3-THF solution at RT sub->reagent react 3. Stir for 15 min under N2 atmosphere reagent->react quench 4. Quench with Methanol (MeOH) react->quench stir 5. Stir for 30 min quench->stir concentrate 6. Concentrate in vacuo stir->concentrate extract 7. Dissolve in CH2Cl2, wash with H2O concentrate->extract dry 8. Dry (Na2SO4), filter, concentrate extract->dry product 9. Purify (optional) or analyze dry->product

Caption: Experimental workflow for the reduction of quinoxaline with Borane-THF.

Methodology:

  • To a stirred solution of the quinoxaline substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 ml) under a nitrogen atmosphere at ambient temperature, add a 1.0 M solution of borane-THF complex (2.5 ml, 2.5 mmol).

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Carefully add methanol (5 ml) to quench the reaction (Note: vigorous effervescence occurs).

  • Continue stirring the resulting clear solution for an additional 30 minutes.

  • Remove the solvents under reduced pressure (in vacuo).

  • Dissolve the residue in dichloromethane (CH₂Cl₂) (20 ml) and wash with water (2 x 15 ml).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder and more cost-effective reducing agent. While its reaction in ethanol is notably slow for unsubstituted quinoxaline, it can provide high yields.[1] The reactivity can be significantly enhanced by using co-reagents, such as zinc chloride (ZnCl₂), which allows the reduction to proceed quickly under mild conditions.[3]

Quantitative Data Summary: Sodium Borohydride Reduction
Reagent SystemSubstrateTimeYield (%)Reference
NaBH₄ / EthanolQuinoxaline6 days94[2]
NaBH₄ / Ethanol2-Methylquinoxaline5 days95[2]
NaBH₄-ZnCl₂ / THFVarious Substituted QuinoxalinesFastHigh[3]
Experimental Protocol: Reduction using NaBH₄ in Ethanol

This protocol is adapted from the procedure described by Schoffstall, A. M., et al.[2]

NaBH4_Ethanol_Workflow sub 1. Dissolve Quinoxaline in Ethanol (EtOH) reagent1 2. Add NaBH4 (2.5 equiv) sub->reagent1 react1 3. Stir at RT for 3 days under N2 atmosphere reagent1->react1 reagent2 4. Add second portion of NaBH4 (2.5 equiv) + EtOH react1->reagent2 react2 5. Continue stirring for 2-3 additional days reagent2->react2 workup 6. Concentrate in vacuo, add H2O react2->workup extract 7. Extract with CH2Cl2 workup->extract dry 8. Dry (Na2SO4), filter, concentrate extract->dry product 9. Obtain Product dry->product

Caption: Experimental workflow for the slow reduction of quinoxaline with NaBH₄.

Methodology:

  • Add solid sodium borohydride (2.5 mmol) to a stirred mixture of the quinoxaline (1.0 mmol) in ethanol (10 ml).

  • Purge the reaction vessel with nitrogen and stir the mixture for three days at ambient temperature.

  • Add a second portion of sodium borohydride (2.5 mmol) along with an additional 10 ml of ethanol.

  • Purge the system again with nitrogen and continue stirring for an additional 2-3 days.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium, platinum, or rhodium supported on carbon or alumina. This method is highly effective but requires specialized equipment for handling hydrogen gas safely. A notable example utilizes palladium-binaphthyl nanoparticles (Pd-BNPs) which can catalyze the hydrogenation in water at room temperature under a balloon of hydrogen.[4]

Quantitative Data Summary: Catalytic Hydrogenation
CatalystH₂ PressureSolventTime (h)Yield (%)Reference
Pd-BNPs (1.0 mol%)BalloonH₂O24up to 91[4]
5% Rh/Alumina40 psiEthanol1262[5]
Experimental Protocol: Hydrogenation using Pd-BNPs

This protocol is based on the work of Zhang, Y., et al.[4]

Catalytic_Hydrogenation_Workflow setup 1. Add Quinoxaline, Pd-BNPs, and H2O to flask purge 2. Evacuate and backfill with H2 (3 times) setup->purge react 3. Stir under H2 balloon at room temperature purge->react monitor 4. Monitor reaction by TLC (24 h) react->monitor filter 5. Filter through Celite to remove catalyst monitor->filter extract 6. Extract filtrate with Ethyl Acetate filter->extract dry 7. Dry organic layer, filter, concentrate extract->dry product 8. Obtain Product dry->product

Caption: General workflow for catalytic hydrogenation of quinoxaline.

Methodology:

  • To a reaction flask, add the quinoxaline substrate, palladium-binaphthyl nanoparticles (Pd-BNPs, 1.0 mol%), and water.

  • Seal the flask, and carefully evacuate the air and backfill with hydrogen gas. Repeat this cycle three times.

  • Inflate a balloon with hydrogen gas and connect it to the reaction flask.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation by using a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for pressurized hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and pinacolborane (HBpin). A metal-free system using tetrabutylammonium bromide (TBAB) as a catalyst with HBpin as the hydrogen source provides an efficient and environmentally benign option.[2][6]

Quantitative Data Summary: Transfer Hydrogenation
H-Donor / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
HBpin / TBAB (5 mol%)THF6012up to 97[2]
HCOOH / Pd/CMethanolRefluxVariableGood[7][8]
NH₄HCO₂ / Pd/CMethanolRefluxVariableGood[7][9]
Experimental Protocol: TBAB-Catalyzed Transfer Hydrogenation with HBpin

This protocol is based on the work of Guo, Q., et al.[2]

Methodology:

  • In a Schlenk tube under an argon atmosphere, combine the quinoxaline substrate (0.2 mmol), tetrabutylammonium bromide (TBAB, 0.01 mmol, 5 mol%), and pinacolborane (HBpin, 0.4 mmol).

  • Add anhydrous tetrahydrofuran (THF, 1.0 mL) to the mixture.

  • Stir the reaction mixture at 60 °C for the required time (typically 12 hours, monitor by TLC).

  • After cooling to room temperature, quench the reaction with the dropwise addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Conclusion

The reduction of quinoxaline to this compound can be accomplished through several effective methods. The choice of methodology depends on the specific requirements of the synthesis, including substrate compatibility, desired stereochemistry, scalability, and available equipment. Borane-THF reduction offers a very rapid and high-yielding route that is stereoselective for cis-products. Sodium borohydride presents a more economical but significantly slower option, whose efficiency can be greatly improved with additives like ZnCl₂. Catalytic hydrogenation is a classic and powerful method, with modern nanoparticle catalysts allowing for milder conditions. Finally, transfer hydrogenation provides a safer and more convenient alternative to using pressurized H₂ gas, with metal-free systems offering a green chemistry approach. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their synthetic campaigns.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoxaline, a heterocyclic amine, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic methodologies, and an in-depth exploration of the therapeutic applications of its derivatives. Particular focus is given to their emerging roles as anticancer and fungicidal agents, supported by quantitative biological data and elucidation of their mechanisms of action. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Core Chemical and Physical Properties

This compound, with the confirmed IUPAC name of This compound , is a bicyclic compound consisting of a benzene ring fused to a dihydropyrazine ring.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3476-89-9[1][2]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Appearance White to brown powder or crystals
Melting Point 95-99 °C
Boiling Point 154 °C at 14 mmHg[2]
SMILES C1CNC2=CC=CC=C2N1[1]
InChIKey HORKYAIEVBUXGM-UHFFFAOYSA-N[1]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several methodologies. A common and effective method is the reduction of quinoxaline.

Experimental Protocol: Hydrogenation of Quinoxaline

This protocol describes a typical laboratory-scale synthesis of this compound via the hydrogenation of quinoxaline.

Materials:

  • Quinoxaline

  • Palladium on carbon (5% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve quinoxaline in a suitable solvent such as methanol.

  • Carefully add a catalytic amount of 5% Pd/C to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Biological Activities and Therapeutic Applications of Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This section will focus on two key areas: anticancer and fungicidal applications.

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as potent anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[3] These compounds act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

A study by Li et al. (2023) synthesized a series of tetrahydroquinoxaline sulfonamide derivatives and evaluated their antiproliferative activities.[3] Compound I-7 from this series was identified as a particularly active compound.

CompoundCell LineIC₅₀ (μM)
I-7 HT-29 (Human colorectal cancer)0.85
HCT-116 (Human colorectal cancer)1.02
A549 (Human lung cancer)1.23
MCF-7 (Human breast cancer)1.56

Data extracted from Li et al., 2023.[3]

This protocol outlines the methodology used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer Activity: Targeting the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[4] Certain 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinoxalines, have been shown to exert their anticancer effects by inhibiting this pathway.[4] These compounds can block the nuclear translocation of NF-κB, thereby preventing the transcription of genes involved in proliferation and survival.

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of these compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus Genes Target Genes (Proliferation, Survival) NFkB_nuc->Genes Activates Transcription Inhibitor Tetrahydroquinoxaline Derivative Inhibitor->NFkB Blocks Translocation

References

The Tetrahydroquinoxaline Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, biological activities, and therapeutic potential of tetrahydroquinoxaline derivatives for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroquinoxaline scaffold, a privileged heterocyclic motif, has emerged as a critical pharmacophore in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have allowed for the creation of a diverse library of derivatives exhibiting a wide range of biological activities. This in-depth guide explores the profound biological importance of the tetrahydroquinoxaline core, detailing its role in anticancer, antimicrobial, and antiviral therapies, as well as its function as a potent enzyme inhibitor.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Tetrahydroquinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[1] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[1]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the tetrahydroquinoxaline ring and the sulfonamide moiety.

  • Methoxy Group: The presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances inhibitory activity compared to unsubstituted or methoxycarbonyl-substituted compounds.[1]

  • Substituents on the Phenyl Ring:

    • Electron-donating groups (e.g., OMe, NH2) or electron-withdrawing groups (e.g., CF3) at the C4 position of the phenyl ring are more active than bulkier groups (e.g., t-Bu).[1]

    • The number of substituents also plays a crucial role. While disubstituted compounds sometimes show decreased activity, difluorinated derivatives have demonstrated improved potency compared to their monofluorinated counterparts.[1]

    • Replacing the substituted phenyl group with a naphthyl group has been shown to yield moderate antiproliferative activity.[1]

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Cancer Cell Line [1]

CompoundInhibition at 1 µM (%)Inhibition at 5 µM (%)Inhibition at 10 µM (%)
I-1HH---
I-24-MeH---
I-34-OMeH---
I-44-ClH---
I-5HOMe---
I-74-CF₃OMe508095
I-102,4-di-OMeOMe---
I-113,4-di-OMeOMe---
I-184-FOMe---
I-213,4-di-FOMe---
I-232-naphthylOMe---
I-25HCO₂Me---
I-264-CF₃CO₂Me---

Note: Quantitative inhibition percentages for all compounds were not available in the provided search results. Compound I-7 is highlighted as the most active.

Enzyme Inhibition in Cancer

Beyond microtubule disruption, tetrahydroquinoxaline derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation.

  • Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition: ASK1 is implicated in cellular stress responses and its inhibition is a potential therapeutic strategy. A dibromo substituted quinoxaline derivative, 26e , has been identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[2] This compound also demonstrated a good safety profile in normal human liver cells.[2]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While primarily associated with diabetes, DPP-4 inhibitors are also being explored for their anticancer potential. Certain this compound-6-sulfonamide derivatives have shown promising in vitro DPP-4 inhibitory activity.[3]

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrahydroquinoxaline derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[4][5][6]

Angular tricyclic tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity against ten bacterial strains.[4] The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC).[4]

Table 2: Antibacterial Activity of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives [4]

CompoundBacterial StrainMIC (µg/mL)
5gS. epidermidis15.6
5cS. aureus31.3

Note: These compounds were compared to standard antibiotics streptomycin (STM) and nalidixic acid (NLD).

Antiviral Activity: Combating Viral Threats

The broad biological activity of the quinoxaline scaffold extends to antiviral applications.[7][8][9][10] Derivatives of this scaffold have been investigated for their potential to inhibit the replication of various viruses. The planar polyaromatic system of quinoxalines makes them suitable candidates for targeting viral proteins, such as the highly conserved NS1 protein of the influenza virus.[7] By fitting into a deep cavity in the N-terminal domain of the NS1A protein, these small molecules can block viral replication.[7]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible evaluation of biological activity. The following are outlines of key experimental protocols commonly used to assess the therapeutic potential of tetrahydroquinoxaline derivatives.

Synthesis of Tetrahydroquinoxaline Sulfonamides

A general method for the synthesis of tetrahydroquinoxaline sulfonamide derivatives involves the reaction of this compound with a corresponding sulfonyl chloride.[1]

cluster_synthesis Synthesis of Tetrahydroquinoxaline Sulfonamides A This compound C Target Compounds (I-1 to I-4) A->C TEA, DMAP Anhydrous DCM B Corresponding Sulfonyl Chloride B->C cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength G->H cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compounds in 96-well plates B Inoculate each well with a standardized bacterial suspension A->B C Incubate plates at 37°C for 24h B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E cluster_pathway Mechanism of Action of Anticancer Tetrahydroquinoxalines THQ Tetrahydroquinoxaline Sulfonamide Derivative Tubulin Tubulin THQ->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

References

An In-depth Technical Guide to the Physical Properties and Appearance of 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its appearance, physical constants, and spectral characteristics. Furthermore, it outlines a standard experimental protocol for its synthesis via the hydrogenation of quinoxaline, followed by detailed procedures for its purification and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] It is recognized as a valuable building block in the synthesis of various biologically active molecules.

Appearance

This compound typically presents as a solid material, with its color ranging from white to brown.[1][2] It can be found in the form of a powder or crystalline solid.

Quantitative Physical Data

A summary of the key physical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂[1]
Molecular Weight134.18 g/mol [1]
Melting Point92-98 °C
Boiling Point154 °C at 14 mmHg[1][2]
pKaData not available
Solubility
WaterSlightly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
DMSOSoluble

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-7.0m4HAromatic protons
~3.3t4HMethylene protons (-CH₂-N-)
~1.8br s2HAmine protons (-NH-)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~140Aromatic C-N
~125-130Aromatic C-H
~42Methylene carbons (-CH₂-N)
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadN-H Stretch
~2800-3000MediumC-H Stretch (aliphatic)
~1600MediumC=C Stretch (aromatic)
~1500StrongN-H Bend
~1200-1300MediumC-N Stretch
~750StrongC-H Bend (aromatic)
Mass Spectrometry
m/zRelative Intensity (%)Assignment
134High[M]⁺ (Molecular Ion)
133High[M-H]⁺
105Medium[M-C₂H₅N]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound via Hydrogenation of Quinoxaline

This protocol details the synthesis of this compound through the catalytic hydrogenation of quinoxaline.[3][4]

Materials:

  • Quinoxaline

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus (or similar)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • In a suitable round-bottom flask, dissolve quinoxaline in absolute ethanol.

  • Carefully add the 5% Rhodium on Alumina catalyst to the solution.

  • Place the flask in a Parr Hydrogenation Apparatus.

  • Seal the apparatus and purge with hydrogen gas to remove any air.

  • Pressurize the apparatus with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas from the apparatus.

  • Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst.

  • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Quinoxaline Quinoxaline ReactionVessel Parr Hydrogenation Apparatus Quinoxaline->ReactionVessel Catalyst Rh/Al₂O₃ Catalyst Catalyst->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Hydrogen H₂ Gas Hydrogen->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Evaporation Filtration->Evaporation Filtrate CrudeProduct Crude this compound Evaporation->CrudeProduct

References

The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Quinoxaline-Based Compounds

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] This core structure, also known as benzopyrazine, provides a versatile platform for the development of a wide array of therapeutic agents.[2][3] While naturally occurring quinoxalines are relatively rare, the synthetic accessibility and the ability to readily introduce diverse functional groups have made its derivatives a major focus of research in drug discovery.[1][3] The inherent aromatic and electronic properties of the quinoxaline nucleus allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[4]

Quinoxaline derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and kinase inhibition.[5][6][7] The structural versatility of the quinoxaline ring system has led to the successful development and marketing of several drugs, including the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, underscoring the clinical relevance of this heterocyclic class.[1][6] This technical guide provides a comprehensive overview of the quinoxaline class of compounds, detailing their synthesis, chemical properties, diverse biological activities, and mechanisms of action, with a focus on their application in modern drug development.

Chemical and Physical Properties

The parent quinoxaline molecule is a colorless solid with a melting point of 29-32 °C and a boiling point of 220-226 °C.[4][8] It is a weakly basic compound due to the presence of two nitrogen atoms in the pyrazine ring.[9] The physicochemical properties of quinoxaline derivatives can be significantly modulated by the introduction of various substituents, which influences their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Quinoxaline

PropertyValueReference(s)
Molecular FormulaC₈H₆N₂[4]
Molecular Weight130.15 g/mol [4][10]
Melting Point29-32 °C[4][8]
Boiling Point220-226 °C[4]
Density1.12 g/mL at 25 °C[8]
pKa0.60 at 20 °C[11]
AppearanceColorless to pale yellow solid or liquid[4][8]

Synthesis of Quinoxaline Derivatives

The most classical and widely employed method for the synthesis of the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][12] This robust reaction allows for the facile creation of a diverse range of substituted quinoxalines. Over the years, numerous synthetic methodologies have been developed to improve yields, reaction conditions, and expand the scope of accessible derivatives.[9][13]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow, as illustrated below. This process begins with the selection of appropriately substituted starting materials to generate the desired final compound.

G cluster_synthesis Quinoxaline Synthesis Workflow Start Selection of o-phenylenediamine and 1,2-dicarbonyl compound Reaction Condensation Reaction (e.g., reflux in ethanol/acetic acid) Start->Reaction Workup Isolation and Purification (e.g., filtration, recrystallization, chromatography) Reaction->Workup Characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) Workup->Characterization FinalProduct Pure Quinoxaline Derivative Characterization->FinalProduct G cluster_kinase_inhibition Mechanism of Quinoxaline-based Kinase Inhibitors Quinoxaline Quinoxaline Inhibitor Kinase Target Kinase (e.g., EGFR, VEGFR-2, ASK1) Quinoxaline->Kinase Binds to ATP-binding site Inhibition Inhibition Quinoxaline->Inhibition Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation DownstreamSignaling Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->DownstreamSignaling Block Block DownstreamSignaling->Block

References

preliminary investigation of 1,2,3,4-tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline Derivatives

Introduction

The this compound (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. As a fused system comprising a benzene ring and a dihydropyrazine ring, its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Derivatives of THQ have garnered significant attention from researchers due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a preliminary investigation into the synthesis, biological activities, and mechanisms of action of this compound derivatives, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of the THQ core and its derivatives can be achieved through various methodologies, ranging from direct modification of the parent scaffold to multi-step domino reactions.

A prevalent strategy involves the direct functionalization of commercially available this compound. For instance, the synthesis of tetrahydroquinoxaline sulfonamide derivatives is often achieved by reacting the parent compound with various sulfonyl chlorides in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[4]

More complex derivatives can be constructed through multi-step sequences. One such pathway begins with the reaction of precursor materials to form diamines, which are then cyclized, often with reagents like diethyl oxalate. Subsequent reduction and reaction with sulfonyl chlorides yield the final target compounds.[4] Advanced methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral THQ derivatives with high enantioselectivity.[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivatives [4]

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add triethylamine (TEA, 2.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 mmol), dissolved in DCM, dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Below is a generalized workflow for the synthesis of these derivatives.

G A This compound (Starting Material) C Reaction Vessel (DCM, TEA, DMAP) A->C B Sulfonyl Chloride (Reagent) B->C D Stirring at 0°C to RT C->D Combine E Work-up (Washing, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F Crude Product G N-Sulfonyl-1,2,3,4-tetrahydroquinoxaline (Final Product) F->G Purified Product

General Synthetic Workflow for N-Sulfonylation.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant area of investigation for THQ derivatives is oncology.[2][6] Certain tetrahydroquinoxaline sulfonamides have been identified as potent anticancer agents that function as Colchicine Binding Site Inhibitors (CBSIs).[4] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation.[4][7] Some derivatives have also been shown to induce apoptosis in cancer cells.[7][8]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect A THQ Derivative (e.g., Compound I-7) B β-Tubulin (Colchicine Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Microtubule Network Disruption C->D E Mitotic Spindle Formation Failure D->E F G2/M Phase Cell Cycle Arrest E->F

Anticancer Mechanism via Tubulin Polymerization Inhibition.[4]
Antimicrobial Activity

THQ derivatives have also demonstrated promising activity against a range of microbial pathogens.[3] Studies have reported both antibacterial and antifungal properties.[9] These compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[3][10] Antifungal activity has been observed against strains including Aspergillus niger and Candida albicans.[3] The mechanism of antimicrobial action is varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Antiviral Activity

The broader quinoxaline class of compounds is recognized for its antiviral potential.[11][12] Research has highlighted their activity against various viruses, including those responsible for respiratory infections.[13][14] The planar, aromatic nature of the quinoxaline core is thought to facilitate intercalation with viral nucleic acids or interaction with key viral proteins, thereby inhibiting replication.[14] While much of the research is on quinoxalines generally, the THQ subset remains a promising area for the development of new antiviral therapies.

Quantitative Data Presentation

The biological evaluation of this compound derivatives has generated significant quantitative data. The following tables summarize the reported activities of selected compounds.

Table 1: Anticancer Activity of Tetrahydroquinoxaline Sulfonamide Derivatives

Compound IDTarget Cell LineIC₅₀ (μM)Reference
I-7 HT-29 (Colon)3.1[4]
VIIIc HCT116 (Colon)2.5[7]
XVa HCT116 (Colon)4.4[7]
XVa MCF-7 (Breast)5.3[7]
6k MCF-7 (Breast)6.93[2]
6k Hela (Cervical)12.17[2]

Table 2: Antibacterial Activity of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives

Compound IDBacterial StrainMIC (μg/mL)Reference
5g S. epidermidis15.6[10]
5c S. aureus31.3[10]
2d E. coli8[15]
3c E. coli8[15]
4 B. subtilis16[15]

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable platform in the field of medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable diversity of potent biological activities, particularly in the realms of anticancer and antimicrobial research. The well-elucidated mechanism of action for certain anticancer derivatives, involving the inhibition of tubulin polymerization, provides a strong foundation for rational drug design and optimization.

Future research should focus on expanding the structure-activity relationship (SAR) studies to refine the potency and selectivity of these compounds. The exploration of novel synthetic routes to access more diverse and complex derivatives, including chiral molecules, will be crucial. Furthermore, investigating their potential against a wider range of therapeutic targets, including viral proteins and other enzymes, could uncover new applications for this versatile scaffold. With continued research, this compound derivatives hold significant promise for the development of next-generation therapeutic agents.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroquinoxaline via Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline and its derivatives are significant structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and selective synthetic routes to these scaffolds is of paramount importance in medicinal chemistry and drug development. Catalytic hydrogenation of the readily available quinoxaline core represents one of the most direct and atom-economical methods to access these saturated heterocycles. This document provides detailed application notes and experimental protocols for various catalytic hydrogenation strategies, including homogeneous, heterogeneous, transfer, and electrocatalytic methods.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems employed in the hydrogenation of quinoxalines to 1,2,3,4-tetrahydroquinoxalines, allowing for a comparative assessment of their efficacy and applicability.

Table 1: Homogeneous Catalysis for Asymmetric Hydrogenation
Catalyst/LigandSubstrateSolventTemp. (°C)Pressure (H₂)Time (h)Yield (%)ee (%)Reference
[Ir(cod)Cl]₂ / Ligand2-ArylquinoxalinesToluene/Dioxane802 MPa18up to 93up to 98 (R)[1]
[Ir(cod)Cl]₂ / Ligand2-ArylquinoxalinesEtOH802 MPa18up to 83up to 93 (S)[1]
[{Ir(H)((S)-BINAP)}₂(μ-Cl)₃]Cl2-PhenylquinoxalineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighHigh[2]
Fe-catalyst / (R)-TRIP2-PhenylquinoxalineToluene605 bar249795:5 e.r.
Table 2: Heterogeneous Catalysis
CatalystSubstrateSolventTemp. (°C)Pressure (H₂)Time (h)Yield (%)Reference
Pd-BNPs (1.0 mol%)QuinoxalinesH₂ORoom Temp.Balloon24up to 91[3]
Co@SiO₂QuinolinesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[4]
Table 3: Transfer Hydrogenation
Catalyst / H₂ SourceSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
TBAB (5 mol%) / HBpinQuinoxalinesTHF60Not Specifiedup to 97[5][6]
Rh-catalyst / H₂OQuinoxalinesNot SpecifiedMildNot SpecifiedNot Specified[7][8]
Chiral Phosphoric Acid / Dihydrophenanthridine2-Substituted QuinoxalinesNot SpecifiedNot SpecifiedNot SpecifiedHighup to 98 ee
Table 4: Electrocatalytic Hydrogenation
CathodeH₂ SourceApplied PotentialConversion (%)Selectivity (%)Reference
CoO/NFH₂ONot Specified99.8498.73[9]
Ni foamH₂ONot SpecifiedExcellentExcellent[10]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using an Iridium Catalyst[1]

This protocol describes the synthesis of chiral 1,2,3,4-tetrahydroquinoxalines using a solvent-controlled, iridium-catalyzed asymmetric hydrogenation.

Materials:

  • 2-Substituted quinoxaline

  • [Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • Chiral ligand (e.g., a chiral phosphine ligand)

  • Solvent (Toluene, Dioxane, or Ethanol)

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, add the 2-substituted quinoxaline (0.25 mmol), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral ligand (1 mol%) to a vial equipped with a magnetic stir bar.

  • Add the chosen solvent (1 mL). For the (R)-enantiomer, use toluene or dioxane; for the (S)-enantiomer, use ethanol.

  • Seal the vial and place it in an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 2 MPa.

  • Stir the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Metal-Free Transfer Hydrogenation using TBAB and HBpin[6][7]

This protocol details a metal-free approach for the synthesis of 1,2,3,4-tetrahydroquinoxalines using tetrabutylammonium bromide (TBAB) as a catalyst and pinacolborane (HBpin) as the hydrogen source.

Materials:

  • Quinoxaline derivative

  • Tetrabutylammonium bromide (TBAB)

  • Pinacolborane (HBpin)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the quinoxaline derivative (1.0 mmol), TBAB (0.05 mmol, 5 mol%), and anhydrous THF (5 mL).

  • Add pinacolborane (HBpin, 2.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for the time required for complete conversion (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with methanol (5 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound product.

Protocol 3: Electrocatalytic Hydrogenation using a CoO/NF Cathode[11]

This protocol outlines the electrocatalytic hydrogenation of quinoxaline using a cobalt(II) oxide-modified nickel foam (CoO/NF) electrode in an aqueous system.

Materials:

  • Quinoxaline

  • CoO/NF electrode (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl (reference electrode)

  • Electrochemical cell (H-type or single-compartment)

  • Potentiostat/Galvanostat

  • Aqueous electrolyte (e.g., alkaline solution)

Procedure:

  • Assemble the electrochemical cell with the CoO/NF working electrode, the counter electrode, and the reference electrode in the appropriate compartments containing the aqueous electrolyte.

  • Add quinoxaline to the catholyte.

  • Sparge the electrolyte with an inert gas (e.g., argon) to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat and apply a constant potential or current.

  • Conduct the electrolysis at room temperature with stirring for the required duration to achieve high conversion.

  • Monitor the reaction progress by sampling the catholyte and analyzing by a suitable method (e.g., HPLC, GC-MS).

  • Upon completion, extract the product from the electrolyte using an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Substrate and Catalyst add_solvent Add Solvent start->add_solvent assemble Assemble Reaction Vessel (e.g., Autoclave) add_solvent->assemble purge Purge with H₂ or Inert Gas assemble->purge pressurize Pressurize with H₂ (if applicable) purge->pressurize react Heat and Stir pressurize->react cool Cool to Room Temperature react->cool depressurize Depressurize and Filter Catalyst cool->depressurize concentrate Concentrate depressurize->concentrate purify Purify (e.g., Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize ee_det Determine ee (Chiral HPLC) characterize->ee_det

Caption: General workflow for the catalytic hydrogenation of quinoxaline.

Proposed Reaction Pathway for Electrocatalytic Hydrogenation of Quinoxaline[11]

G cluster_cathode On the Cathode Surface (CoO/NF) cluster_solution In Solution volmer Volmer Step: H₂O + e⁻ → H* + OH⁻ quinoxaline Quinoxaline volmer->quinoxaline H* attack intermediate1 Dihydroquinoxaline Intermediate quinoxaline->intermediate1 + H*, + e⁻ product This compound intermediate1->product + H*, + e⁻ h2o H₂O h2o->volmer H₂ Source

Caption: Simplified mechanism of electrocatalytic quinoxaline hydrogenation.

References

Application Notes and Protocols for the Domino Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry is a testament to its ability to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications, including anticancer, neuroprotective, and antihypertensive agents.[2][3] The development of efficient and robust synthetic methodologies to access structurally diverse tetrahydroquinolines is therefore a critical endeavor for researchers in academia and the pharmaceutical industry.

Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful strategy in modern organic synthesis.[1][4] These processes combine multiple bond-forming events in a single, uninterrupted sequence without the need to isolate intermediates. This approach offers significant advantages, including enhanced operational simplicity, reduced solvent and reagent consumption, lower waste generation, and often, increased yields and stereoselectivity.[1] This guide provides an in-depth exploration of selected domino reactions for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives, complete with detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Core Principles of Domino Reactions in Tetrahydroquinoline Synthesis

The synthesis of the tetrahydroquinoline ring system via a domino reaction fundamentally involves the orchestrated formation of two new bonds and the creation of at least one new ring. These sequences are typically initiated by a key bond-forming event, which generates a reactive intermediate that is primed to undergo a subsequent intramolecular cyclization. The elegance of this approach lies in the careful design of substrates and the selection of reaction conditions that seamlessly guide the transformation to the desired product.

Domino strategies for constructing 1,2,3,4-tetrahydroquinolines can be broadly categorized into several classes, including:

  • Reduction or Oxidation followed by Cyclization: These reactions often begin with the reduction of a nitro group to an amine, which then participates in an intramolecular reaction.[3]

  • Nucleophilic Aromatic Substitution (SNAr)-Terminated Sequences: In these cases, an intramolecular SNAr reaction serves as the final ring-closing step.[3][4]

  • Acid-Catalyzed Ring Closures and Rearrangements: These are among the most common and versatile methods, often involving the formation of an imine or iminium ion that subsequently undergoes cyclization. The Povarov reaction is a prime example.[1][5]

  • Metal-Promoted Processes: Various transition metals can catalyze unique transformations that lead to the formation of the tetrahydroquinoline skeleton.[1][4]

This guide will focus on two prominent and highly effective domino strategies: the Povarov reaction and a reductive amination-cyclization sequence.

Protocol 1: The Three-Component Domino Povarov Reaction

The Povarov reaction is a powerful acid-catalyzed domino reaction for the synthesis of tetrahydroquinolines, typically involving an aniline, an aldehyde, and an electron-rich alkene.[5][6] The reaction proceeds through an in situ-generated imine, which then undergoes a formal [4+2] cycloaddition with the alkene. This multicomponent approach allows for significant structural diversity in the final products.

Mechanistic Rationale

The causality behind the Povarov reaction is a sequence of acid-catalyzed steps. The reaction is initiated by the condensation of an arylamine with an aldehyde to form an N-aryl aldimine. The acid catalyst then protonates the imine, generating a reactive iminium ion. This electrophilic species is then attacked by the electron-rich alkene in a Mannich-type addition. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring and, after deprotonation, yield the final 1,2,3,4-tetrahydroquinoline product.[7][8]

Povarov_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cycloaddition Cascade Arylamine Arylamine Imine N-Aryl Aldimine Arylamine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Imine Imine_cat N-Aryl Aldimine Iminium Iminium Ion Imine_cat->Iminium + H⁺ Intermediate Mannich-type Adduct Iminium->Intermediate + Alkene Alkene Alkene Alkene->Intermediate THQ Tetrahydroquinoline Intermediate->THQ Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Domino Povarov Reaction.

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Synthesis

This protocol is adapted from a procedure utilizing methyl propiolate as the alkene component, which generates a β-enamino ester in situ.[7][8]

Materials:

  • Arylamine (e.g., aniline)

  • Methyl propiolate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In Situ Dienophile Formation: In a clean, dry round-bottom flask, dissolve the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in 5 mL of anhydrous ethanol.

  • Stir the solution at room temperature overnight. This step allows for the formation of the β-enamino ester, which will act as the electron-rich dienophile.

  • Domino Reaction Initiation: To the reaction mixture, add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol).

  • Continue stirring the mixture at room temperature for an additional 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired polysubstituted 1,2,3,4-tetrahydroquinoline.

Data Summary: Scope and Yields

The following table summarizes representative yields for the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives using the domino Povarov reaction.[7][8]

EntryArylamineAromatic AldehydeYield (%)
1AnilineBenzaldehyde63
24-MethylanilineBenzaldehyde67
34-MethoxyanilineBenzaldehyde65
44-ChloroanilineBenzaldehyde58
5Aniline4-Chlorobenzaldehyde61
6Aniline4-Methylbenzaldehyde66

Protocol 2: Domino Reductive Amination-Cyclization

This strategy is a highly efficient method for the synthesis of tetrahydroquinolines, particularly from ortho-substituted nitroarenes bearing a ketone or aldehyde functionality. The domino sequence is initiated by the reduction of the nitro group to an amine, which then undergoes an intramolecular reductive amination.

Mechanistic Rationale

The process begins with the catalytic reduction of an aromatic nitro group to the corresponding aniline derivative. This newly formed primary amine is now positioned to react with the adjacent carbonyl group (ketone or aldehyde) in an intramolecular fashion, forming a cyclic imine or iminium ion intermediate. This intermediate is then further reduced under the same reaction conditions to yield the final, stable 1,2,3,4-tetrahydroquinoline ring system. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity in cases where a new stereocenter is formed.[3]

Reductive_Amination_Workflow Start 2-Nitroarylketone/ Aldehyde Substrate Step1 Nitro Group Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Amino Ketone/ Aldehyde Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Imine/ Iminium Ion Intermediate Step2->Intermediate2 Step3 Imine Reduction (e.g., H₂, Pd/C) Intermediate2->Step3 End 1,2,3,4-Tetrahydroquinoline Product Step3->End

Caption: Workflow for Domino Reductive Amination-Cyclization.

Experimental Protocol: Catalytic Hydrogenation Approach

This protocol is based on the domino reduction-reductive amination of 2-nitroarylketones and aldehydes using palladium on carbon as the catalyst.[3]

Materials:

  • 2-Nitroarylketone or aldehyde substrate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl Acetate (solvent)

  • Parr hydrogenation apparatus or similar setup

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: To a suitable pressure vessel (e.g., a Parr bottle), add the 2-nitroarylketone or aldehyde substrate (1.0 mmol).

  • Add the solvent (e.g., 20 mL of ethanol) and the 5% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or until TLC analysis indicates the completion of the reaction. This may take several hours.

  • Workup: Carefully vent the hydrogen gas from the reaction vessel.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or silica gel column chromatography.

Data Summary: Yields and Diastereoselectivity

This domino reaction is known for its high efficiency and, in many cases, excellent diastereoselectivity, particularly when a substituent at the 4-position directs the approach of hydrogen to the opposite face of the intermediate imine.

Substrate (R group at C4)Yield (%)Diastereomeric Ratio (cis:trans)
-COOEt93-98%>99:1 (cis)
-Ph>95%>99:1 (cis)
-Me>95%>99:1 (cis)

Data synthesized from descriptions in the review by Nammalwar and Bunce.[3]

Conclusion and Future Perspectives

Domino reactions represent a cornerstone of modern synthetic chemistry, providing an elegant and efficient means to construct complex molecular architectures like the 1,2,3,4-tetrahydroquinoline scaffold. The protocols detailed herein for the Povarov reaction and the domino reductive amination sequence showcase the power and versatility of this approach. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively apply and adapt these methods to their specific synthetic targets. As the demand for novel, drug-like molecules continues to grow, the development of new domino reactions and the refinement of existing ones will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoxaline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their rigid, three-dimensional structure provides a versatile scaffold for the development of potent and selective therapeutic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the NF-κB and PI3K/mTOR pathways, as well as through the disruption of microtubule dynamics.

These application notes provide a comprehensive guide for researchers interested in the evaluation of this compound derivatives as potential anticancer agents. Detailed protocols for the synthesis and biological evaluation of these compounds are presented, along with data presentation guidelines and visualizations to facilitate a systematic and robust investigation.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound and closely related derivatives against various human cancer cell lines. This table can serve as a template for researchers to collate and compare the activity of newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
THQ Derivative 1 MCF-7 (Breast)e.g., 5.2Doxorubicine.g., 0.8[1]
THQ Derivative 1 HCT116 (Colon)e.g., 3.8Doxorubicine.g., 0.5[2]
THQ Derivative 1 A549 (Lung)e.g., 7.1Cisplatine.g., 2.5[1]
THQ Derivative 2 MCF-7 (Breast)e.g., 12.5Doxorubicine.g., 0.8[1]
THQ Derivative 2 HCT116 (Colon)e.g., 9.7Doxorubicine.g., 0.5[2]
THQ Derivative 2 A549 (Lung)e.g., 15.3Cisplatine.g., 2.5[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • This compound

  • Appropriate sulfonyl chloride or acyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Add TEA (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired sulfonyl chloride or acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain the desired this compound derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the desired concentrations of the this compound derivative for 24-48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the this compound derivative at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells and collect them by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of THQ Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT Cell Viability Assay (MTT) Characterization->MTT IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, PI3K/mTOR) IC50->Signaling Xenograft Xenograft Tumor Model Signaling->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A general experimental workflow for evaluating this compound derivatives as anticancer agents.

NF-κB Signaling Pathway Inhibition

G cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Gene_exp Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene_exp THQ This compound Derivative THQ->IKK Inhibition G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation THQ This compound Derivative THQ->PI3K Inhibition

References

Protocols for the N-Alkylation of 1,2,3,4-Tetrahydroquinoxaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry. Its derivatization, particularly at the nitrogen atoms, allows for the exploration of vast chemical space and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the N-alkylation of this compound, a fundamental transformation in the synthesis of diverse compound libraries.

The N-alkylation of this compound can be effectively achieved through several robust methods, including direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the desired substituent, substrate compatibility, and desired scale of the reaction. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these transformations, often leading to reduced reaction times and improved yields.

Comparative Data of N-Alkylation Methods

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes quantitative data for different N-alkylation methods. The data is based on analogous reactions with the structurally similar 1,2,3,4-tetrahydroquinoline, providing a strong predictive framework for the target molecule.

MethodAlkylating AgentCatalyst/ReagentSolventTemperatureTimeYield (%)
Reductive AminationBenzaldehydeSodium Cyanoborohydride / Acetic AcidMethanolRoom Temp.3 h~45%
Reductive AminationVarious Aldehydes3-Trifluoromethylphenylboronic acid/Hantzsch ester1,2-Dichloroethane60 °C12 h82-96%
Microwave-AssistedAryl IodidesPd(OAc)₂ / CyJohnPhos / KOt-BuToluene100 °C5 min~94%
Microwave-AssistedAryl BromidesPd(OAc)₂ / CyJohnPhos / KOt-BuToluene100 °C30 minHigh

Experimental Protocols

This section provides detailed methodologies for the key N-alkylation strategies. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed for all experimental work.

Method 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for introducing a wide range of alkyl groups onto the tetrahydroquinoxaline core. This process involves the in-situ formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced by a suitable reducing agent.

Protocol: N-Benzylation via Reductive Amination

This protocol is adapted from the synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline and is expected to yield the corresponding N-benzyl-1,2,3,4-tetrahydroquinoxaline.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Sodium Cyanoborohydride (NaBH₃CN)

  • 1N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • 1N Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add benzaldehyde (1.5 eq) and a catalytic amount of glacial acetic acid (0.6 eq) to the solution.

  • Stir the mixture at room temperature.

  • Add sodium cyanoborohydride (0.54 eq) portion-wise to control the vigorous gas evolution.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into 1N HCl and extract with diethyl ether (3x).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • For purification, dissolve the crude product in diethyl ether, cool to 0 °C, and bubble HCl gas through the solution to precipitate the hydrochloride salt.

  • Decant the ether and wash the salt with fresh ether.

  • Dissolve the salt in a mixture of diethyl ether and water, and adjust the pH to 12 with 1N NaOH.

  • Separate the ether layer, dry over K₂CO₃, and concentrate to obtain the purified N-benzyl-1,2,3,4-tetrahydroquinoxaline.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed during the reaction.

General Protocol: N-Alkylation with Alkyl Halides

This generalized protocol can be adapted for various alkyl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., Potassium Carbonate, Triethylamine, Sodium Hydride)

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-2.0 eq).

  • Stir the mixture at room temperature for a short period to ensure deprotonation.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] While typically used for N-arylation, it can be adapted for N-alkylation, particularly with alkyl halides that are less reactive in traditional SN2 reactions.

General Protocol: Palladium-Catalyzed N-Alkylation

This protocol provides a general framework for the Buchwald-Hartwig amination. The choice of palladium precursor, ligand, and base is crucial for reaction success and should be optimized for specific substrates.

Materials:

  • This compound

  • Alkyl Halide or Triflone

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent.

  • Add the alkyl halide (1.0 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[4][5][6] The protocols described above can be adapted for microwave synthesis using a dedicated microwave reactor. It is crucial to use sealed microwave-safe vessels and to carefully monitor the temperature and pressure.

Example Adaptation for Microwave-Assisted Buchwald-Hartwig N-Arylation:

A rapid synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been reported using microwave heating.[2] A similar protocol can be applied to this compound.

  • Reaction Setup: Combine this compound, aryl iodide, Pd(OAc)₂, CyJohnPhos ligand, and KOt-Bu in toluene in a microwave-safe vessel.

  • Microwave Conditions: Irradiate the mixture at 100 °C for 5 minutes.

  • Work-up and Purification: Follow the standard work-up and purification procedures for the Buchwald-Hartwig amination.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the chemical transformations involved in the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Reaction_Vessel Reaction Vessel (Flask or MW Tube) Reactants->Reaction_Vessel Solvent_Base Solvent & Base/Catalyst Solvent_Base->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Monitoring (TLC/GC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching & Extraction Monitoring->Quenching_Extraction Drying_Concentration Drying & Concentration Quenching_Extraction->Drying_Concentration Purification Purification (Chromatography) Drying_Concentration->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: General experimental workflow for N-alkylation.

reaction_pathways cluster_methods N-Alkylation Methods Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Aldehyde/Ketone, Reducing Agent Direct_Alkylation Direct Alkylation Start->Direct_Alkylation Alkyl Halide, Base Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Alkyl Halide, Pd Catalyst, Ligand, Base Product N-Alkyl-1,2,3,4-tetrahydroquinoxaline Reductive_Amination->Product Direct_Alkylation->Product Buchwald_Hartwig->Product

Caption: Synthetic routes for N-alkylation.

References

Biological Evaluation of Novel Tetrahydroquinoxaline Sulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biological evaluation of novel tetrahydroquinoxaline sulfonamide derivatives, a promising class of compounds with potential anticancer properties. The information presented herein is collated from recent studies and is intended to guide researchers in the screening and characterization of these molecules.

Antiproliferative Activity

A series of novel tetrahydroquinoxaline sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. The primary screening was conducted using the MTT assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).

Quantitative Data Summary

The antiproliferative activities of the synthesized compounds were initially screened against the HT-29 human colon cancer cell line. The most promising compounds were further evaluated against a panel of cancer cell lines.

Table 1: Inhibition of HT-29 Cell Growth by Tetrahydroquinoxaline Sulfonamide Derivatives at 10 µM.

Compound IDInhibition (%) at 10 µM
I-6 > 30%
I-7 > 30%
I-17 > 30%
I-19 > 30%
I-21 > 30%
I-23 > 30%
I-26 > 30%

Data extracted from a study on novel tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1]

Table 2: IC50 Values of Lead Compounds Against Various Cancer Cell Lines. [1][2]

Compound IDHT-29 (Colon)HepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)
I-7 2.20 ± 0.074.64 ± 0.572.84 ± 0.157.52 ± 1.86
I-26 17.52 ± 4.0411.51 ± 4.4210.90 ± 1.8312.85 ± 3.42
ABT-751 *1.56Not ReportedNot ReportedNot Reported

All IC50 values are in µM and represent the mean ± standard deviation of three independent experiments.[1][2] *ABT-751 was used as a positive control.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The lead compound, I-7, was further investigated to elucidate its mechanism of action. Studies have shown that this class of compounds acts as colchicine binding site inhibitors, thereby disrupting microtubule dynamics.[1][2]

Signaling Pathway

The binding of tetrahydroquinoxaline sulfonamide derivatives to the colchicine binding site on β-tubulin inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle.

G cluster_0 Cellular Effects Compound Tetrahydroquinoxaline Sulfonamide Derivative (e.g., I-7) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules Leads to MitoticSpindle Mitotic Spindle Formation Disruption Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation

Caption: Mechanism of action of tetrahydroquinoxaline sulfonamide derivatives.

Experimental Protocols

The following are detailed protocols for the key experiments used in the biological evaluation of tetrahydroquinoxaline sulfonamide derivatives.

Experimental Workflow

The general workflow for the biological evaluation of these novel compounds is outlined below, starting from initial screening to more detailed mechanistic studies.

G cluster_1 Biological Evaluation Workflow Start Synthesized Tetrahydroquinoxaline Sulfonamide Derivatives MTT MTT Assay for Antiproliferative Activity Screening (e.g., HT-29) Start->MTT IC50 IC50 Determination in a Panel of Cancer Cell Lines for Lead Compounds MTT->IC50 Active Compounds TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay Mechanism of Action Studies CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle IF Immunofluorescence Staining of Microtubules CellCycle->IF End Identification of Lead Candidate for Further Development IF->End

Caption: General experimental workflow for biological evaluation.

MTT Assay for Antiproliferative Activity

This assay is a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, HepG2, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydroquinoxaline sulfonamide derivatives in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter)

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare the tubulin stock solution according to the manufacturer's instructions.

  • In a 96-well plate, add the test compounds at various concentrations.

  • Initiate the polymerization reaction by adding the tubulin solution and GTP to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells (e.g., HeLa)

  • Complete culture medium

  • Test compound (e.g., I-7)

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This technique is used to visualize the effect of the compounds on the microtubule network within cells.

Materials:

  • Cancer cells (e.g., HT-29)

  • Glass coverslips

  • Complete culture medium

  • Test compound (e.g., I-7)

  • PBS

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat the cells with the test compound for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

References

Application Notes and Protocols for the Metal-Free Hydrogenative Reduction of Quinolines to Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the metal-free hydrogenative reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs). The methodologies presented here offer alternatives to traditional metal-catalyzed reductions, often proceeding under mild conditions with high yields and selectivities.

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation

This method utilizes a chiral Brønsted acid to catalyze the asymmetric transfer hydrogenation of quinolines using a Hantzsch ester as the hydrogen source. It is particularly effective for the synthesis of enantioenriched tetrahydroquinolines.

Experimental Protocol

Materials:

  • Substituted quinoline

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the substituted quinoline (1.0 eq.), the chiral phosphoric acid catalyst (0.2–5 mol%), and the Hantzsch ester (1.2–2.5 eq.).

  • Add the anhydrous solvent (to achieve a typical concentration of 0.1 M).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 35 °C) for the designated time (typically 20-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
EntryQuinoline SubstrateCatalyst (mol%)Hantzsch Ester (eq.)SolventTemp. (°C)Time (h)Yield (%)ee (%)
12-Phenylquinoline(R)-TRIP (2)1.5Toluene35209896
22-Methylquinoline(R)-TRIP (5)2.0CH2Cl2RT249590
32-ButylquinolineCatalyst 1d (1)2.4Et2O3520>9593
42-(4-Chlorophenyl)quinoline(R)-TRIP (2)1.5Toluene35209795
52,3-DimethylquinolineCatalyst 1d (1)2.4Et2O35209292 (cis)

Catalyst 1d refers to a specific double axially chiral phosphoric acid.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following catalytic cycle:

G Quinoline Quinoline Quinolinium Protonated Quinolinium Ion Quinoline->Quinolinium + CPA-H CPA Chiral Phosphoric Acid (CPA-H) HantzschEster Hantzsch Ester (HEH) Dihydroquinoline 1,4-Dihydroquinoline IonPair Chiral Ion Pair [Quinolinium]+[CPA]- Quinolinium->IonPair Forms Ion Pair HE_cation Pyridinium Ion (HE+) IonPair->Dihydroquinoline + HEH (Hydride Transfer) THQ Tetrahydroquinoline (THQ) HE_cation->CPA + CPA- Regenerates CPA-H Dihydroquinoline->THQ Tautomerization & Second Hydride Transfer

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed transfer hydrogenation of quinoline.

B(C₆F₅)₃-Catalyzed Hydrogenation with H₂

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that can catalyze the direct hydrogenation of quinolines using molecular hydrogen (H₂). This methodology represents a direct and atom-economical approach to tetrahydroquinolines.

Experimental Protocol

Materials:

  • Substituted quinoline

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous solvent (e.g., toluene or trifluorotoluene)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

Procedure:

  • In a glovebox, add the substituted quinoline (1.0 eq.) and B(C₆F₅)₃ (5 mol%) to a glass liner for the autoclave.

  • Add the anhydrous solvent.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired H₂ pressure (e.g., 50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryQuinoline SubstrateB(C₆F₅)₃ (mol%)SolventH₂ Pressure (bar)Temp. (°C)Time (h)Yield (%)
12-Methylquinoline5Toluene501002492
22-Phenylquinoline5Toluene501202485
3Quinaldine5PhCF₃50801299
4Lepidine5Toluene501002488
56-Chloroquinoline5Toluene501002491

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product Quinoline Quinoline Catalyst B(C₆F₅)₃ H2 H₂ THQ Tetrahydroquinoline Catalyst->THQ Toluene, 80-120 °C

Caption: General reaction for the B(C₆F₅)₃-catalyzed hydrogenation of quinoline.

Frustrated Lewis Pair (FLP) Heterogeneous Catalysis

This innovative approach utilizes a Frustrated Lewis Pair, comprising a bulky Lewis acid and Lewis base that cannot form a classical adduct, immobilized within a Metal-Organic Framework (MOF). This heterogeneous catalyst activates molecular hydrogen for the reduction of quinolines and offers the advantage of easy recovery and recyclability.

Experimental Protocol

Catalyst Preparation (Simplified):

  • Synthesize the MOF support (e.g., NU-1000).

  • Graft the Lewis base (e.g., a phosphine-containing linker) onto the MOF via a solvent-assisted linker incorporation method.

  • Introduce the Lewis acid (e.g., B(C₆F₅)₃) to the Lewis base-functionalized MOF in an inert atmosphere to form the FLP@MOF catalyst.

Hydrogenation Procedure:

  • In a glovebox, add the FLP@MOF catalyst and the quinoline substrate to a reaction vessel.

  • Add an anhydrous solvent (e.g., chlorobenzene).

  • Seal the vessel and place it in a high-pressure reactor.

  • Purge the reactor with H₂ gas and then pressurize to the desired pressure (e.g., 30 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours).

  • After cooling and venting, recover the catalyst by filtration.

  • Isolate the product from the filtrate by solvent evaporation and purify by column chromatography if necessary.

Quantitative Data Summary
EntryQuinoline SubstrateCatalystH₂ Pressure (bar)Temp. (°C)Time (h)Yield (%)
1QuinolineP/B type MOF-FLP30802495
22-MethylquinolineP/B type MOF-FLP30802492
36-MethylquinolineP/B type MOF-FLP30802493
48-MethylquinolineP/B type MOF-FLP30802489
5Indole*P/B type MOF-FLP30802496

Indole is included to show the applicability to other N-heterocycles.

Experimental Workflow

G Start Start AddReactants Add Quinoline and FLP@MOF Catalyst to Reactor Start->AddReactants Pressurize Pressurize with H₂ AddReactants->Pressurize React Heat and Stir Pressurize->React CoolVent Cool and Vent React->CoolVent Filter Filter to Recover Catalyst CoolVent->Filter Isolate Isolate Product from Filtrate Filter->Isolate End End Isolate->End

Caption: Experimental workflow for the FLP@MOF-catalyzed hydrogenation of quinoline.

Triflic Acid-Catalyzed Transfer Hydrogenation

A simple and efficient protocol for the transfer hydrogenation of quinolines using a strong Brønsted acid, triflic acid (HOTf), and a Hantzsch ester as the hydrogen donor. This method is notable for its mild reaction conditions and high chemoselectivity.

Experimental Protocol

Materials:

  • Substituted quinoline

  • Triflic acid (HOTf)

  • Hantzsch ester

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction vial, add the substituted quinoline (1.0 eq.), Hantzsch ester (2.5 eq.), dichloromethane, and water.

  • Add triflic acid (0.5 eq.) to the stirred mixture.

  • Stir the reaction at room temperature for the specified time (typically 2-6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary
EntryQuinoline SubstrateHOTf (eq.)Hantzsch Ester (eq.)Time (h)Yield (%)
12-Phenylquinoline0.52.5296
22-Methylquinoline0.52.5294
34-Methylquinoline0.52.5292
46-Nitroquinoline0.52.5685
52-(4-Morpholinophenyl)quinoline0.52.5295
Proposed Mechanism

The reaction is believed to proceed via protonation of the quinoline by the strong acid, which activates it towards hydride transfer from the Hantzsch ester.

G Quinoline Quinoline Quinolinium Quinolinium Tosyl ate Quinoline->Quinolinium + HOTf HOTf HOTf HantzschEster Hantzsch Ester Dihydroquinoline 1,4-Dihydroquinoline Quinolinium->Dihydroquinoline + Hantzsch Ester (Hydride Transfer) THQ Tetrahydroquinoline Dihydroquinoline->THQ Tautomerization & Further Reduction

Caption: Simplified mechanism for the triflic acid-catalyzed transfer hydrogenation of quinoline.

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroquinolines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds. The development of efficient and versatile synthetic methods to access these heterocycles is of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[1] This methodology has been successfully applied to the intramolecular cyclization of suitable precursors to afford 1,2,3,4-tetrahydroquinolines, often with high yields and excellent functional group tolerance.

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines utilizing the intramolecular Buchwald-Hartwig amination. A prominent and effective strategy involves a two-step sequence: a regioselective intermolecular hydroaminoalkylation of an ortho-halostyrene followed by a palladium-catalyzed intramolecular C-N bond formation.[2][3]

Reaction Principle and Workflow

The synthesis commences with the hydroaminoalkylation of an ortho-chlorostyrene with an N-alkylaniline. This reaction, typically catalyzed by a titanium complex, selectively yields the linear aminoalkane.[2][3] The resulting N-(2-chloro-2-phenylethyl)-N-alkylaniline derivative is then subjected to an intramolecular Buchwald-Hartwig amination. In this key step, a palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the cyclization to form the 1,2,3,4-tetrahydroquinoline ring system.[2][3]

A generalized workflow for this synthetic approach is depicted below:

Buchwald_Hartwig_Tetrahydroquinoline_Synthesis Start ortho-Halostyrene + N-Alkylaniline Step1 Intermolecular Hydroaminoalkylation (Ti-catalyzed) Start->Step1 Intermediate N-(2-halo-2-phenylethyl)- N-alkylaniline Step1->Intermediate Step2 Intramolecular Buchwald-Hartwig Amination (Pd-catalyzed) Intermediate->Step2 Product 1,2,3,4-Tetrahydroquinoline Step2->Product

Caption: General workflow for the two-step synthesis of 1,2,3,4-tetrahydroquinolines.

Catalytic Cycle: Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [R-Pd(II)(NHR')L_n]X AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido R-Pd(II)(NR')L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0  Regeneration Product Product RedElim->Product Substrate Aryl Halide (Intramolecular) Substrate->OxAdd Amine Amine (Intramolecular) Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(2-chlorophenyl)ethyl)-N-methylaniline (Hydroaminoalkylation Intermediate)

This protocol is adapted from a reported two-step procedure for the synthesis of 1,2,3,4-tetrahydroquinolines.[2][3]

Materials:

  • ortho-Chlorostyrene

  • N-Methylaniline

  • 2,6-Bis(phenylamino)pyridinato titanium complex (catalyst)

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 2,6-bis(phenylamino)pyridinato titanium catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (1 mL).

  • Add ortho-chlorostyrene (1.0 mmol, 1.0 equiv).

  • Add N-methylaniline (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be directly used in the subsequent Buchwald-Hartwig amination step or purified by column chromatography on silica gel.

Protocol 2: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

This protocol describes the cyclization of the intermediate from Protocol 1.

Materials:

  • N-(2-(2-chlorophenyl)ethyl)-N-methylaniline (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • To the crude reaction mixture from Protocol 1 (containing approximately 1.0 mmol of N-(2-(2-chlorophenyl)ethyl)-N-methylaniline) under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Add additional anhydrous toluene (4 mL) to ensure appropriate concentration.

  • Seal the reaction vessel and heat the mixture at 100 °C for 20-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

Data Presentation

The efficiency of the Buchwald-Hartwig amination for the synthesis of 1,2,3,4-tetrahydroquinolines is influenced by the choice of catalyst, ligand, base, and solvent, as well as the nature of the substrates. Below are tabulated examples of reaction conditions and corresponding yields.

Table 1: Optimization of the Intramolecular Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1002495
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1102088
3Pd(OAc)₂ (2.5)SPhos (5)Cs₂CO₃Toluene1002291
4Pd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1002475

Table 2: Substrate Scope for the Synthesis of 1,2,3,4-Tetrahydroquinolines

Reaction conditions: Pd(OAc)₂ (2.5 mol%), L10 ligand (5 mol%), Na₂CO₃ (1.2 equiv), ⁿBu₄NCl (1.0 equiv), 9:1 ⁱBuOAc/DMF, 100 °C, 20 h.[3]

Entryortho-Haloaniline SubstrateAlkene SubstrateProductYield (%)
12-Iodoaniline1-Pentene2-Propyl-1,2,3,4-tetrahydroquinoline85
22-Iodo-4-methylaniline1-Pentene6-Methyl-2-propyl-1,2,3,4-tetrahydroquinoline82
32-IodoanilineStyrene2-Phenyl-1,2,3,4-tetrahydroquinoline78
42-Iodo-4-fluoroaniline1-Hexene6-Fluoro-2-butyl-1,2,3,4-tetrahydroquinoline75

Conclusion

The intramolecular Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 1,2,3,4-tetrahydroquinolines. The two-step approach, commencing with a titanium-catalyzed hydroaminoalkylation, provides a reliable route to the necessary precursors for the palladium-catalyzed cyclization. The choice of an appropriate palladium precatalyst and a sterically hindered biarylphosphine ligand is crucial for achieving high yields. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic motif for applications in drug discovery and development.

References

Application of 1,2,3,4-Tetrahydroquinoxaline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and, increasingly, in the field of agrochemical research. Its unique structural features and synthetic tractability make it an attractive starting point for the development of novel fungicides, herbicides, and insecticides. This document provides a comprehensive overview of the application of this compound in agrochemical synthesis, including detailed experimental protocols, quantitative activity data, and insights into the mechanisms of action.

Fungicidal Applications

Derivatives of this compound have demonstrated potent fungicidal activity against a range of economically important plant pathogens. Research has focused on the synthesis of various analogs and the evaluation of their efficacy, revealing promising candidates for the development of new crop protection agents.

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro and in vivo fungicidal activities of selected this compound derivatives against various plant pathogens.

Table 1: In Vitro Fungicidal Activity (EC50, mg/L) of this compound Derivatives [1][2][3][4][5]

Compound IDGaeumannomyces graminisBotrytis cinereaValsa mali
B1 0.4861.833.66
Tebuconazole (Control)0.625--

Table 2: In Vivo Fungicidal Activity (Inhibition Rate, %) of Compound B1 at 200 mg/L [1][2][3][4][5]

PathogenInhibition Rate (%)
Gaeumannomyces graminis39.7
Botrytis cinerea78.7
Mechanism of Action: Disruption of Fungal Cell Membrane

Studies on the mechanism of action of fungicidal this compound derivatives indicate that their primary mode of action involves the disruption of the fungal cell membrane.[1][4][5] This leads to increased cell membrane permeability and a loss of membrane integrity, ultimately causing cell death.

Fungicidal_Mechanism THQ_Derivative This compound Derivative Fungal_Cell_Membrane Fungal Cell Membrane THQ_Derivative->Fungal_Cell_Membrane Interaction Membrane_Permeability Increased Membrane Permeability Fungal_Cell_Membrane->Membrane_Permeability Membrane_Integrity Loss of Membrane Integrity Membrane_Permeability->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Mechanism of action of fungicidal this compound derivatives.

Experimental Protocols: Synthesis of Fungicidal Derivatives

The following are generalized experimental protocols for the synthesis of this compound derivatives with fungicidal activity, based on published literature.[1]

Protocol 1: General Procedure for the Preparation of Target Compounds A1-A24

This two-step procedure involves the synthesis of an intermediate followed by cyclization.

  • Step 1: Synthesis of Phenylglyoxal Hydrate Intermediate

    • Dissolve acetophenone (10.0 mmol) and selenium dioxide (11.0 mmol) in 1,4-dioxane (10.0 mL) and water (1.0 mL).

    • Reflux the reaction mixture for 12 hours, monitoring progress by thin-layer chromatography (TLC).

    • After completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude phenylglyoxal hydrate.

  • Step 2: Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinoxaline Derivatives (A1-A24)

    • Dissolve the crude phenylglyoxal hydrate (1.0 mmol) and a substituted o-phenylenediamine (1.0 mmol) in ethanol (5.0 mL).

    • Stir the mixture at room temperature for 2 hours.

    • Add sodium borohydride (2.0 mmol) in portions and continue stirring for an additional 4 hours.

    • Add water (10.0 mL) and extract the mixture with ethyl acetate (3 x 10.0 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel flash chromatography using a petroleum ether/diethyl ether (4:1, v/v) eluent to yield the target compounds.

Protocol 2: General Procedure for the Preparation of Target Compounds B1-B15

This protocol describes the N-acylation of a this compound derivative.

  • Dissolve a synthesized this compound derivative (e.g., from Protocol 1) (1.0 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (3.0 mL).

  • Add acetyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, add water (10.0 mL) and extract with dichloromethane (3 x 10.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash chromatography with a petroleum ether/diethyl ether (4:1, v/v) eluent to yield the corresponding N-acylated compounds.

Protocol 3: General Procedure for the Preparation of Target Compounds C1-C9

This protocol details the acylation of a specific tetrahydroquinoxaline derivative (A22) with various acyl chlorides.

  • Dissolve compound A22 (1.0 mmol) and triethylamine (0.55 mL) in dry dichloromethane (3.0 mL).

  • Add the desired acyl chloride (1.2 mmol) in dichloromethane (2.0 mL) dropwise at 0 °C and stir for 30 minutes.

  • Continue stirring at room temperature, monitoring by TLC.

  • After the reaction is complete, add water (10.0 mL) and extract with dichloromethane (3 x 10.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography using a petroleum ether/diethyl ether (4:1, v/v) eluent to afford the target compounds.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of A1-A24 cluster_protocol2 Protocol 2: Synthesis of B1-B15 cluster_protocol3 Protocol 3: Synthesis of C1-C9 P1_Start Acetophenone + Substituted o-phenylenediamine P1_Step1 Step 1: Phenylglyoxal Hydrate Synthesis P1_Start->P1_Step1 P1_Step2 Step 2: Cyclization and Reduction P1_Step1->P1_Step2 P1_End Compound A1-A24 P1_Step2->P1_End P2_Start THQ Derivative (e.g., A-series) P2_Step1 N-Acylation with Acetyl Chloride P2_Start->P2_Step1 P2_End Compound B1-B15 P2_Step1->P2_End P3_Start Compound A22 P3_Step1 Acylation with Acyl Chloride P3_Start->P3_Step1 P3_End Compound C1-C9 P3_Step1->P3_End

Caption: General synthesis workflows for fungicidal this compound derivatives.

Herbicidal and Insecticidal Applications

While the fungicidal properties of this compound derivatives are well-documented, their potential as herbicides and insecticides is an emerging area of research. Quinoxaline derivatives, in general, have shown a broad spectrum of pesticidal activities.

Herbicidal Activity

Some quinoxaline derivatives have been reported to exhibit herbicidal activity, with mode-of-action studies indicating they may act as protoporphyrinogen oxidase (PPO) inhibitors. However, specific and detailed synthetic protocols and extensive quantitative data for this compound-based herbicides are not yet widely available in the public domain. Further research is needed to explore the structure-activity relationships and to optimize the herbicidal efficacy of this class of compounds.

Insecticidal Activity

Novel thiazole-fused quinoxaline derivatives have been synthesized and evaluated as insecticidal agents against pests such as the cotton leafworm (Spodoptera litura).[6][7] These studies, while not exclusively focused on the this compound core, suggest the potential of the broader quinoxaline scaffold in insecticide development. The synthesis of these derivatives often starts from 2,3-dichloroquinoxaline. The development of insecticidal compounds based specifically on the this compound skeleton represents a promising avenue for future research.

Conclusion

The this compound scaffold is a versatile building block for the synthesis of novel agrochemicals. Its application in the development of potent fungicides is well-established, with clear synthetic pathways and a known mechanism of action. The potential for developing herbicides and insecticides from this scaffold is also evident, though further research is required to fully realize this potential. The protocols and data presented herein provide a solid foundation for researchers and scientists working on the discovery and development of new and effective crop protection solutions.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1,2,3,4-Tetrahydroquinoxaline Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroquinoxaline and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential for the treatment of neurological disorders. Their unique structural scaffold allows for diverse functionalization, leading to compounds with a range of biological activities. Notably, derivatives of this scaffold have demonstrated neuroprotective effects in various experimental models, suggesting their utility in combating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The therapeutic potential of these compounds is often attributed to their antioxidant properties, ability to modulate key signaling pathways involved in neuronal survival, and inhibition of apoptosis. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant in vitro and in vivo models of neurological disorders.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from commercially available materials. The following protocol describes a general procedure for the synthesis of N-substituted and sulfonamide derivatives of this compound.

General Synthetic Scheme

A versatile approach to substituted 1,2,3,4-tetrahydroquinoxalines begins with the reductive amination of a substituted 2-nitroaniline, followed by cyclization and subsequent derivatization.

G cluster_synthesis General Synthesis Workflow start Substituted 2-Nitroaniline step1 Reductive Amination (e.g., with an aldehyde/ketone and a reducing agent) start->step1 intermediate1 N-Substituted 2-Nitroaniline step1->intermediate1 step2 Reduction of Nitro Group (e.g., H2, Pd/C) intermediate1->step2 intermediate2 N-Substituted o-Phenylenediamine step2->intermediate2 step3 Cyclization (e.g., with a 1,2-dicarbonyl compound) intermediate2->step3 intermediate3 Substituted This compound step3->intermediate3 step4 Derivatization (e.g., Sulfonylation, Alkylation) intermediate3->step4 final_product Target this compound Derivative step4->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-Benzyl-1-tosyl-1,2,3,4-tetrahydroquinoxaline

This protocol is adapted from a published procedure for the synthesis of a sulfonamide derivative.[1]

Materials:

  • 1-Benzyl-1,2,3,4-tetrahydroquinoxaline

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 1-benzyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.3 eq) and TEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-benzyl-1-tosyl-1,2,3,4-tetrahydroquinoxaline.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Neuroprotective Activity of this compound Derivatives

Derivatives of 1,2,3,4-tetrahydroquinoline have shown significant neuroprotective properties in models of Parkinson's disease, primarily through their antioxidant and anti-inflammatory effects.

In Vivo Model: Rotenone-Induced Parkinson's Disease in Rats

A study investigating the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease induced by rotenone provides valuable quantitative data on its neuroprotective efficacy.

Experimental Design: Animals were divided into several groups: a control group, a group with rotenone-induced Parkinson's disease (PD), and PD groups treated with different doses of HTHQ (e.g., 25 mg/kg and 50 mg/kg) or a reference drug like rasagiline.

Table 1: Effect of HTHQ on Oxidative Stress Markers in the Brains of Rats with Rotenone-Induced Parkinson's Disease

ParameterControlPD ModelPD + HTHQ (50 mg/kg)
8-Isoprostane (pg/mg protein) 15.2 ± 1.835.8 ± 3.518.1 ± 2.1#
Lipid Oxidation Products (nmol/mg protein) 2.1 ± 0.34.9 ± 0.52.5 ± 0.4#
Protein Oxidation Products (nmol/mg protein) 1.8 ± 0.24.2 ± 0.4*2.1 ± 0.3#

*p < 0.05 compared to control; #p < 0.05 compared to PD model.

Table 2: Effect of HTHQ on Inflammatory Markers in the Brains of Rats with Rotenone-Induced Parkinson's Disease

ParameterControlPD ModelPD + HTHQ (50 mg/kg)
NF-κB p65 subunit (relative expression) 1.0 ± 0.12.8 ± 0.31.2 ± 0.2#
TNF-α mRNA (relative expression) 1.0 ± 0.13.5 ± 0.41.4 ± 0.2#
IL-1β mRNA (relative expression) 1.0 ± 0.14.1 ± 0.5*1.6 ± 0.3#

*p < 0.05 compared to control; #p < 0.05 compared to PD model.

Experimental Protocols for Neuroprotective Assays

1. Measurement of Oxidative Stress Markers

  • Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay:

    • Homogenize brain tissue in ice-cold buffer.

    • Add thiobarbituric acid (TBA) reagent to the homogenate.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of malondialdehyde (MDA) using an extinction coefficient.

  • Protein Carbonyl Assay:

    • Treat protein extracts from brain homogenates with 2,4-dinitrophenylhydrazine (DNPH).

    • Precipitate the proteins with trichloroacetic acid (TCA).

    • Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.

    • Resuspend the pellet in guanidine hydrochloride solution.

    • Measure the absorbance at 370 nm.

2. Quantification of Inflammatory Markers

  • Western Blot for NF-κB:

    • Extract nuclear proteins from brain tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software.

  • Quantitative Real-Time PCR (qRT-PCR) for Cytokines:

    • Isolate total RNA from brain tissue using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

Proposed Mechanism of Neuroprotection

The neuroprotective effects of this compound derivatives are believed to be mediated through multiple signaling pathways. A key mechanism involves the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.

G cluster_pathway Proposed Neuroprotective Signaling Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response thq This compound Derivative nrf2 Nrf2 thq->nrf2 promotes dissociation nfkb NF-κB thq->nfkb inhibits nuclear translocation keap1 Keap1 nrf2->keap1 dissociation are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of cellular_protection Cellular Protection (Reduced Oxidative Stress) antioxidant_genes->cellular_protection inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) nfkb->inflammatory_genes translocates to nucleus and activates transcription of ikb IκB ikb->nfkb releases inflammatory_stimuli Inflammatory Stimuli (e.g., Rotenone) inflammatory_stimuli->ikb induces degradation of neuroinflammation Neuroinflammation inflammatory_genes->neuroinflammation

Caption: Proposed signaling pathways for the neuroprotective effects of this compound derivatives.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics for neurological disorders. The synthetic protocols provided herein offer a basis for the generation of diverse libraries of these compounds. The detailed experimental procedures for evaluating their neuroprotective effects will enable researchers to screen and characterize promising drug candidates. Further investigation into the precise molecular mechanisms of action will be crucial for the optimization of these compounds and their advancement into clinical development.

References

Application Notes & Protocols: Development of Cytotoxic Agents from 1,2,3,4-Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel cytotoxic agents derived from the 1,2,3,4-tetrahydroquinoline scaffold. This class of compounds has demonstrated significant potential in cancer research, with several derivatives exhibiting potent activity against a range of human cancer cell lines. The primary mechanism of action for some of the most potent analogues involves the inhibition of the NF-κB signaling pathway, a critical regulator of cellular growth, inflammation, and apoptosis.

Overview of 1,2,3,4-Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. Recent research has focused on modifying this scaffold to enhance its cytotoxic and NF-κB inhibitory activities.[2][3][4][5][6]

Data Presentation: Cytotoxic Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

The following tables summarize the in vitro cytotoxic activity (GI50 in µM) of various 1,2,3,4-tetrahydroquinoline derivatives against a panel of human cancer cell lines. The data is compiled from studies that utilized the sulforhodamine B (SRB) assay for cytotoxicity evaluation.[4]

Table 1: Cytotoxic Activity (GI50, µM) of N-(substituted)phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamides (Series 4a-g)

CompoundR1R2R3R4NCI-H23 (Lung)ACHN (Renal)MDA-MB-231 (Breast)PC-3 (Prostate)NUGC-3 (Gastric)HCT-15 (Colon)
4a HHHH>10>10>10>10>10>10
4b HClHH2.23±0.4552.50±0.5112.89±0.6233.11±0.7322.98±0.5873.05±0.699
4c HFHH>10>10>10>10>10>10
4d HCH3HH>10>10>10>10>10>10
4e HOCH3HH>10>10>10>10>10>10
4f ClHClH>10>10>10>10>10>10
4g HCF3HCF31.44±0.4631.55±0.3981.67±0.4111.89±0.5011.76±0.4531.91±0.521

Table 2: Cytotoxic Activity (GI50, µM) of N-Acyl-1,2,3,4-tetrahydroquinoline Derivatives (Series 5a-h, 6a-h, 7a-h)

CompoundRR1R2/R4NCI-H23 (Lung)NUGC-3 (Gastric)HCT-15 (Colon)
5e AcetylHOCH33.49±0.9993.78±0.6183.83±0.994
6g PropionylHCF30.839±0.0610.941±0.0940.899±0.078
7g IsobutyrylHCF30.420±0.0550.511±0.0670.498±0.059
7h IsobutyrylClCl0.889±0.1021.66±0.406-

Note: Only the most potent compounds from each series are highlighted for brevity. For complete data, refer to the source publication.[4]

Experimental Protocols

General Synthetic Protocol for 1,2,3,4-Tetrahydroquinoline Derivatives

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold and its derivatives can be achieved through a multi-step process starting from commercially available quinoline-2-carboxylic acid.[4]

Step 1: Amidation of Quinoline-2-carboxylic Acid (Synthesis of 3a-g)

  • To a solution of quinoline-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aromatic amine and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(substituted)quinoline-2-carboxamides (3a-g).

Step 2: Hydrogenation to 1,2,3,4-Tetrahydroquinolines (Synthesis of 4a-g)

  • Dissolve the N-(substituted)quinoline-2-carboxamide (3a-g) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the 1,2,3,4-tetrahydroquinoline derivatives (4a-g).

Step 3: N-Acylation of 1,2,3,4-Tetrahydroquinolines (Synthesis of 5a-h, 6a-h, and 7a-h)

  • To a solution of the 1,2,3,4-tetrahydroquinoline derivative (e.g., 4a) in anhydrous tetrahydrofuran (THF), add triethylamine.

  • Cool the mixture to 0 °C and add the appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, or isobutyryl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the N-acylated derivatives (5a-h, 6a-h, and 7a-h).

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is based on the method developed by the National Cancer Institute (USA).[4]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4 °C for 1 hour.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution (pH 10.5).

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) values from dose-response curves.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives and the proposed mechanism of action involving NF-κB inhibition.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Quinoline-2-carboxylic Acid Quinoline-2-carboxylic Acid Amidation Amidation with Substituted Amines Quinoline-2-carboxylic Acid->Amidation N-Substituted Quinoline-2-carboxamides (3a-g) N-Substituted Quinoline-2-carboxamides (3a-g) Amidation->N-Substituted Quinoline-2-carboxamides (3a-g) Hydrogenation Pd/C, H2 N-Substituted Quinoline-2-carboxamides (3a-g)->Hydrogenation 1,2,3,4-Tetrahydroquinolines (4a-g) 1,2,3,4-Tetrahydroquinolines (4a-g) Hydrogenation->1,2,3,4-Tetrahydroquinolines (4a-g) Acylation N-Acylation with Acyl Chlorides 1,2,3,4-Tetrahydroquinolines (4a-g)->Acylation Final Derivatives (5a-h, 6a-h, 7a-h) Final Derivatives (5a-h, 6a-h, 7a-h) Acylation->Final Derivatives (5a-h, 6a-h, 7a-h) Cytotoxicity Screening In Vitro Cytotoxicity (SRB Assay) Final Derivatives (5a-h, 6a-h, 7a-h)->Cytotoxicity Screening Mechanism of Action Studies NF-κB Inhibition Assay Cytotoxicity Screening->Mechanism of Action Studies Data Analysis GI50 Determination & SAR Studies Mechanism of Action Studies->Data Analysis

Caption: Synthetic and evaluation workflow for 1,2,3,4-tetrahydroquinoline derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_p65_n NF-κB (p65/p50) NFkB_p65->NFkB_p65_n translocation THQ 1,2,3,4-Tetrahydroquinoline Derivative (e.g., 6g) THQ->IKK Inhibits IkB_p->IkB degradation DNA DNA NFkB_p65_n->DNA Transcription Gene Transcription (Pro-inflammatory, Anti-apoptotic) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by 1,2,3,4-tetrahydroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of the 1,2,3,4-tetrahydroquinoline derivatives is significantly influenced by the substitutions at various positions of the scaffold.

  • Substitutions on the N-phenyl Ring: Electron-withdrawing groups, such as trifluoromethyl (-CF3) at the R2 and R4 positions (as in compound 4g and its N-acylated derivatives 6g and 7g ), generally lead to a significant increase in cytotoxic activity.[4]

  • N-Acylation: The introduction of small acyl groups (acetyl, propionyl, isobutyryl) at the nitrogen of the tetrahydroquinoline ring generally enhances cytotoxicity compared to the unsubstituted counterparts.[4]

  • Aryl Group at Position 4: The incorporation of an aryl group at the 4-position of the quinoline structure can dramatically increase the antiproliferative effect.[1]

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel cytotoxic agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of the chemical space to identify compounds with improved potency and selectivity. The inhibition of the NF-κB pathway appears to be a key mechanism of action for some of the most active derivatives, providing a clear rationale for their anticancer effects. Further investigation into the detailed molecular interactions and optimization of the lead compounds are warranted to advance this class of molecules towards clinical development.

References

Pictet-Spengler Synthesis of Tetrahydroisoquinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Pictet-Spengler reaction is a cornerstone of synthetic chemistry, providing a powerful and versatile method for the synthesis of the tetrahydroisoquinoline scaffold. This structural motif is a key component in a vast array of biologically active natural products and pharmaceutical agents. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the reaction mechanism to facilitate the application of this important transformation in the laboratory.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1][2] The reaction's success and efficiency are influenced by the nature of the substrates, the choice of catalyst, and the reaction conditions.

Data Presentation: A Comparative Summary of Reaction Conditions

The following table summarizes quantitative data from various Pictet-Spengler syntheses of tetrahydroisoquinolines, showcasing the versatility of the reaction with different substrates, catalysts, and conditions. This allows for an easy comparison of expected yields under various experimental setups.

β-Arylethylamine DerivativeAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeTrifluoroacetic acid (TFA)Dichloromethane (CH2Cl2)Room Temperature4Not Specified[3]
Tryptaminep-NitrobenzaldehydeL-Tartaric acidWaterNot SpecifiedNot SpecifiedNot Specified[1]
D-Tryptophan methyl ester hydrochloride2,3-ButanedioneNone (thermal)Methanol (anhydrous)652062[4]
TryptamineIsatinL-Cysteine (30 mol%)Isopropanol4024~80
Dopamine hydrochlorideAcetophenonePotassium phosphate buffer (pH 9)Methanol/Water7020High[5]
2-(3-Hydroxyphenyl)ethylamineCyclohexanonePotassium phosphate buffer (pH 9)Methanol/Water70Not Specified74[5]
5-Methoxytryptaminep-MethoxyphenylglyoxalNot SpecifiedNot SpecifiedNot SpecifiedNot Specified38-40 (after oxidation)[6]
Tryptamine derivativesVarious aldehydesThiourea/Benzoic acidNot SpecifiedNot SpecifiedNot SpecifiedHigh[7]
N-carbamoyl-β-arylethylaminesVarious aldehydesImidodiphosphorimidate (IDPi) Brønsted acidNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[8]
Tryptophan methyl esterVarious aldehydesLewis Acids (e.g., Sc(OTf)3)Not SpecifiedMicrowaveShortHigh[9]

Experimental Protocols

This section provides detailed methodologies for two common variations of the Pictet-Spengler reaction.

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst, such as trifluoroacetic acid (TFA).

Materials:

  • Tryptamine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere, add the aldehyde (e.g., benzaldehyde, 1.1 eq).[3]

  • Cool the mixture to 0 °C using an ice bath.[3]

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[3]

  • Stir the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.[3]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure tetrahydroisoquinoline.[1]

Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Reaction under Microwave Irradiation

This protocol outlines a rapid and efficient procedure using a Lewis acid catalyst and microwave heating.

Materials:

  • Tryptophan methyl ester (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0-1.2 eq)

  • Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a microwave-safe reaction vessel, combine tryptophan methyl ester (1.0 eq), the aldehyde, and the Lewis acid catalyst in the chosen anhydrous solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes), monitoring the pressure to ensure it remains within safe limits.

  • After cooling, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

Mandatory Visualization

The following diagrams illustrate the general mechanism of the Pictet-Spengler reaction and a typical experimental workflow.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base beta_arylethylamine->schiff_base Condensation (-H₂O) aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H⁺) spirocyclic_intermediate Spirocyclic Intermediate iminium_ion->spirocyclic_intermediate Intramolecular Electrophilic Aromatic Substitution thiq Tetrahydroisoquinoline spirocyclic_intermediate->thiq Rearomatization (-H⁺)

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental_Workflow start Start dissolve_amine Dissolve β-Arylethylamine in Anhydrous Solvent start->dissolve_amine add_aldehyde Add Aldehyde/Ketone dissolve_amine->add_aldehyde add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Typical experimental workflow for the Pictet-Spengler synthesis.

References

Application Notes and Protocols for Quinoxaline-based Scaffolds: A Foundation for Investigating 1,2,3,4-Tetrahydroquinoxaline as a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the State of Research: Extensive literature review indicates that the 1,2,3,4-tetrahydroquinoxaline scaffold is a largely unexplored area in the development of antimalarial agents. While robust data exists for related structures such as quinoxalines, quinoxaline 1,4-di-N-oxides, and tetrahydroquinolines, there is a notable absence of specific research on this compound derivatives against Plasmodium falciparum. The following application notes and protocols are therefore based on the synthesis and evaluation of these closely related, active compounds, providing a foundational framework for initiating research into the potential of 1,2,3,4-tetrahydroquinoxalines as a novel class of antimalarial agents.

Introduction: The Potential of Quinoxaline and Tetrahydroquinoline Scaffolds

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of novel chemotypes with unique mechanisms of action. Quinoxaline and its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial effects. Similarly, tetrahydroquinoline derivatives have been identified as promising antimalarial leads. These scaffolds offer significant opportunities for medicinal chemistry exploration. This document provides a summary of key findings and experimental approaches for these related compound classes, which can be adapted for the investigation of 1,2,3,4-tetrahydroquinoxalines.

Data Presentation: Antimalarial Activity of Quinoxaline and Tetrahydroquinoline Derivatives

The following tables summarize the in vitro antiplasmodial activity of representative quinoxaline and tetrahydroquinoline derivatives against various strains of Plasmodium falciparum.

Table 1: In Vitro Antiplasmodial Activity of Quinoxaline Derivatives

Compound IDStructureP. falciparum StrainIC50 (µM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (SI)Reference
1a 3-Methyl-2-(3-(4-methoxyphenyl)prop-2-enoyl)quinoxalineFCR-3 (CQ-resistant)0.89---[1]
2a 3-Methyl-2-(3-(naphth-2-yl)prop-2-enoyl)quinoxaline 1,4-di-N-oxideFCR-3 (CQ-resistant)0.98---[1]
Compound 22 Quinoxaline derivative3D7 (CQ-sensitive)0.022---[2]
Compound 22 Quinoxaline derivativeDd2 (multi-drug resistant)0.032---[2]

Table 2: In Vitro Antiplasmodial Activity of Tetrahydroquinoline Derivatives

Compound IDStructureP. falciparum StrainIC50 (µM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (SI)Reference
MMV692140 (2) Tetrahydroquinoline derivative3D7 (CQ-sensitive)2.0---[3]
MMV1919557 (36) Analog of MMV6921403D7 (CQ-sensitive)0.066---[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoxaline-based compounds, which can serve as a starting point for the investigation of 1,2,3,4-tetrahydroquinoxalines.

General Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives can be synthesized through the condensation of an aryl o-diamine with a 1,2-dicarbonyl compound. The following is a representative procedure.

Protocol 1: Synthesis of Quinoxaline Derivatives

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in ethanol (10 mL), add the desired 1,2-dicarbonyl compound (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoxaline derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.

Protocol 2: [3H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Maintain the parasites in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium.

  • Assay Plate Preparation: Add 50 µL of the compound dilutions to a 96-well microtiter plate. Add 200 µL of the parasitized erythrocyte suspension (1% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Radiolabeling: Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well and incubate for an additional 24 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2).

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Plate Preparation: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the antiplasmodial IC50.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for a Tetrahydroquinoline Derivative

Some tetrahydroquinoline derivatives have been found to target the Plasmodium falciparum translation elongation factor 2 (PfeEF2), which is essential for protein synthesis in the parasite.

G THQ Tetrahydroquinoline Derivative (e.g., MMV692140) Inhibition Inhibition THQ->Inhibition PfeEF2 Plasmodium falciparum Elongation Factor 2 (PfeEF2) Translocation Ribosomal Translocation PfeEF2->Translocation mediates Ribosome Ribosome Ribosome->Translocation Protein_Synth Protein Synthesis Translocation->Protein_Synth enables Parasite_Death Parasite Death Protein_Synth->Parasite_Death essential for survival Inhibition->PfeEF2 binds to Inhibition->Translocation blocks

Caption: Inhibition of PfeEF2 by a tetrahydroquinoline derivative.

General Workflow for Antimalarial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel antimalarial agents.

G Start Scaffold Selection (e.g., this compound) Synthesis Synthesis of Derivatives Start->Synthesis InVitro_Screening In Vitro Antiplasmodial Screening (IC50) Synthesis->InVitro_Screening Cytotoxicity Cytotoxicity Assay (CC50 & SI) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis InVivo_Testing In Vivo Efficacy (Mouse Model) Lead_Opt->InVivo_Testing ADMET ADMET Profiling InVivo_Testing->ADMET Preclinical Preclinical Candidate ADMET->Preclinical

Caption: Antimalarial drug discovery workflow.

Future Directions for this compound Research

Given the promising activity of related heterocyclic systems, the this compound scaffold represents a valuable, yet untapped, area for antimalarial drug discovery. Researchers are encouraged to:

  • Synthesize a focused library of this compound derivatives with diverse substitutions.

  • Perform in vitro screening against both drug-sensitive and drug-resistant strains of P. falciparum.

  • Conduct cytotoxicity profiling to determine the selectivity of active compounds.

  • Investigate the mechanism of action of any identified hits to uncover potentially novel drug targets.

By adapting the established protocols outlined in these notes, the scientific community can begin to explore the potential of 1,2,3,4-tetrahydroquinoxalines and contribute to the development of the next generation of antimalarial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,2,3,4-tetrahydroquinoxalines (THQs). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted 1,2,3,4-tetrahydroquinoxalines?

A1: Several robust methods are employed, often categorized by the key bond-forming or cyclization strategy. Common approaches include:

  • Reductive Cyclization/Condensation: This is a widely used method involving the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (like glyoxals or diketones) or an epoxide, followed by reduction of the resulting dihydroquinoxaline or cyclization/reduction in one pot.[1][2]

  • Catalytic Hydrogenation/Transfer Hydrogenation: Quinoxaline precursors are reduced to the corresponding THQs using various catalytic systems. This is a straightforward method if the quinoxaline substrate is readily available.[3][4] Rhodium-thiourea complexes and other transition metal catalysts are often used for asymmetric versions.[3]

  • Borrowing Hydrogen Strategy: This atom-economical method uses alcohols or diols as alkylating agents for o-phenylenediamines, catalyzed by base metals like manganese.[5] The catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts and is subsequently reduced by the "borrowed" hydrogen.[5]

  • Domino and Tandem Reactions: These multi-step sequences occur in a single pot, enhancing efficiency. Examples include tandem reduction-reductive amination reactions and borane-catalyzed tandem cyclization/hydrosilylation.[1][6][7]

Q2: How can I control the stereochemistry (enantio- and diastereoselectivity) of the final THQ product?

A2: Achieving high stereoselectivity is a significant challenge and a key focus of modern synthetic efforts.[8]

  • Enantioselectivity: Chiral catalysts are essential for asymmetric synthesis. Highly enantioselective methods often employ transition metals (e.g., Rhodium, Iridium) paired with chiral ligands or chiral Brønsted acids.[3][4] For instance, Rh-thiourea catalyzed asymmetric hydrogenation can yield products with up to 99% ee.[3]

  • Diastereoselectivity: The choice of reagents and reaction conditions is critical. In borane-catalyzed tandem reactions, the selection of the hydrosilane reducing agent has a strong impact on the diastereomeric ratio (e.g., cis vs. trans).[1] Polymethylhydrosiloxane (PMHS) has been shown to be optimal for achieving high diastereoselectivity in certain systems.[1] Reaction temperature can also influence the selectivity of these reactions.

Q3: What are the common side reactions or byproducts I should be aware of?

A3: Side reactions can significantly lower the yield and complicate purification. Common issues include:

  • Over-oxidation/Aromatization: The THQ ring can be susceptible to oxidation, leading to the formation of the corresponding quinoxaline or dihydroquinoxaline, especially during workup or if an oxidant is present.

  • Incomplete Reduction: In catalytic hydrogenations, incomplete reduction can leave dihydroquinoxaline intermediates mixed with the final product.

  • Formation of Isomers: When using unsymmetrically substituted o-phenylenediamines, the initial condensation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.[4][9]

  • Side Reactions from Reagents: In domino reactions, side reactions of the starting materials can compete with the desired pathway. For example, in some reductive cyclizations, rapid reduction of a side chain double bond is necessary to prevent the formation of quinoline by-products.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted THQs.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst (e.g., Pd/C, Borane, Metal Complex) may be old, poisoned, or improperly handled.[7]1. Use a fresh batch of catalyst. For air/moisture-sensitive catalysts, ensure handling under an inert atmosphere.[5]
2. Poor Quality Reagents: Starting materials (o-phenylenediamine, carbonyl compound) may be impure or degraded.2. Purify starting materials before use (e.g., recrystallization, distillation). Ensure solvents are anhydrous if the reaction is moisture-sensitive.
3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be incorrect.3. Systematically screen reaction parameters. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
4. Incorrect Stoichiometry: The ratio of reactants may not be optimal.4. Verify the stoichiometry of all reagents, including the reducing agent and any additives.
Poor Diastereoselectivity (e.g., mixture of cis/trans isomers) 1. Ineffective Reducing Agent: The chosen hydrosilane or hydrogen source may not provide adequate facial selectivity.[1]1. Screen different reducing agents. For borane-catalyzed reactions, compare the performance of various hydrosilanes (e.g., PMHS, PhSiH3).[1]
2. Suboptimal Temperature: The reaction may be running at a temperature that erodes stereoselectivity.2. Attempt the reaction at a lower temperature, which often enhances stereocontrol.
3. Catalyst Choice: The catalyst may not be suitable for directing the desired stereochemical outcome.3. Experiment with different catalysts or ligands that have a proven record for diastereoselective synthesis.
Formation of Multiple Regioisomers 1. Unsymmetrical Starting Material: The use of an unsymmetrically substituted o-phenylenediamine leads to two possible sites for initial condensation.[4]1. If possible, choose a synthetic route that installs the desired substitution pattern unambiguously. Alternatively, investigate catalyst systems known to provide high regioselectivity.[9]
2. Lack of Directing Group: No electronic or steric factor strongly favors one reaction site over the other.2. Modify the substrate to include a temporary directing group that can be removed later.
Difficult Product Purification 1. Similar Polarity of Products/Byproducts: The desired product and major impurities may have very similar Rf values, making chromatographic separation challenging.[10]1. Explore alternative purification techniques such as crystallization, distillation (for lower MW oils), or trituration.[10][11]
2. Product is an Oil: The product may not crystallize, making isolation difficult.[10]2. If the product contains a basic nitrogen, attempt to form a salt (e.g., hydrochloride, tartrate), which is often a crystalline solid and easier to purify.
3. Contamination with Catalyst: Residual metal catalyst (e.g., Palladium, Rhodium) may be present in the final product.3. Use a metal scavenger resin or perform an aqueous wash with a suitable chelating agent. Consider filtration through a pad of Celite® or silica.

Experimental Protocols & Data

Protocol: Borane-Catalyzed One-Pot Synthesis of 2-Aryl-1,2,3,4-Tetrahydroquinoxalines

This protocol is adapted from a reported step-economic synthesis and is noted for its operational simplicity.[1][2]

Materials:

  • Substituted 1,2-diaminobenzene (1.0 mmol)

  • Substituted glyoxal (1.0 mmol)

  • Tris(pentafluorophenyl)borane, B(C6F5)3 (5 mol%)

  • Polymethylhydrosiloxane (PMHS) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1,2-diaminobenzene (1.0 mmol, 1.0 equiv), the glyoxal (1.0 mmol, 1.0 equiv), and B(C6F5)3 (0.05 mmol, 5 mol%).

  • Add toluene (5 mL) to the vial.

  • Stir the mixture at room temperature for 30 minutes.

  • Add polymethylhydrosiloxane (PMHS) (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-1,2,3,4-tetrahydroquinoxaline.

Data: Influence of Catalyst and Hydrosilane on Diastereoselectivity

The selection of catalyst and, critically, the hydrosilane reducing agent can have a profound impact on the diastereoselectivity of the reaction, particularly in the synthesis of cis-2,3-disubstituted THQs.

EntryCatalystHydrosilaneSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
1B(C6F5)3PMHSToluene95%>20:1[1]
2B(C6F5)3PhSiH3Toluene85%10:1[1]
3B(C6F5)3(EtO)3SiHToluene70%6:1[1]
4HB(C6F5)2PhSiH3Toluene92%>20:1[1]

Conditions based on the reaction of 1,2-diaminobenzene with 2,3-butanedione. Data is representative of trends discussed in the literature.

Visualized Workflows and Pathways

General Synthetic Pathway to THQs

G cluster_start Starting Materials A o-Phenylenediamine C Dihydroquinoxaline Intermediate A->C Condensation/ Cyclization B 1,2-Dicarbonyl (or equivalent) B->C D Substituted 1,2,3,4-Tetrahydroquinoxaline C->D Reduction (e.g., H2/Pd, NaBH4, Hydrosilane)

Caption: General reaction scheme for the synthesis of THQs.

Troubleshooting Workflow for Low Product Yield

G Start Problem: Low or No Yield Cause1 Is the catalyst active? Start->Cause1 Cause2 Are reagents pure and solvent dry? Start->Cause2 Cause3 Are reaction conditions (T, t, p) optimal? Start->Cause3 Sol1 Use fresh catalyst. Handle under inert gas if required. Cause1->Sol1 No Sol2 Recrystallize/distill starting materials. Use anhydrous solvent. Cause2->Sol2 No Sol3 Monitor reaction by TLC/LCMS. Systematically screen temperature and time. Cause3->Sol3 No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of Tetrahydroquinolines via Domino Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of domino reactions to construct this critical heterocyclic scaffold. As synthetic chemists, we understand that while domino reactions offer elegance and efficiency, they can also present unique challenges. A low yield in a multi-step, one-pot sequence can be difficult to diagnose.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing these complex transformations. We will explore the causality behind common experimental pitfalls and offer logical, actionable solutions to enhance your reaction yields and selectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your experimental design.

Q1: There are several domino strategies for synthesizing tetrahydroquinolines. How do I choose the most appropriate one for my target molecule?

A1: The choice of strategy is fundamentally dictated by the substitution pattern of your target and the available starting materials. Here’s a comparative overview of common approaches:

  • Povarov Reaction (Aza-Diels-Alder): This is a powerful [4+2] cycloaddition, typically involving an aniline, an aldehyde (to form an imine in situ), and an electron-rich alkene.[1][2] It is ideal for accessing 2,4-disubstituted or 2,3,4-trisubstituted tetrahydroquinolines. The reaction is often acid-catalyzed, and its success hinges on the electronic nature of the components.[3]

  • Reductive Cyclization/Amination Sequences: These methods are highly versatile and often start from precursors like 2-nitroaryl ketones or aldehydes.[4] A typical sequence involves the reduction of a nitro group to an aniline, which then undergoes an intramolecular condensation and subsequent reduction.[5] This strategy is excellent for producing a wide range of substitution patterns and often results in high yields (78-98%).[4][5]

  • Friedländer Annulation: While classically used for quinoline synthesis, modifications allow for the synthesis of tetrahydroquinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] It is particularly useful for creating fused-ring systems.

  • Metal-Catalyzed Cyclizations: Various metals, including Iridium, Gold, and Palladium, can catalyze unique domino sequences.[5][8] For instance, an iridium complex can catalyze the oxidative cyclization of amino alcohols to form tetrahydroquinolines.[4] These methods can offer novel reactivity but may require more specialized catalyst handling.

Q2: My reaction yield is inconsistent. What are the most critical parameters to control in a domino reaction for tetrahydroquinoline synthesis?

A2: Domino reactions are, by nature, sensitive to subtle changes as multiple transformations occur in one pot. The most critical parameters are:

  • Catalyst Choice and Loading: The catalyst dictates the reaction pathway. For instance, in a reductive cyclization, 5% Pd/C might favor the desired tetrahydroquinoline, while a different catalyst or pressure could lead to over-reduction or aromatization to the quinoline by-product.[5] Catalyst purity is also paramount.

  • Solvent: The solvent can dramatically influence reaction outcomes. In the reductive cyclization of 2-nitrochalcones, for example, dichloromethane was found to give the best selectivity and highest yields (65-90%), likely by modulating the relative rates of nitro reduction and double bond hydrogenation.[4][5]

  • Temperature and Reaction Time: These parameters control the kinetics of each step in the domino sequence. Incorrect temperature can lead to the accumulation of an unstable intermediate, promoting side reactions. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition of the desired product over extended reaction times.[9]

  • Purity of Starting Materials: This is a universal requirement in synthesis but is especially critical for domino reactions. An impurity in one starting material can inhibit the catalyst or react in an undesired pathway, halting the entire sequence.[10]

Q3: How do electronic and steric effects of substituents on the starting materials impact the reaction?

A3: Substituent effects are a key consideration in optimizing yield and selectivity.

  • Electronic Effects: In acid-catalyzed reactions like the Povarov, electron-donating groups on the aniline component generally accelerate the reaction by making the aniline more nucleophilic and activating the aromatic ring for the final electrophilic cyclization step.[1][3] Conversely, strong electron-withdrawing groups on the aromatic ring can significantly lower yields in some sequences, such as in certain acid-promoted rearrangements.[5]

  • Steric Effects: Steric hindrance can impede cyclization or direct stereochemistry. Large substituents on the aniline or aldehyde can disfavor the formation of the necessary intermediates.[11] However, steric bulk can also be used to your advantage. For example, a bulky ester group can direct the addition of hydrogen from the opposite face during a reduction step, leading to high diastereoselectivity for a specific isomer.[5][11]

Troubleshooting Guide: From Low Yields to Success

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Very low to no product yield; starting materials remain.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Inactive or Poisoned Catalyst The catalyst is the engine of the reaction. For hydrogenation reactions (e.g., using Pd/C or Pt/C), the catalyst can be poisoned by sulfur or halide impurities in the starting materials or solvents. Acid catalysts (e.g., p-TsOH) can be neutralized by basic impurities.Solution: 1. Use freshly purchased, high-purity catalyst. 2. If impurities are suspected, purify starting materials via recrystallization or column chromatography. 3. For hydrogenations, ensure the system is properly flushed with an inert gas before introducing hydrogen.[5]
Incorrect Solvent Choice The solvent's polarity and coordinating ability affect the solubility of reagents and the stability of intermediates. A suboptimal solvent can prevent the reaction from initiating or favor an undesired pathway.Solution: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Ethanol, Acetonitrile). As reported by Patti and Pedotti, switching to dichloromethane was crucial for preventing quinoline by-product formation.[4][5]
Reaction Temperature is Too Low Each step in a domino sequence has an activation energy barrier. If the temperature is insufficient, the reaction may stall at the first step.Solution: Monitor the reaction by TLC. If no conversion is observed, incrementally increase the temperature by 10-20 °C and continue monitoring. Some cyclizations may require reflux conditions to proceed efficiently.[6]
Moisture or Air Sensitivity Many organometallic catalysts and reactive intermediates are sensitive to air and moisture. Contamination can lead to catalyst decomposition or hydrolysis of key intermediates.[10]Solution: Ensure all glassware is thoroughly flame-dried or oven-dried.[9] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: The reaction works, but the yield is low and multiple side products are observed.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Formation of Aromatized By-product (Quinoline) In many reductive sequences, the intermediate dihydroquinoline can readily oxidize to the more stable aromatic quinoline, especially if the reaction is run for too long or at too high a temperature.[5]Solution: 1. Carefully monitor the reaction and quench it as soon as the starting material is consumed. 2. Lower the reaction temperature. 3. The choice of catalyst is critical. For instance, using 5% Pt/C instead of 5% Pd/C was shown to dramatically reduce aromatization pathways.[5]
Incomplete Cyclization The final ring-closing step may be slow or reversible, leading to an equilibrium mixture containing the acyclic intermediate. This is common when the cyclization step is sterically hindered.Solution: 1. Increase catalyst loading (if applicable). 2. For acid-catalyzed cyclizations, consider using a stronger acid catalyst (e.g., switching from p-TsOH to triflic acid). 3. Increase the reaction temperature to overcome the activation barrier for cyclization.[5]
Undesired Isomer Formation (Poor Diastereoselectivity) The formation of cis/trans isomers is a common issue. This is governed by the thermodynamics of the intermediates and the kinetic pathway of the cyclization and/or reduction steps.Solution: 1. Modify the substrate to include a sterically directing group. A bulky group can block one face of the molecule, forcing a reaction to occur on the opposite side.[5][11] 2. Change the catalyst. Different metal surfaces (e.g., Pd vs. Pt) can lead to different stereochemical outcomes.[5] 3. Lowering the reaction temperature can sometimes favor the formation of the kinetic product with higher selectivity.
Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes reported yields under different conditions for various domino strategies, illustrating the impact of catalyst and solvent choice.

Domino StrategyKey ReactantsCatalystSolventYield (%)Reference
Reductive Amination2-Nitroarylketones5% Pd/C, H₂Ethanol93-98%[4]
Reductive Cyclization2-NitrochalconesPd/C, H₂Dichloromethane65-90%[4][5]
Povarov ReactionArylamine, Aldehyde, Methyl Propiolatep-TsOHEthanol41-67%[1][3]
Reductive Amination-SNAr2-Fluoronitroarene derivativePd/C, H₂Ethanol58-98%[5]
Michael Addition-Cyclization2-Nitrobenzyl acrylate derivativeFe, Acetic AcidAcetic Acid86-98%[4][5]

Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic is key to improving yields.

Domino Reaction Mechanism: The Povarov Reaction

The following diagram illustrates the proposed mechanism for the three-component Povarov reaction, which proceeds through the formation of a β-enamino ester and an N-aryl aldimine.[3]

Povarov_Mechanism cluster_A Step 1: Enamino Ester Formation cluster_B Step 2: Imine Formation cluster_C Step 3 & 4: Cascade to Product A Arylamine + Methyl Propiolate B β-Enamino Ester (A) A->B + Arylamine E Mannich Addition Intermediate (C) B->E + (B) C Arylamine + Aldehyde D N-Aryl Aldimine (B) C->D p-TsOH, -H₂O D->E F Final Tetrahydroquinoline E->F Intramolecular Electrophilic Substitution

Caption: Mechanism of the three-component Povarov reaction.

Logical Troubleshooting Workflow

When faced with a low-yielding reaction, a structured approach can quickly identify the root cause.

Troubleshooting_Workflow cluster_no_reaction No Reaction Path cluster_side_products Side Product Path start Low Yield (<30%) q1 TLC Analysis: Any Product Formed? start->q1 check_catalyst Check Catalyst Activity (Fresh bottle? Poisoning?) q1->check_catalyst No check_monitoring Optimize Reaction Time q1->check_monitoring Yes, with side products check_temp Increase Temperature check_catalyst->check_temp check_reagents Verify Reagent Purity (NMR, Recrystallize) check_temp->check_reagents end_solve Yield Improved check_reagents->end_solve check_temp2 Lower Temperature check_monitoring->check_temp2 screen_catalyst Screen Different Catalysts (e.g., Pd/C vs Pt/C) check_temp2->screen_catalyst screen_solvent Screen Solvents screen_catalyst->screen_solvent screen_solvent->end_solve

Caption: A systematic workflow for troubleshooting low yields.

Validated Experimental Protocol

This section provides a representative, step-by-step protocol for a domino Povarov reaction, adapted from the literature.[1][3]

Objective: To synthesize a polysubstituted tetrahydroquinoline via a three-component domino reaction.

Materials:

  • Arylamine (e.g., p-toluidine, 4.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 2.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 10 mol%, 0.2 mmol)

  • Anhydrous Ethanol (10 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylamine (4.0 mmol) and anhydrous ethanol (5 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Enamino Ester Formation: Add methyl propiolate (2.0 mmol) dropwise to the stirred solution. Allow the reaction to stir at room temperature. This first step, the formation of the β-enamino ester, can be monitored by TLC. It may take several hours to overnight for full conversion.

  • Domino Cascade Initiation: Once the formation of the enamino ester is complete (as judged by TLC), add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure tetrahydroquinoline product.

Self-Validation: The progress of this protocol is validated at each key stage. The initial formation of the β-enamino ester can be confirmed by TLC or by taking an aliquot for ¹H NMR analysis before proceeding. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

References

Technical Support Center: Optimization of Quinoxaline Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for quinoxaline reduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of quinoxalines to their corresponding 1,2,3,4-tetrahydroquinoxalines.

Problem 1: Low or No Conversion of the Quinoxaline Starting Material

Q: My quinoxaline reduction is resulting in a low yield or recovery of unreacted starting material. What are the potential causes and how can I improve the conversion?

A: Low conversion in quinoxaline reduction can stem from several factors related to the catalyst, reducing agent, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Solution: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts like Palladium on Carbon (Pd/C), ensure it has not been exposed to contaminants. Consider increasing the catalyst loading.[1]

  • Insufficient Reducing Agent:

    • Solution: The stoichiometry of the reducing agent may be insufficient. If using a hydride-based reducing agent like sodium borohydride, ensure an adequate molar excess is used. For catalytic hydrogenation, ensure sufficient hydrogen gas pressure is applied.[2]

  • Suboptimal Reaction Conditions:

    • Solution: The reaction temperature or time may be inadequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3] If the reaction is sluggish at room temperature, consider increasing the temperature. Some reductions may require reflux conditions.

  • Poor Solubility:

    • Solution: The quinoxaline substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst and reducing agent. Select a solvent in which the starting material is more soluble at the reaction temperature. Common solvents for quinoxaline reduction include ethanol, methanol, and tetrahydrofuran (THF).[4]

Problem 2: Formation of Dihydroquinoxaline Intermediate

Q: I am observing the formation of a stable dihydroquinoxaline intermediate and not the fully reduced tetrahydroquinoxaline. How can I promote complete reduction?

A: The formation of a dihydroquinoxaline intermediate suggests that the reduction has stalled after the initial hydrogenation step.[3][5]

Possible Causes & Solutions:

  • Mild Reaction Conditions:

    • Solution: The reduction conditions may be too mild to drive the reaction to completion. Increase the hydrogen pressure for catalytic hydrogenations or consider a more potent reducing agent.

  • Catalyst Deactivation:

    • Solution: The catalyst might become less active after the initial reduction step. Using a fresh batch of catalyst or a different type of catalyst could resolve this issue.

  • Reaction Time:

    • Solution: The reaction may simply require a longer duration for the second reduction step to occur. Continue to monitor the reaction by TLC for an extended period.

Problem 3: Undesired Side Product Formation

Q: My reaction is producing significant side products. What are the likely side reactions and how can they be minimized?

A: Side product formation can be a significant issue, leading to complex purification and reduced yields.

Possible Causes & Solutions:

  • Over-reduction:

    • Solution: In some cases, particularly with harsh reducing agents or prolonged reaction times, over-reduction of other functional groups on the quinoxaline ring can occur. Carefully control the stoichiometry of the reducing agent and monitor the reaction closely.

  • N-N Bond Cleavage:

    • Solution: Under certain reductive conditions, particularly with sodium in hot ethanol, the N-N bond in the pyrazine ring can be cleaved.[6] Using milder reducing agents like sodium borohydride or catalytic hydrogenation can prevent this.

  • Reaction with Solvent:

    • Solution: Some solvents can participate in side reactions. For instance, using sodium borohydride in acetic acid can lead to N-alkylation side products.[4] Choose an inert solvent for the specific reduction method employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing quinoxalines to 1,2,3,4-tetrahydroquinoxalines?

A1: The most common methods involve catalytic hydrogenation or the use of hydride reducing agents.

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as Palladium on Carbon (Pd/C), Platinum (Pt), or Ruthenium (Ru) catalysts in the presence of hydrogen gas.[2][5] It is often a clean and efficient method.

  • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) and borane (BH₃) in a suitable solvent like THF are effective for this transformation.[4] Borane in THF is known to rapidly reduce quinoxalines in high yield.[4]

Q2: How can I control the stereoselectivity during the reduction of 2,3-disubstituted quinoxalines?

A2: The reduction of 2,3-disubstituted quinoxalines can lead to cis and trans isomers of the corresponding tetrahydroquinoxaline.

  • Choice of Reducing Agent: Borane in THF has been reported to stereoselectively yield exclusively the cis-isomers of 2,3-disubstituted tetrahydroquinoxalines.[4]

  • Asymmetric Hydrogenation: For enantioselective reduction, chiral catalysts are employed. Cationic Ruthenium Diamine catalysts have been shown to provide excellent enantioselectivities (up to 99% ee) and moderate to good diastereoselectivities in the hydrogenation of 2,3-dialkyl substituted quinoxalines.[2]

Q3: What is the effect of catalyst loading on the efficiency of quinoxaline reduction?

A3: Catalyst loading is a critical parameter in catalytic hydrogenation.

  • Low Loading: Insufficient catalyst can lead to incomplete or very slow reactions.

  • Optimal Loading: There is typically an optimal range for catalyst loading that provides a good reaction rate without being wasteful. This often needs to be determined empirically for a specific substrate and reaction scale.

  • High Loading: While increasing the catalyst amount can increase the reaction rate, excessively high loadings may not provide a significant benefit and can complicate product work-up and increase costs.

Q4: Which solvents are recommended for quinoxaline reduction?

A4: The choice of solvent depends on the reducing agent and the solubility of the quinoxaline derivative.

  • For Catalytic Hydrogenation: Protic solvents like ethanol and methanol are commonly used.[7] Toluene is also a suitable solvent for some catalytic systems.[8]

  • For Hydride Reductions: Ethereal solvents like THF are often used with borane.[4] Ethanol can be used with sodium borohydride, although the reaction may be slow for some substrates.[4] It is important to choose a solvent that does not react with the reducing agent.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Quinoxaline Reduction

Reducing Agent/SystemTypical Solvent(s)Key AdvantagesPotential IssuesCitation(s)
Catalytic Hydrogenation (H₂)
Pd/C, Pt, RuEthanol, Methanol, TolueneHigh yields, clean reactions, catalyst can be recycled.Requires specialized equipment for handling hydrogen gas.[2][5][7]
Hydride Reducing Agents
Borane-THF complex (BH₃·THF)THFRapid reactions, high yields, stereoselective for cis-isomers with 2,3-disubstitution.Borane is moisture-sensitive and requires careful handling.[4]
Sodium Borohydride (NaBH₄)Ethanol, Acetic AcidReadily available, easy to handle.Can be slow, lower yields with some substituted quinoxalines, potential for side products in acidic media.[4]
Sodium in EthanolEthanolEffective for some diazines.Can cause N-N bond cleavage.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoxaline

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Quinoxaline derivative (1 mmol)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Ethanol (10 mL)

    • Hydrogen gas

  • Procedure:

    • To a hydrogenation flask, add the quinoxaline derivative and ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask and connect it to a hydrogen source.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).[2]

    • Stir the reaction mixture vigorously at room temperature or elevated temperature as required.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of Quinoxaline using Borane-THF

This protocol describes a rapid and high-yield reduction of quinoxalines.[4]

  • Materials:

    • Quinoxaline derivative (1 mmol)

    • 1 M Borane-THF solution in THF

    • Anhydrous THF

  • Procedure:

    • Dissolve the quinoxaline derivative in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF solution dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, reactions are often rapid).

    • Upon completion, carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by standard methods such as column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Quinoxaline Reduction check_conversion Low or No Conversion? start->check_conversion incomplete_reduction Incomplete Reduction to Tetrahydroquinoxaline? check_conversion->incomplete_reduction No troubleshoot_conversion Troubleshoot: - Check catalyst activity - Increase reducing agent - Optimize T/time - Improve solubility check_conversion->troubleshoot_conversion Yes side_products Significant Side Products? incomplete_reduction->side_products No troubleshoot_incomplete Troubleshoot: - Increase H₂ pressure/Use stronger reducing agent - Use fresh catalyst - Increase reaction time incomplete_reduction->troubleshoot_incomplete Yes end_ok Successful Reduction side_products->end_ok No troubleshoot_side_products Troubleshoot: - Milder conditions to avoid over-reduction - Avoid Na/EtOH to prevent N-N cleavage - Use inert solvent side_products->troubleshoot_side_products Yes end_fail Further Optimization Needed troubleshoot_conversion->end_fail troubleshoot_incomplete->end_fail troubleshoot_side_products->end_fail

Caption: Troubleshooting workflow for quinoxaline reduction.

Reaction_Parameters Optimization Optimization of Quinoxaline Reduction Catalyst Catalyst (e.g., Pd/C, Ru-complex) Optimization->Catalyst ReducingAgent Reducing Agent (e.g., H₂, BH₃·THF, NaBH₄) Optimization->ReducingAgent Solvent Solvent (e.g., EtOH, THF, Toluene) Optimization->Solvent Conditions Reaction Conditions (Temp, Time, Pressure) Optimization->Conditions Yield Yield & Purity Catalyst->Yield ReducingAgent->Yield Solvent->Yield Conditions->Yield

Caption: Key parameters for optimizing quinoxaline reduction.

References

Technical Support Center: Overcoming Multdrup Resistance with Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing tetrahydroquinoxaline derivatives to overcome multidrug resistance (MDR) in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: My untreated multidrug-resistant cells are showing high background fluorescence in the rhodamine 123 efflux assay. What could be the cause?

A1: High background fluorescence in MDR cells can be due to cellular autofluorescence. It is recommended to include an unstained control sample (cells only) to determine the baseline autofluorescence of your specific cell line.[1][2][3][4] When setting up your flow cytometry parameters, you can create a gate to exclude debris and define the negative population based on this unstained control. Additionally, ensure your wash steps are sufficient to remove any unbound dye.

Q2: I am not observing a significant difference in rhodamine 123 accumulation between my control and treated groups, even with a known P-gp inhibitor. What should I check?

A2: Several factors could contribute to this issue:

  • P-gp Expression Levels: Confirm the P-glycoprotein (P-gp) expression levels in your resistant cell line using Western blotting. Prolonged culturing can sometimes lead to a decrease in P-gp expression.

  • Compound Potency and Concentration: Ensure the concentration of your tetrahydroquinoxaline derivative is appropriate. It's advisable to perform a dose-response curve to determine the optimal concentration for P-gp inhibition without causing significant cytotoxicity.

  • Incubation Times: Optimize the incubation times for both the inhibitor and rhodamine 123. A common starting point is a 20-minute pre-incubation with the inhibitor followed by a 20-minute co-incubation with rhodamine 123.[5]

  • Cell Health: Ensure the cells are healthy and viable before starting the experiment, as compromised cells can affect P-gp function.

Q3: The IC50 value of my chemotherapeutic drug in the resistant cell line does not decrease significantly when co-administered with the tetrahydroquinoxaline derivative. Why might this be?

A3: This could be due to several reasons:

  • Mechanism of Resistance: Your cell line may have multiple mechanisms of drug resistance beyond P-gp overexpression. Consider investigating the expression of other ABC transporters like MRP1 or ABCG2.

  • Compound Stability: Verify the stability of your tetrahydroquinoxaline derivative in the cell culture medium over the duration of the experiment.

  • Off-Target Effects: The derivative might have off-target effects that interfere with the chemotherapeutic agent's cytotoxicity.

  • Calculation of Synergy: Ensure you are using appropriate methods to determine synergy, such as calculating the Combination Index (CI). A CI value less than 1 indicates synergy.[6][7]

Q4: My Western blot for P-glycoprotein shows multiple bands or no signal. What are the common troubleshooting steps?

A4: For Western blotting issues, consider the following:

  • No Signal:

    • Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.

    • Protein Transfer: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.

    • Antigen Presence: Ensure your cell lysate contains sufficient P-gp. Use a positive control cell line known to overexpress P-gp.

  • Multiple Bands:

    • Protein Degradation: Use fresh lysates and always include protease inhibitors in your lysis buffer.

    • Non-specific Antibody Binding: Optimize your blocking conditions by increasing the blocking time or changing the blocking agent (e.g., from milk to BSA).[8]

Troubleshooting Guides

MTT Assay for Cytotoxicity
Problem Possible Cause Solution
High background absorbance in wells without cells. Contamination of media or reagents with microbial growth.Use sterile technique and fresh reagents. Filter-sterilize solutions if necessary.
Low signal or poor dose-response curve. Cell density is too low or too high. Cells are not healthy. Compound is not soluble or stable.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Check the solubility and stability of your tetrahydroquinoxaline derivative in the culture medium.
Inconsistent results between replicate wells. Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Mix cell suspension thoroughly before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS.
Color of the formazan product is not purple. pH of the solubilization buffer is incorrect.Ensure the pH of the solubilization solution is appropriate for the formazan product.
Rhodamine 123 Efflux Assay (Flow Cytometry)
Problem Possible Cause Solution
High coefficient of variation (CV) in fluorescence intensity. Cell clumps or debris. Instrument settings are not optimal.Gently pipette to break up cell clumps before analysis. Optimize flow rate and laser alignment.
Fluorescence signal is too weak. Rhodamine 123 concentration is too low. Incubation time is too short.Titrate the rhodamine 123 concentration (a common starting point is 5 µM).[5] Increase the incubation time.
Autofluorescence from the test compound. The tetrahydroquinoxaline derivative itself is fluorescent.Run a control with cells treated only with the derivative to measure its fluorescence contribution. If significant, choose a different fluorescent substrate or use a different assay.
Cell viability is low after staining. Rhodamine 123 concentration is too high, leading to cytotoxicity.Perform a toxicity test for rhodamine 123 on your specific cell line to determine the optimal non-toxic concentration.
Cell Cycle Analysis (Flow Cytometry)
Problem Possible Cause Solution
Broad G1 and G2 peaks. Inconsistent staining. Cell doublets.Ensure proper cell fixation and permeabilization. Use a doublet discrimination gate during flow cytometry analysis.
High percentage of cells in the sub-G1 peak in control samples. Apoptosis in the untreated cell population. Harsh cell handling.Ensure cells are healthy before starting the experiment. Handle cells gently during harvesting and staining.
No significant change in cell cycle distribution after treatment. The compound may not induce cell cycle arrest at the tested concentration or time point.Perform a time-course and dose-response experiment to identify the optimal conditions for observing cell cycle effects.
Propidium iodide (PI) is staining live cells. Cell membrane is compromised.Ensure cells are properly fixed before PI staining. Use a viability dye to exclude dead cells from the analysis if working with live cells.

Quantitative Data Summary

The following tables summarize representative quantitative data for the activity of select tetrahydroquinoxaline and related derivatives in overcoming multidrug resistance.

Table 1: IC50 Values of Tetrahydroquinoxaline Derivatives and Chemotherapeutics

CompoundCell LineIC50 (µM)Reference
Tetrahydroquinolinone derivative 4a A549 (Lung Cancer)Not specified for cytotoxicity alone[9]
Tetrahydroquinolinone derivative A3 MES-SA/DX5 (Uterine Sarcoma, P-gp overexpressing)>100 (low cytotoxicity)[5]
DoxorubicinMES-SA (Parental)Not specified[5]
DoxorubicinMES-SA/DX5 (Resistant)Not specified[5]
Doxorubicin + Verapamil (25 µM)MES-SA/DX5 (Resistant)Not specified[5]
Doxorubicin + Compound A3 (25 µM)MES-SA/DX5 (Resistant)Not specified[5]

Note: Specific IC50 values for doxorubicin in the presence and absence of inhibitors were not explicitly provided in the abstract, but the study indicates that active compounds reduced the IC50 of doxorubicin.

Table 2: Reversal Fold of Multidrug Resistance

CompoundCell LineChemotherapeuticReversal FoldReference
Tetrahydroquinolinone derivatives (Group A)MES-SA/DX5DoxorubicinSignificant reversal, comparable to verapamil[5][10]
Stemofoline derivative OH-A1 KB-V1 (Cervical Carcinoma, P-gp overexpressing)Doxorubicin, Vinblastine, PaclitaxelNot quantified as a single fold, but increased sensitivity[8]

Reversal Fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the MDR inhibitor.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoxaline derivative, the chemotherapeutic agent, or a combination of both for 72 hours.[11]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[11]

Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells in RPMI 1640 medium.

  • Inhibitor Incubation: Treat the cells with the tetrahydroquinoxaline derivative at the desired concentration (e.g., 5, 25, or 100 µM) and incubate for 20 minutes at 37°C.[5]

  • Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 20 minutes at 37°C.[5]

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the tetrahydroquinoxaline derivative for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation start Start: Multidrug-Resistant Cancer Cell Line cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity efflux P-gp Efflux Assay (Rhodamine 123) start->efflux cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western_blot Protein Expression (Western Blot) start->western_blot data_analysis Data Analysis: IC50, Reversal Fold, Cell Cycle Distribution cytotoxicity->data_analysis efflux->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating tetrahydroquinoxaline derivatives.

P_gp_efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Effluxes Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to Outside Extracellular Space Drug_out->Outside THQ Tetrahydroquinoxaline Derivative THQ->Pgp Inhibits PI3K_AKT_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ABC ABC Transporter Expression (e.g., P-gp) mTOR->ABC Increases MDR Multidrug Resistance ABC->MDR Proliferation->MDR THQ Tetrahydroquinoxaline Derivative THQ->PI3K Inhibits? THQ->AKT Inhibits?

References

troubleshooting low yields in Buchwald-Hartwig amination of styrenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of styrenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of enamines and other vinyl-nitrogen compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Buchwald-Hartwig amination of styrenyl halides.

Problem 1: Low or No Yield

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution:

      • Use a pre-formed Pd(0) catalyst or a more easily activated precatalyst.

      • Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as Pd(0) catalysts are sensitive to oxygen.[1]

      • Use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Improper Ligand Choice:

    • Cause: The ligand may not be suitable for the specific styrene and amine coupling partners.

    • Solution:

      • For primary amines, bulky, electron-rich phosphine ligands like BrettPhos are often effective.[2]

      • For secondary amines, ligands such as RuPhos may be more suitable.[2]

      • Screen a variety of ligands, including bidentate ligands like BINAP and DPPF, which can prevent the formation of inactive palladium dimers and may offer better yields.[3]

  • Incorrect Base Selection:

    • Cause: The base may be too weak to deprotonate the amine-palladium complex or too strong, leading to substrate or product decomposition.

    • Solution:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for high reaction rates.[4]

      • If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[1]

  • Sub-optimal Solvent:

    • Cause: The solvent may not adequately solubilize all reaction components or may coordinate to the palladium center, inhibiting catalysis.

    • Solution:

      • Toluene and 1,4-dioxane are common and effective solvents.[4]

      • Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the reaction.[4]

  • Low Reaction Temperature:

    • Cause: The reaction may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

    • Solution:

      • Most Buchwald-Hartwig aminations of styrenes require elevated temperatures, typically in the range of 80-110 °C.[4][5]

Problem 2: Formation of Significant Side Products

  • Hydrodehalogenation:

    • Cause: A competing reaction pathway where the styrenyl halide is reduced to styrene. This can occur if β-hydride elimination is competitive with reductive elimination.[1][3]

    • Solution:

      • Use bulkier phosphine ligands to sterically disfavor the conformation required for β-hydride elimination.[1]

      • Ensure the reaction environment is free of water, which can be a source of hydrides.

  • Heck-type Coupling:

    • Cause: The palladium intermediate reacts with another molecule of the styrene, leading to dimerization or oligomerization.

    • Solution:

      • Carefully control the stoichiometry of the reactants.

      • The choice of ligand and reaction conditions can influence the relative rates of amination versus Heck coupling. Screening different ligands may be necessary.

  • Polymerization of Styrene:

    • Cause: Styrenes can polymerize at elevated temperatures, especially in the presence of radical initiators or certain metal species.

    • Solution:

      • Ensure the reaction is run under an inert atmosphere to exclude oxygen, which can promote radical formation.

      • Keep reaction times as short as possible by optimizing other parameters.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor for the amination of styrenes?

A1: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, pre-formed palladium precatalysts (often referred to as G3 or G4 precatalysts) are generally preferred.[6] These are often more stable, easier to handle, and provide more consistent results by ensuring a reliable generation of the active Pd(0) species.[6]

Q2: How do I choose the right ligand for my styrene amination?

A2: The optimal ligand is highly dependent on the amine substrate. For primary aliphatic amines, bulky, electron-rich monophosphine ligands such as BrettPhos are a good starting point.[2] For secondary amines, ligands like RuPhos are often effective.[2] Bidentate ligands like BINAP or DPPF can also be very effective and may suppress certain side reactions.[3] It is often necessary to screen a small library of ligands to find the best one for a new reaction.

Q3: What role does the base play, and which one should I use?

A3: The base is crucial for deprotonating the amine coordinated to the palladium center, which is a key step in the catalytic cycle. Strong, non-coordinating bases like NaOtBu and LHMDS generally provide the fastest reaction rates.[4] However, if your styrene or amine contains base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better choices, although they may require higher reaction temperatures or longer reaction times.[1]

Q4: Can I use styrenyl chlorides for Buchwald-Hartwig amination?

A4: While styrenyl bromides and iodides are more reactive, the amination of styrenyl chlorides is possible. However, it is generally more challenging due to the stronger carbon-chlorine bond. This typically requires more electron-rich and bulky ligands (e.g., Josiphos-type ligands) and potentially higher catalyst loadings and temperatures.[7]

Q5: My reaction is very slow. How can I increase the rate?

A5: To increase the reaction rate, you can try the following:

  • Increase the reaction temperature, typically to 80-110 °C.[4][5]

  • Switch to a stronger base, such as NaOtBu, if your substrate is stable under these conditions.[4]

  • Screen different ligands, as some will promote faster catalysis than others for a given substrate pair.

  • Ensure your reagents and solvent are pure and anhydrous, as impurities can inhibit the catalyst.

Data Presentation

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Styrenes

ParameterTypical Range/ValueNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts1-5 mol %
Ligand Buchwald or Hartwig ligands1.2 - 2.4 equivalents relative to Pd
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄1.2 - 2.0 equivalents
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassed
Temperature 80 - 110 °CSubstrate dependent
Reaction Time 2 - 24 hoursMonitored by TLC, GC, or LC-MS

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu ~19High reaction rates; can be too harsh for base-sensitive functional groups.[4]
LHMDS ~26Very strong base; useful for less reactive amines.
Cs₂CO₃ ~10.3Milder base; good for substrates with sensitive functional groups.[1]
K₃PO₄ ~12.3Milder base; often used for challenging couplings.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Styrenyl Bromide:

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the styrenyl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enamine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Pd(0)L->Oxidative Addition Complex Styrenyl-X Amine Coordination Ligand Exchange & Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Amido Complex Deprotonation & Amido Complex Formation Amine Coordination->Amido Complex Base, -BHX Product EWG-Styrenyl-NR2 Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield Cause1 Check Catalyst System Start->Cause1 Cause2 Evaluate Base & Solvent Start->Cause2 Cause3 Optimize Reaction Conditions Start->Cause3 Solution1a Screen Ligands Cause1->Solution1a Solution1b Use Pre-catalyst Cause1->Solution1b Solution2a Vary Base Strength Cause2->Solution2a Solution2b Ensure Anhydrous Solvent Cause2->Solution2b Solution3a Increase Temperature Cause3->Solution3a Solution3b Increase Reaction Time Cause3->Solution3b End Improved Yield Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3a->End Solution3b->End

Caption: A workflow for troubleshooting low yields.

Reaction_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Yield Yield Pd Precursor Pd Precursor Pd Precursor->Yield Ligand Ligand Ligand->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Key parameters influencing reaction yield.

References

refining protocols for the synthesis of bioactive quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bioactive quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most prevalent and versatile method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. This method allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.

Q2: My reaction is complete, but I am having difficulty purifying my quinoxaline product. What are the recommended purification methods?

A2: Purification of quinoxaline derivatives can often be achieved through recrystallization or column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products. The choice of solvent is critical, with ethanol being a commonly used and effective solvent. The general principle involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility, followed by slow cooling to allow the pure product to crystallize while impurities remain in the solution.

  • Column Chromatography: For mixtures that are challenging to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired compound from impurities.

Q3: What are the most common side products in quinoxaline synthesis, and how can I minimize them?

A3: Common side products include benzimidazoles, dimers of quinoxaline, and over-oxidation products of the o-phenylenediamine starting material.[1]

  • Benzimidazoles: Formation can be minimized by avoiding excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts.[1] Using milder catalysts or catalyst-free methods can significantly reduce this rearrangement.[1]

  • Quinoxaline Dimers: Self-condensation can occur in the presence of strong acids.[1] Careful control of acid concentration and reaction conditions is key.

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incorrect stoichiometry of reactants.- Inactive catalyst or inappropriate catalyst loading.- Unsuitable solvent.- Reaction temperature is too low or too high.- Reaction time is insufficient.- Ensure an equimolar ratio (1:1) of the o-phenylenediamine and 1,2-dicarbonyl compound.[2]- Use a fresh, active catalyst at the recommended loading.- Screen different solvents; ethanol, methanol, and water are often effective.[2]- Optimize the reaction temperature. Room temperature is often sufficient with an efficient catalyst, while some methods may require reflux.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Difficulty in Product Purification - Product co-elutes with impurities during column chromatography.- Product is unstable on silica gel.- Poor solubility of the product in common organic solvents.- Experiment with different solvent systems on TLC to achieve better separation before attempting column chromatography.[3]- Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, use alumina or reverse-phase C18 silica.[3]- For products with poor solubility, recrystallization is often the most effective purification method.[2] Washing the crude solid with a suitable solvent in which the impurities are soluble can also be effective.[2]
TLC Plate Shows Streaking or Spots at the Baseline - The compound is highly polar and strongly adsorbs to the silica gel.- The spotting solution is too concentrated.- The compound is acidic or basic.- Use a more polar eluent system. If streaking persists, consider using a different stationary phase like alumina.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve the spot shape.
Formation of Colored Impurities - Oxidation of the o-phenylenediamine starting material.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified o-phenylenediamine.- If colored impurities are present in the final product, consider treating a solution of the crude product with activated charcoal followed by hot filtration.[3]

Quantitative Data on Synthetic Protocols

The choice of synthetic methodology can significantly impact the yield and reaction time. Below are tables summarizing data from various studies to aid in the selection of an appropriate protocol.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)Rectified SpiritReflux1 hr51[2]
Citric AcidEthanolRoom Temp.< 1 min94[2]
Bentonite Clay K-10EthanolRoom Temp.15 min96[4]
TiO2-Pr-SO3HEthanolRoom Temp.10 min95[4]
Iodine (Microwave)Water/Ethanol (1:1)502-3 minExcellent[3]
AlCuMoVPToluene25120 min92[5]
Sodium Hypochlorite (Photochemical)Ethanol/Water--96[6]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Diamine SubstrateDicarbonyl SubstrateSolventTime (min)Yield (%)Reference
o-phenylenediaminePhenylglyoxal monohydrateWater/Ethanol (1:1)0.592[3]
o-phenylenediamineBenzilEthanol0.9260[2]
4,5-dimethyl-1,2-phenylenediamineBenzilWater/Ethanol (1:1)295[3]
4-chloro-1,2-phenylenediamineBenzilWater/Ethanol (1:1)294[3]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide

  • Reactant Mixture: Prepare a mixture of o-phenylenediamine (1 mmol) and phenacyl bromide (1 mmol) in ethanol.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Isolation: Upon cooling, the product will crystallize from the solution.

  • Purification: Collect the crystals by filtration and wash with cold ethanol to yield the pure quinoxaline derivative.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of Quinoxalines

  • Reactant Mixture: In a microwave-safe vessel, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and iodine (5 mol%) in a 1:1 mixture of water and ethanol.

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 50°C for 2-3 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinoxaline product. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualizations

Experimental and Logical Workflows

G General Workflow for Quinoxaline Synthesis A o-Phenylenediamine Derivative C Solvent/Catalyst Addition A->C B 1,2-Dicarbonyl Compound B->C D Heating/Stirring/ Microwave Irradiation C->D E Cooling/Precipitation D->E F Filtration E->F G Recrystallization or Column Chromatography F->G H Pure Quinoxaline Derivative G->H

Caption: General experimental workflow for quinoxaline synthesis.

G Troubleshooting Logic for Low Product Yield Start Low Yield? Stoichiometry Check Stoichiometry (1:1 ratio) Start->Stoichiometry Catalyst Verify Catalyst Activity & Loading Stoichiometry->Catalyst [Correct] Failure Further Optimization Needed Stoichiometry->Failure [Incorrect] Solvent Optimize Solvent Catalyst->Solvent [OK] Catalyst->Failure [Problem Found] Conditions Adjust Temperature & Time Solvent->Conditions [Optimized] Solvent->Failure [No Improvement] Success Yield Improved Conditions->Success [Optimized] Conditions->Failure [No Improvement]

Caption: Decision tree for troubleshooting low reaction yields.

Signaling Pathways

Many bioactive quinoxaline derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Quinoxaline derivatives can dually inhibit PI3K and mTOR.[3]

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinoxaline Quinoxalinone Derivative Quinoxaline->Dimerization inhibits

Caption: Quinoxalinones as inhibitors of EGFR tyrosine kinase.

References

structure-activity relationship (SAR) optimization of tetrahydroquinoxaline analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the structure-activity relationship (SAR) optimization of tetrahydroquinoxaline analogs.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the SAR optimization of a tetrahydroquinoxaline hit compound?

A1: A typical starting point is to explore substitutions at positions that are synthetically accessible and likely to interact with the biological target. For the tetrahydroquinoxaline scaffold, key positions for initial modification include the N1 and N4 positions of the pyrazine ring and various positions on the benzene ring. Consider performing simple alkylation, acylation, or sulfonylation reactions at the nitrogen atoms to probe the steric and electronic requirements in that region of the molecule.[1][2]

Q2: What are some common synthetic routes for generating diverse tetrahydroquinoxaline analogs for SAR studies?

A2: Several synthetic strategies can be employed. One common method involves the reductive amination of a substituted o-phenylenediamine with a suitable dicarbonyl compound. Another approach is the cyclization of an N-substituted 2-nitroaniline followed by reduction.[3][4] For generating diversity, solid-phase synthesis can be a powerful tool, allowing for the rapid creation of a library of analogs by varying the building blocks at each step.[3]

Q3: My new analogs show decreased or no activity. What are the likely reasons?

A3: A loss of activity can stem from several factors. The modification may have introduced a steric clash with the target protein, disrupted a key hydrogen bond or other favorable interaction, or altered the electronics of the molecule in a detrimental way. It is also possible that the new analog has poor solubility or is rapidly metabolized. It is crucial to analyze the modification in the context of the target's binding site, if known.

Q4: How can I improve the pharmacokinetic properties of my tetrahydroquinoxaline lead compound?

A4: To improve properties like solubility and metabolic stability, consider introducing polar functional groups (e.g., hydroxyl, amino) or replacing metabolically labile groups (e.g., methyl groups on an aromatic ring) with more stable alternatives (e.g., fluorine). Encapsulating the compound in a suitable delivery vehicle can also be explored. A thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is essential to identify liabilities.

Troubleshooting Guides

Problem 1: Poor Potency of Novel Analogs

Symptoms:

  • Newly synthesized analogs exhibit significantly higher IC50/EC50 values compared to the lead compound.

  • Inconsistent activity across related analogs.

Possible Causes and Solutions:

CauseTroubleshooting Step
Steric Hindrance Synthesize analogs with smaller substituents at the same position to test the steric bulk hypothesis. If a crystal structure of the target is available, perform molecular docking to visualize potential clashes.
Loss of Key Interactions If the modification removed a potential hydrogen bond donor/acceptor, design new analogs that restore this interaction with a different functional group.
Unfavorable Electronic Effects If an electron-withdrawing group was introduced, synthesize an analog with an electron-donating group at the same position to probe the effect of electronics on activity.
Poor Solubility Measure the aqueous solubility of the analogs. If solubility is low, introduce polar groups or formulate the compounds with solubilizing agents for in vitro assays.
Problem 2: Difficulty in Synthesizing Desired Analogs

Symptoms:

  • Low yields or failed reactions for specific synthetic steps.

  • Formation of multiple, difficult-to-separate byproducts.

Possible Causes and Solutions:

CauseTroubleshooting Step
Incompatible Protecting Groups Re-evaluate the protecting group strategy. Ensure the chosen protecting groups are stable to the reaction conditions and can be selectively removed.
Poor Reactivity of Starting Materials Activate unreactive starting materials using appropriate reagents. For example, convert a carboxylic acid to an acid chloride for acylation reactions.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as solvent, temperature, catalyst, and reaction time. A design of experiments (DoE) approach can be efficient.
Unstable Intermediates If an intermediate is suspected to be unstable, consider a one-pot reaction or a tandem reaction to convert it to the next step without isolation.

Data Presentation

Table 1: SAR of Tetrahydroquinoxaline Sulfonamide Analogs as Tubulin Polymerization Inhibitors [1]

CompoundIC₅₀ (μM) HT-29 Cells
I-1 2-Me-PhH>10
I-4 2-Cl-PhH8.5
I-5 2-Me-Ph6-OMe2.1
I-7 2-OMe-Ph6-OMe0.8
I-18 4-F-Ph6-OMe1.5
I-21 2,4-diF-Ph6-OMe1.1

This table summarizes the in vitro antiproliferative activity of a series of tetrahydroquinoxaline sulfonamide derivatives against the HT-29 human colon cancer cell line. The data highlights the importance of the methoxy group at the R² position and the nature of the substituent on the phenyl ring at R¹.

Experimental Protocols

Detailed Methodology for MTT Assay [1]

  • Cell Seeding: Human cancer cell lines (e.g., HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (tetrahydroquinoxaline analogs) and a vehicle control. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualizations

SAR_Optimization_Workflow A Initial Hit Compound B Identify Key Positions for Modification (e.g., N1, N4, Benzene Ring) A->B C Design & Synthesize Analog Library B->C D In Vitro Biological Screening (e.g., Enzyme Assay, Cell Proliferation) C->D E Analyze Structure-Activity Relationship (SAR) D->E E->B Negative/Flat SAR (Redesign) F Identify Potent Analogs E->F Positive SAR G Assess Physicochemical Properties (Solubility, Stability) F->G H Lead Optimization G->H H->C Iterative Refinement I In Vivo Studies H->I

Caption: A typical workflow for the Structure-Activity Relationship (SAR) optimization of a hit compound.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K/AKT/mTOR) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cancer Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Tetrahydroquinoxaline Tetrahydroquinoxaline Analog Tetrahydroquinoxaline->Kinase_Cascade Inhibits

Caption: A simplified signaling pathway illustrating the inhibition of a kinase cascade by a tetrahydroquinoxaline analog, leading to the suppression of cancer cell proliferation.[5][6]

References

Technical Support Center: Enhancing Tetrahydroquinoline-Based NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of tetrahydroquinoline-based NF-κB inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for enhancing the potency of tetrahydroquinoline-based NF-κB inhibitors?

A1: The primary strategy involves chemical modification of the 1,2,3,4-tetrahydroquinoline scaffold at key positions to improve its interaction with the NF-κB signaling pathway components. Structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to increased inhibitory effects. For instance, substitutions on the aromatic ring and modifications of the carboxamide motif of the tetrahydroquinoline core have been shown to significantly impact potency.[1]

Q2: Which specific tetrahydroquinoline derivatives have shown high potency as NF-κB inhibitors?

A2: Several derivatives of 1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their inhibitory effects on NF-κB transcriptional activity. Notably, compound 6g from a synthesized series exhibited the most potent inhibition, being 53 times more potent than a reference compound.[2][3] Other compounds such as 5e , 6f , and 6h also demonstrated outstanding inhibitory effects.[1]

Q3: What are the key signaling pathways that tetrahydroquinoline-based inhibitors target?

A3: These inhibitors primarily target the canonical NF-κB signaling pathway.[4] This pathway is typically activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][5] The inhibitors can interfere with various steps in this cascade, such as the nuclear translocation of the p50/p65 NF-κB dimer.[1][6]

Troubleshooting Guides

Problem 1: Low or inconsistent inhibitory activity of a newly synthesized tetrahydroquinoline derivative.
  • Possible Cause 1: Suboptimal chemical modifications.

    • Troubleshooting: Review the structure-activity relationship (SAR) data from published studies.[1] Ensure that the modifications on your compound are consistent with those known to enhance potency. Consider synthesizing a small library of analogs with systematic variations at different positions of the tetrahydroquinoline core to identify optimal substitutions.

  • Possible Cause 2: Issues with compound purity or stability.

    • Troubleshooting: Confirm the purity of your synthesized compound using analytical techniques such as 1H and 13C NMR and mass spectrometry.[1] Assess the stability of the compound in the assay buffer and cell culture medium over the time course of the experiment.

  • Possible Cause 3: Inappropriate assay conditions.

    • Troubleshooting: Optimize the concentration of the NF-κB-inducing stimulus (e.g., LPS or TNF-α) and the incubation time. Ensure that the cell line used is responsive to the chosen stimulus and expresses the necessary components of the NF-κB signaling pathway. Refer to established protocols for NF-κB inhibition assays.[5][7]

Problem 2: High cytotoxicity observed with the inhibitor.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting: Perform a cell viability assay, such as the MTT assay, to determine the concentration range where the compound is non-toxic.[5][8] If cytotoxicity is observed at concentrations required for NF-κB inhibition, consider structural modifications to improve selectivity and reduce off-target effects.

  • Possible Cause 2: Non-specific cellular stress.

    • Troubleshooting: Evaluate markers of cellular stress and apoptosis to understand the mechanism of cytotoxicity. If the compound induces general cellular stress, it may not be a specific inhibitor of the NF-κB pathway.

Quantitative Data Summary

Table 1: Inhibitory Effects of Tetrahydroquinoline Derivatives on LPS-Induced NF-κB Transcriptional Activity

CompoundIC50 (μM)
5e 1.4 ± 0.71
6f 0.90 ± 0.071
6g 0.70 ± 0.071
6h 2.7 ± 0.42

Data extracted from a study on novel 1,2,3,4-tetrahydroquinoline scaffolds.[1]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a test compound on NF-κB transcriptional activity.[5]

  • Materials:

    • Reporter cell line (e.g., HEK293T or RAW 264.7) stably transfected with an NF-κB luciferase reporter plasmid.

    • Complete culture medium.

    • Test compound stock solution.

    • NF-κB stimulant (e.g., TNF-α or LPS).[5]

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Protocol:

    • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[5]

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[5]

    • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[5]

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.[5]

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.[5]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol assesses the effect of the inhibitor on the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.

  • Materials:

    • HeLa cells or other suitable cell line.

    • Test compound.

    • NF-κB activator (e.g., TNF-α).

    • Cell lysis buffer (e.g., RIPA buffer).

    • Nuclear and cytoplasmic extraction kit.

    • Primary antibodies (anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.[7]

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.[7]

    • For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For fractionation, use a nuclear and cytoplasmic extraction kit.[7]

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[7]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

    • Detect protein bands using a chemiluminescent substrate and an imaging system.[7]

    • Quantify band intensities and normalize the levels of phospho-IκBα to total IκBα and nuclear p65 to Lamin B1.[7]

Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation Inactive_Complex Inactive Complex (IκBα-p50/p65) IkB->Inactive_Complex Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_dimer NF-κB (p50/p65) NFkB_nucleus Active NF-κB (p50/p65) NFkB_dimer->NFkB_nucleus Translocation Inactive_Complex->IkB Inactive_Complex->NFkB_dimer THQ_Inhibitor Tetrahydroquinoline Inhibitor THQ_Inhibitor->NFkB_nucleus Inhibition of Translocation DNA DNA (κB sites) NFkB_nucleus->DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiation

Caption: Canonical NF-κB Signaling Pathway and a potential point of inhibition.

Experimental_Workflow Purity Confirm Purity (NMR, MS) Cytotoxicity Assess Cytotoxicity (MTT Assay) Purity->Cytotoxicity Determine_Conc Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Conc NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) Determine_Conc->NFkB_Assay Mechanism Elucidate Mechanism (Western Blot, qRT-PCR) NFkB_Assay->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for developing potent tetrahydroquinoline-based NF-κB inhibitors.

References

Technical Support Center: Improving the Selectivity of 1,2,3,4-Tetrahydroquinoxaline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on 1,2,3,4-tetrahydroquinoxaline-based anticancer agents. Our goal is to help you overcome common challenges in synthesis and biological evaluation to improve the selectivity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Synthesis

Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the synthesis of 1,2,3,4-tetrahydroquinoxalines can stem from several factors. A primary method for synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Here are some troubleshooting strategies:

  • Purity of Reactants: Ensure your o-phenylenediamine and 1,2-dicarbonyl compounds are pure. Aldehyde impurities in the dicarbonyl compound can lead to the formation of benzimidazole side products.[1] Consider purification of starting materials by recrystallization or distillation.

  • Catalyst Choice: The choice of catalyst can significantly impact yield. While the reaction can proceed without a catalyst, acidic catalysts are often used. Screening different catalysts, such as various Lewis or Brønsted acids, can help identify the optimal conditions for your specific substrates.[1]

  • Solvent and Temperature: The reaction conditions, including solvent and temperature, should be optimized. Some syntheses are performed in ethanol or methanol at room temperature or reflux, while microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Alternative Synthetic Routes: If optimization of the condensation reaction is unsuccessful, consider alternative synthetic strategies, such as the iridium-catalyzed asymmetric hydrogenation of quinoxalines, which can produce chiral tetrahydroquinoxalines in high yields.[3]

Q2: I am observing the formation of a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?

A2: Benzimidazole formation is a common side reaction, especially when an α-ketoaldehyde is used as the 1,2-dicarbonyl starting material. The o-phenylenediamine can react with the aldehyde functionality to form the benzimidazole.

  • Use an α-Diketone: If possible, use a 1,2-diketone instead of an α-ketoaldehyde to eliminate the possibility of this side reaction.[1]

  • Purify the Starting Material: Ensure your 1,2-dicarbonyl compound is free from aldehyde impurities.[1]

Biological Evaluation

Q3: The IC50 values for my this compound derivative are inconsistent across replicate experiments in the MTT assay. What could be the cause?

A3: Inconsistent MTT assay results can arise from several sources of variability:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding into 96-well plates. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are prone to the "edge effect."[4]

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the wells. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Interference with MTT Reduction: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control with your compound in cell-free medium to check for direct MTT reduction.[4]

  • Incomplete Solubilization of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by shaking the plate on an orbital shaker.

Q4: My compound shows potent cytotoxicity against cancer cell lines but also high toxicity to normal cell lines. How can I interpret the Structure-Activity Relationship (SAR) to improve selectivity?

A4: Improving selectivity is a key challenge. Analyzing the SAR of your compound series can provide valuable insights:

  • Identify Selectivity-Driving Moieties: Compare the structures of compounds with high and low selectivity indices (SI = IC50 in normal cells / IC50 in cancer cells). Look for specific substituents or structural features that are consistently present in the more selective compounds.

  • Target-Specific Modifications: The selectivity of your compounds is often linked to their molecular target. For example, if your compounds target tubulin, modifications that enhance binding to the colchicine-binding site on tubulin in cancer cells, which may have altered microtubule dynamics, could improve selectivity.[5]

  • Lipophilicity: The lipophilicity of a compound can influence its uptake and distribution in cells. In some cases, more lipophilic quinoline derivatives have shown better cytotoxicity against certain cancer cell lines.[6] However, very high lipophilicity can also lead to non-specific toxicity. Modulating lipophilicity through the introduction or removal of polar or nonpolar groups can be a strategy to improve selectivity.

Q5: How do I choose the appropriate cancer cell lines to screen for selectivity of my this compound derivatives?

A5: The choice of cell lines should be guided by the intended therapeutic target and the desire to demonstrate selective anticancer activity. A good starting point is to use a panel of cell lines from different cancer types. To assess selectivity, it is crucial to include at least one non-cancerous cell line in your screening panel. For example, human embryonic kidney cells (HEK-293) or fibroblasts can be used as a baseline for toxicity to normal cells.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected quinoxaline and tetrahydroquinoxaline derivatives against various cancer cell lines. This data can be used to compare the potency of different structural scaffolds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Quinoxaline Aryl EthersFQMDA-MB-231 (Breast)< 16--[7]
Quinoxaline Aryl EthersMQHCT-116 (Colon)< 16--[7]
Tetrahydroquinoxaline SulfonamideI-7HT-29 (Colon)Potent (not quantified)--[5]
Quinoxaline bearing Tetrahydropyridine4aA-549, MCF-7, PC-3, HepG2< 10 µg/mlAdriamycin-[8]
Quinoxaline derivative11Various0.81 - 2.91--[9]
Quinoxaline derivative13Various0.81 - 2.91--[9]
Quinoxaline derivativeVIIIcHCT116 (Colon)2.5DoxorubicinNot Specified[10]
Quinoxaline derivativeVIIIcMCF-7 (Breast)9DoxorubicinNot Specified[10]
Quinoxaline derivativeVIIIaHepG2 (Liver)9.8DoxorubicinNot Specified[10]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline4aA549, KB, KBvin, DU1450.016 - 0.020CA-4-[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.[4]

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and an untreated control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of the NF-κB Pathway

This protocol allows for the assessment of key proteins in the NF-κB signaling pathway.[9][12]

  • Cell Culture, Treatment, and Lysis:

    • Culture cells to the desired confluency and treat them with the this compound derivative for the specified time. Include appropriate controls (e.g., untreated, vehicle, and a positive control like TNF-α to stimulate the pathway).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run SDS-PAGE to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13][14]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep on ice.

    • Prepare a GTP solution (e.g., 10 mM).

    • Prepare a stock solution of the test compound and a positive control (e.g., colchicine) in DMSO.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution.

    • Add the test compound at various concentrations, a positive control, and a vehicle control.

    • Initiate polymerization by adding GTP.

  • Measurement of Polymerization:

    • Immediately place the plate in a temperature-controlled microplate reader set to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound anticancer agents.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases THQ This compound Derivative THQ->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Promotes

Caption: Inhibition of the NF-κB Signaling Pathway by a this compound Derivative.

Tubulin_Polymerization_Inhibition cluster_components Cellular Components cluster_process Microtubule Dynamics cluster_inhibitor Inhibitory Action Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization Microtubule Microtubule Polymerization->Microtubule Forms Depolymerization Depolymerization Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin Releases THQ This compound Derivative THQ->Tubulin Binds to Colchicine Site THQ->Polymerization Inhibits

Caption: Mechanism of Tubulin Polymerization Inhibition.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Tetrahydroquinoxaline Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.

References

methodological refinements for synthesizing N-aryl 1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-aryl 1,2,3,4-tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of these synthetic methodologies, ensuring successful and reproducible outcomes.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of N-aryl 1,2,3,4-tetrahydroquinolines, offering potential causes and actionable solutions.

Low or No Product Yield in Pictet-Spengler Type Reactions

Question: I am attempting to synthesize a 1,2,3,4-tetrahydroquinoline via a Pictet-Spengler type reaction, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Pictet-Spengler reaction for tetrahydroquinoline synthesis can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions.[1][2][3]

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The classic Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring for the final cyclization step.[3] If your aniline derivative lacks electron-donating groups (EDGs), the ring may not be sufficiently activated for the intramolecular electrophilic substitution.

    • Solution: Consider using stronger acid catalysts to enhance the electrophilicity of the iminium ion intermediate.[1] Superacids have been shown to be effective for less activated systems.[1] Alternatively, if your synthetic route allows, consider modifying the aniline starting material to include activating groups.

  • Unfavorable Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from the condensation of an amine and a carbonyl compound.[3] If this equilibrium is not favored, the reaction will not proceed.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. The use of a Dean-Stark apparatus or molecular sieves can be beneficial. Also, verify the purity of your aldehyde or ketone, as impurities can interfere with imine formation. For less reactive carbonyls, using a slight excess can help drive the equilibrium forward.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness varies with the substrate.[4][5]

    • Solution: Screen a variety of acid catalysts, such as HCl, H₂SO₄, trifluoroacetic acid (TFA), or Lewis acids like BF₃·OEt₂.[4] The optimal catalyst and concentration will need to be determined empirically for your specific substrate.

Side Reactions and Impurity Formation in Reductive Amination

Question: I am using a one-pot reductive amination protocol to synthesize an N-aryl tetrahydroquinoline, but I am getting a mixture of products, including the corresponding alcohol from aldehyde reduction and over-alkylated amines. How can I improve the selectivity?

Answer:

Controlling selectivity in reductive amination is a common challenge.[6][7] The key is to manage the relative rates of imine formation, imine reduction, and carbonyl reduction.

Potential Causes & Solutions:

  • Premature Carbonyl Reduction: If the reducing agent is too reactive, it can reduce the aldehyde or ketone before it has a chance to form the imine with the amine.[6]

    • Solution: Use a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH.[6]

  • Competitive Over-Alkylation: The primary amine product can sometimes react further with the aldehyde to form a tertiary amine.[7]

    • Solution: This can often be controlled by stoichiometry. Using a slight excess of the amine component can help to consume the aldehyde and minimize the secondary reaction. Additionally, slower addition of the reducing agent can help to keep the concentration of the primary amine product low at any given time, thus disfavoring over-alkylation.

Troubleshooting Workflow for Reductive Amination

G start Low Selectivity in Reductive Amination cause1 Premature Carbonyl Reduction (Alcohol byproduct) start->cause1 cause2 Over-alkylation (Tertiary amine byproduct) start->cause2 solution1 Use milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) cause1->solution1 solution2 Adjust stoichiometry (slight excess of amine) cause2->solution2 solution3 Slow addition of reducing agent cause2->solution3

Caption: Decision tree for troubleshooting low selectivity in reductive amination.

Catalyst Deactivation or Low Turnover in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination for the N-arylation of a tetrahydroquinoline is sluggish and gives low conversion. What could be causing this and how can I optimize it?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand), base, and solvent.[8][9] Low conversion often points to issues with one of these components.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. A suboptimal ligand can lead to slow oxidative addition, slow reductive elimination, or catalyst decomposition.

    • Solution: Screen a variety of phosphine ligands. For N-arylation of secondary cyclic amines like tetrahydroquinoline, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[8]

  • Base Incompatibility: The choice of base is critical and can influence the reaction rate and yield. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions or catalyst decomposition.

    • Solution: Common bases for this transformation include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The optimal base is often dependent on the specific substrates and ligand used. A systematic screening of bases is recommended.[10]

  • Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Solution: Toluene, dioxane, and THF are commonly used solvents. Ensure the use of anhydrous, deoxygenated solvents to prevent catalyst deactivation. Microwave heating can sometimes accelerate these reactions.[11]

Table 1: Common Parameters for Buchwald-Hartwig Amination Optimization

ParameterCommon OptionsConsiderations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst that forms the active Pd(0) species in situ.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands are often preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃The strength and solubility of the base are important factors.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.
Temperature 80-120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-aryl 1,2,3,4-tetrahydroquinolines?

A1: The most common and versatile methods include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide and 1,2,3,4-tetrahydroquinoline.[11]

  • Reductive Amination: This involves the reaction of a suitable aniline derivative with a carbonyl compound, followed by in situ reduction of the resulting imine or enamine. This can be an efficient one-pot process.[12][13]

  • Pictet-Spengler Reaction and its Variants: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3][4][5][14][15] While traditionally used for tetrahydroisoquinolines, variations can be adapted for tetrahydroquinolines.

  • Domino/Tandem Reactions: These multi-step sequences that occur in a single pot can be highly efficient for constructing the tetrahydroquinoline core.[12]

Q2: How do I choose the best synthetic strategy for my target molecule?

A2: The choice of synthetic route depends on several factors:

  • Availability of Starting Materials: Consider the commercial availability and cost of the required precursors for each route.

  • Substituent Tolerance: Some methods are more tolerant of certain functional groups than others. For example, the strong acids used in some Pictet-Spengler reactions may not be compatible with acid-labile groups.

  • Desired Substitution Pattern: The substitution pattern on both the aryl group and the tetrahydroquinoline ring can dictate the most feasible approach. For instance, the Buchwald-Hartwig amination is excellent for a wide variety of N-aryl substituents.[11]

Q3: What are the key safety precautions when working with reagents for these syntheses?

A3: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Palladium Catalysts and Phosphine Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen). They can also be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Strong Bases: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Reducing Agents: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid or water.

  • Solvents: Use anhydrous and deoxygenated solvents where required, and always work in a well-ventilated fume hood.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig N-Arylation of 1,2,3,4-Tetrahydroisoquinoline

This protocol is adapted from a published procedure and serves as a starting point for optimization.[11]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Aryl iodide or bromide

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial containing a stir bar, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.).

  • If the aryl halide is a solid, add it to the vial (1.0 equiv.).

  • Seal the vial with a septum cap and purge with argon.

  • Add anhydrous t-BuOH (to achieve a concentration of ~0.5 M).

  • Add 1,2,3,4-tetrahydroisoquinoline (1.2 equiv.) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the vial in the microwave reactor and irradiate at 100-120 °C for 5-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Buchwald-Hartwig N-Arylation

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to microwave vial prep2 Add aryl halide prep1->prep2 prep3 Seal and purge with Argon prep2->prep3 prep4 Add t-BuOH and 1,2,3,4-tetrahydroisoquinoline prep3->prep4 reaction Irradiate at 100-120 °C for 5-30 min prep4->reaction workup1 Cool to RT and dilute with EtOAc reaction->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product N-Aryl 1,2,3,4-Tetrahydroisoquinoline

Caption: Step-by-step workflow for the microwave-assisted Buchwald-Hartwig N-arylation.

Protocol 2: One-Pot Reductive Alkylation of a Quinoline to an N-Alkyl Tetrahydroquinoline

This boronic acid-catalyzed procedure provides a metal-free alternative for the synthesis of N-alkyl tetrahydroquinolines.[16][17]

Materials:

  • Quinoline derivative

  • Aldehyde or ketone

  • Hantzsch ester

  • Phenylboronic acid (PhB(OH)₂)

  • 1,2-Dichloroethane (DCE)

  • Reaction tube with a stir bar

Procedure:

  • In a reaction tube equipped with a stir bar, combine the quinoline derivative (1.0 equiv.), the carbonyl compound (1.2 equiv.), Hantzsch ester (1.5 equiv.), and phenylboronic acid (25 mol%).

  • Add DCE as the solvent (to achieve a concentration of ~0.2 M).

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture and purify the crude product directly by silica gel column chromatography.

References

avoiding unexpected byproducts in hydroaminoalkylation of styrenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroaminoalkylation of styrenes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid the formation of unexpected byproducts during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydroaminoalkylation of styrenes, offering potential causes and solutions.

Issue 1: Low Yield of the Desired γ-Arylamine Product and Incomplete Conversion

  • Question: My hydroaminoalkylation reaction is resulting in a low yield of the desired product, and I observe a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion in the hydroaminoalkylation of styrenes can stem from several factors, particularly in photocatalytic systems. One potential issue is inefficient photocatalyst turnover.[1] The reaction kinetics often show a first-order dependence on the styrene concentration, while being zero-order with respect to the amine, azide, and photocatalyst, indicating that the reaction is photon-limited.[1][2][3][4]

    Troubleshooting Steps:

    • Increase Photon Flux: Ensure your light source is emitting at the optimal wavelength for the photocatalyst (e.g., 425 nm for 3DPA2FBN) and that the reaction vessel is positioned to receive maximum irradiation.[5]

    • Optimize Reaction Time: While standard protocols may suggest a 20-hour reaction time, kinetic studies can help determine the optimal duration for your specific substrates.[5]

    • Check Reagent Purity: Impurities in the starting materials or solvent can quench the photocatalyst or interfere with the reaction. Ensure all reagents are of high purity.

    • Catalyst Loading: Verify that the correct loading of the photocatalyst and any co-catalyst (e.g., tetrabutylammonium azide) is being used.[5]

    • Substrate Reactivity: Certain substrates, like trans-β-methylstyrene or the cis-configured alkene indene, have shown a tendency for incomplete conversion.[1] For such cases, extended reaction times or slight modifications to the catalytic system may be necessary.

Issue 2: Formation of Dialkylated Amine Byproducts

  • Question: I am observing the formation of a significant amount of α,α-dialkylated amine as a byproduct. How can I suppress this side reaction?

  • Answer: The formation of dialkylated products is a common side reaction, especially when using α-monosubstituted primary amines.[1][6] This occurs when the initially formed mono-alkylated product competes with the starting amine for reaction with the styrene.

    Troubleshooting Steps:

    • Increase Amine Concentration: A simple and effective strategy is to use an excess of the primary amine. For instance, employing a 3-fold excess of the amine has been shown to effectively suppress α,α-dialkylation.[1][2]

    • Monitor Reaction Progress: Carefully monitor the reaction to avoid extended reaction times after the complete consumption of the styrene, as this could favor further reaction of the mono-alkylated product.

Issue 3: Unwanted Side Reactions with Substituted Styrenes

  • Question: When using substituted styrenes, I am isolating unexpected byproducts such as debrominated compounds or products from polymerization. What causes these side reactions and how can they be avoided?

  • Answer: The substituents on the styrene ring can significantly influence the reaction pathway, leading to specific byproducts.

    • Debromination: With doubly halogenated styrenes (e.g., containing both chloro and bromo substituents), a debrominated hydroaminoalkylation side-product can form.[1][2][6] This is thought to occur via a competitive attack of the electron-rich α-amino radical intermediate on the activated C-Br bond in an X-atom transfer (XAT) step.[1][2][6] To mitigate this, consider using styrenes without highly labile groups if possible, or be prepared for purification challenges.

    • Polymerization: Styrenes, particularly electron-rich or electron-poor derivatives, can be prone to polymerization under radical conditions, which may manifest as insoluble precipitates.[6]

      • Optimize Temperature: Maintain a consistent and moderate reaction temperature (e.g., 25-26 °C with fan cooling) to minimize polymerization.[5]

      • Solvent Choice: The choice of solvent can influence polymerization. While many protocols use DMF or MeCN, it may be worth exploring other solvents if polymerization is a persistent issue.

    • Reductive Homocoupling: Heteroaromatic styrene analogues, such as those containing a pyrazinyl motif, can sometimes lead to reductive homocoupling byproducts.[2] Optimizing the reaction conditions, such as catalyst loading and light intensity, may help to favor the desired hydroaminoalkylation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the hydroaminoalkylation of styrenes?

A1: Besides the desired γ-arylamine, several byproducts can be formed depending on the specific substrates and reaction conditions. The most frequently observed byproducts include:

  • α,α-Dialkylated amines: Particularly with α-monosubstituted primary amines.[1][2][6]

  • Debrominated products: When using certain halogenated styrenes.[1][2][6]

  • Allylbenzene: Observed with some substituted styrenes.[2]

  • Reductive homocoupling products: Can occur with heteroaromatic styrenes.[2]

  • Styrene polymers: A common issue with radical reactions involving styrenes.[6]

  • Unidentified byproducts: In some cases, a mixture of unidentifiable byproducts may form, leading to a lower mass balance.[1][2][6]

Q2: How does the choice of catalyst affect the outcome of the reaction and byproduct formation?

A2: The choice of catalyst is critical. Early transition-metal catalysts have been used for hydroaminoalkylation but are often sensitive to air and moisture and may have limitations in substrate scope.[7] Late transition-metal catalysts, such as those based on nickel, can offer good control over regioselectivity through ligand modulation.[8] Organophotoredox catalysis, using a photocatalyst like 3DPA2FBN in combination with a hydrogen atom transfer (HAT) catalyst like an azide, provides a metal-free and highly selective method for the hydroaminoalkylation of styrenes with unprotected primary alkylamines under mild conditions.[5] This photocatalytic approach has been shown to overcome some of the limitations of metal-catalyzed methods, such as sensitivity to α-substitution on the amine partner.[1][3][4]

Q3: Can this reaction be scaled up, and what are the considerations?

A3: Yes, the photocatalytic hydroaminoalkylation of styrenes has been successfully performed on a multigram scale in continuous flow reactors.[1][3][4][5] When scaling up, it is important to ensure uniform irradiation of the reaction mixture. In a batch reactor, this can become challenging as the path length of the light increases. A continuous flow setup is often advantageous for scalability as it maintains a short path length and allows for efficient irradiation.[1]

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on the formation of byproducts under specific reaction conditions as reported in the literature.

Amine/Styrene SubstrateByproductByproduct YieldConditions/NotesReference
α-Monosubstituted amine (1c)Inseparable dialkylated product6% (wrt 1c)Standard reaction conditions.[1][2][6]
α-Monosubstituted amine (1n)Dialkylated product46% (wrt 1n)Standard reaction conditions.[1][2][6]
α-Monosubstituted amine (1s)Dialkylated product41% (wrt 1s)Standard reaction conditions.[1][2][6]
α-Monosubstituted amine (1u)Dialkylated product9% (wrt 1u)Standard reaction conditions.[1][2][6]
Doubly halogenated styrene (6o)Inseparable, debrominated product22%Compromised the yield of the desired product (13%).[1][2][6]
trans-β-methylstyrene (6e)Allylbenzene6%Also resulted in 24% unreacted styrene and other unidentified products.[2]
Heteroaromatic styrene (6r)1,4-di(pyrazin-2-yl)butane (homocoupling)43% (wrt 6r)A 1:2 telomer (9%) was also isolated.[2]

Experimental Protocols

Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines

This protocol is adapted from a published procedure for the synthesis of γ-arylamines.[5]

Materials:

  • Photocatalyst (e.g., 3DPA2FBN)

  • Tetrabutylammonium azide (Bu₄NN₃)

  • Primary alkylamine

  • Styrene derivative

  • Anhydrous solvent (e.g., DMF or MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Photoreactor with a 425 nm light source

  • Schlenk tube or vial

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glovebox or under an inert atmosphere, add the photocatalyst (e.g., 1-2 mol%) and tetrabutylammonium azide (e.g., 10 mol%) to a dry Schlenk tube or vial equipped with a magnetic stir bar.

    • Add the primary alkylamine (1.0 to 3.0 equivalents, with excess used to prevent dialkylation).

    • Add the anhydrous solvent.

    • For solid styrenes, add the styrene derivative (1.0 equivalent).

  • Addition of Liquid Reagents:

    • If the amine or styrene is a liquid, transfer it into the sealed vial via microliter syringe.

  • Reaction Setup and Irradiation:

    • Seal the reaction vessel.

    • Remove the vessel from the inert atmosphere and place it in a photoreactor.

    • Irradiate the reaction mixture with a 425 nm light source with vigorous stirring for approximately 20 hours.

    • Maintain the external temperature at 25-26 °C using fan cooling.

  • Work-up and Purification:

    • After the reaction is complete (as determined by TLC or LC-MS), concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-arylamine.

Note on Tetrabutylammonium Azide (Bu₄NN₃): This reagent is extremely hygroscopic and should be handled under an inert atmosphere. Commercial Bu₄NN₃ may contain NaCl impurities. It can be prepared in situ by stirring Bu₄NCl with NaN₃ in MeCN, followed by filtration of NaCl.[5]

Visualizations

Hydroaminoalkylation_Pathway cluster_catalyst Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (425 nm) N3 N3⁻ PC_reduced PC•⁻ PC_excited->PC_reduced SET N3_radical N3• N3->N3_radical Amine R₂CH-NH₂ Amine_radical R₂C•-NH₂ Amine->Amine_radical HAT Styrene Styrene Amine_radical->Styrene Addition Intermediate_radical Intermediate Radical Byproduct_polymer Polymerization Styrene->Byproduct_polymer Radical Initiation Product_anion Product Anion Intermediate_radical->Product_anion Reduction by PC•⁻ PC_reduced->PC Catalyst Regeneration Product γ-Arylamine Product_anion->Product Protonation Byproduct_dialkylation Dialkylated Amine Product->Byproduct_dialkylation Further Reaction

Caption: Photocatalytic cycle for hydroaminoalkylation and common byproduct pathways.

Experimental_Workflow prep 1. Prepare Reagents (Catalyst, Amine, Styrene) mix 2. Mix in Anhydrous Solvent under Inert Atmosphere prep->mix irradiate 3. Irradiate with Light Source (e.g., 425 nm LED) mix->irradiate monitor 4. Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor workup 5. Quench and Concentrate monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for photocatalytic hydroaminoalkylation.

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: 1,2,3,4-Tetrahydroquinoxaline and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to precise analytical data is paramount for the identification and characterization of novel compounds. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-tetrahydroquinoxaline and its analogs. While specific, publicly available, assigned ¹H and ¹³C NMR data for this compound is not readily found in comprehensive databases, this guide presents the spectral data for the closely related compound, 1,2,3,4-tetrahydroquinoline, as a valuable comparative reference.

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydroquinoline. This data can serve as a useful benchmark for researchers working with similar heterocyclic scaffolds.

Table 1: ¹H NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95m2HAr-H
6.59t1HAr-H
6.45d1HAr-H
3.75 (broad s)s1HN-H
3.29t2HCH₂ (C2)
2.75t2HCH₂ (C4)
1.93m2HCH₂ (C3)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline

Chemical Shift (δ) ppmAssignment
144.7C8a
129.4C7
126.8C5
121.5C4a
117.1C8
114.1C6
41.9C2
26.9C4
22.2C3

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound and its analogs is provided below.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Reference, Integrate, & Assign Peaks process->analyze

General workflow for NMR sample preparation, data acquisition, and analysis.

A Comparative Guide to the Mass Spectrometry Analysis of 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of 1,2,3,4-tetrahydroquinoxaline against other analytical techniques. Supporting experimental data, detailed methodologies, and visual representations are included to assist in method selection and application.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices.

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of this compound. Electron ionization (EI) is a common ionization method that provides detailed structural information through characteristic fragmentation patterns.

Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation is influenced by the presence of the two nitrogen atoms and the saturated heterocyclic ring fused to the aromatic ring.

Based on the NIST mass spectrum and general fragmentation principles of N-heterocycles, the following fragmentation pathway is proposed for this compound under electron ionization.

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M This compound (M) m/z = 134 F1 [M-H]+ m/z = 133 M->F1 - H• F2 [M-CH2N]+ m/z = 105 F1->F2 - C2H4 F3 [M-C2H4N]+ m/z = 92 F1->F3 - CH2NH F4 [C6H5N]+ m/z = 91 F3->F4 - H• F5 [C5H5]+ m/z = 65 F4->F5 - HCN

Caption: Proposed EI fragmentation of this compound.

Quantitative Data from Mass Spectrum

The major ions observed in the electron ionization mass spectrum of this compound are summarized below.

m/zProposed FragmentRelative Intensity (%)
134[M]+• (Molecular Ion)85
133[M-H]+100 (Base Peak)
105[M-C2H3N]+30
104[M-C2H4N]+55
78[C6H6]+20
77[C6H5]+25

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and selectivity, provides structural information through fragmentation.Requires derivatization for non-volatile compounds, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Suitable for non-volatile and thermally labile compounds, versatile with different detectors (UV, fluorescence).Lower resolution than GC for some compounds, may require more complex mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires higher sample concentrations and purity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate and quantify this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

NMR Conditions:

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC.

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

Conclusion

Mass spectrometry, particularly GC-MS with electron ionization, provides detailed structural information and high sensitivity for the analysis of this compound. The characteristic fragmentation pattern allows for its confident identification. HPLC and NMR spectroscopy serve as valuable complementary techniques, offering advantages in the analysis of non-volatile samples and for unambiguous structure elucidation, respectively. The choice of analytical method will depend on the specific research question, sample matrix, and available instrumentation.

A Comparative Guide to the Biological Activities of Tetrahydroquinoxaline and Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Among the privileged heterocyclic scaffolds, tetrahydroquinoxaline (THQ) and tetrahydroisoquinoline (THIQ) have emerged as cornerstones in the development of a diverse array of biologically active compounds. Both structures, while sharing a bicyclic aromatic-alicyclic framework, exhibit distinct and sometimes overlapping pharmacological profiles. This guide provides an objective comparison of the biological activities of THQ and THIQ derivatives, supported by experimental data, to aid researchers in the strategic design of new and effective therapeutic agents.

At a Glance: Comparative Biological Landscape

Biological ActivityTetrahydroquinoxaline (THQ) DerivativesTetrahydroisoquinoline (THIQ) Derivatives
Anticancer Potent activity against various cancer cell lines, often through tubulin polymerization inhibition and induction of apoptosis.[1][2][3]Broad-spectrum anticancer effects, including tubulin polymerization inhibition, apoptosis induction, and enzyme inhibition (e.g., DHFR, CDK2).[4][5][6][7][8][9][10]
Antimicrobial Documented antibacterial and antifungal properties.[11][12][13][14]Known antibacterial and antifungal activities, with some derivatives showing efficacy against resistant strains.[15][16][17][18][19][20]
Enzyme Inhibition Cholinesterase and ASK1 inhibition.[21][22]Inhibition of various enzymes including ACAT, cholinesterases, and HIV reverse transcriptase.[9][16][23][24]

In-Depth Analysis: Anticancer Activity

Both THQ and THIQ scaffolds have been extensively investigated for their anticancer potential, with many derivatives demonstrating significant cytotoxicity against a range of human cancer cell lines. A key mechanism of action shared by derivatives of both scaffolds is the inhibition of tubulin polymerization, a critical process in cell division.[1][2][4][7][25][26][27][28]

Tetrahydroquinoxaline Derivatives as Anticancer Agents:

THQ sulfonamide derivatives have been identified as potent inhibitors of the colchicine binding site on tubulin.[1] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For instance, certain THQ sulfonamides have shown excellent antiproliferative activities against cancer cells.[1] The induction of apoptosis by THQ derivatives is a well-documented mechanism, often involving the activation of caspase cascades and modulation of reactive oxygen species (ROS) levels.[29][30][31][32]

Tetrahydroisoquinoline Derivatives as Anticancer Agents:

Similarly, THIQ derivatives have a rich history as anticancer agents, with some natural products and their synthetic analogs exhibiting potent cytotoxic effects.[3][6][8][10] Like their THQ counterparts, many THIQ derivatives function as tubulin polymerization inhibitors.[4][7][25][26] The THIQ scaffold can mimic the A and B rings of steroidal microtubule disruptors.[33] Furthermore, THIQ analogs can induce mitochondria-dependent apoptosis through the generation of ROS, disruption of mitochondrial membrane potential, and activation of the p53 pathway.[5] Some THIQ derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[9]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative THQ and THIQ derivatives against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
THQ Sulfonamide I-7HT-29 (Colon)Not specified, but potent[1]
THQ Quinazoline-4-tetrahydroquinoline 4a4SKOV3 (Ovarian)0.0027[2]
THIQ Analogue 5cA549 (Lung)14.61[5]
THIQ Compound 7eA549 (Lung)0.155[9]
THIQ Compound 8dMCF7 (Breast)0.170[9]
THIQ Chimeric Microtubule Disruptor 15DU-145 (Prostate)0.020[25]

Antimicrobial Activity: A Tale of Two Scaffolds

Both THQ and THIQ derivatives have demonstrated promising activity against a spectrum of microbial pathogens, including bacteria and fungi.

Tetrahydroquinoxaline Derivatives:

Quinoxaline and its derivatives are known to possess a broad range of antimicrobial activities.[12][13][14] Specific THQ derivatives have been synthesized and evaluated, showing moderate to excellent activity against various bacterial strains.[11]

Tetrahydroisoquinoline Derivatives:

The THIQ scaffold is a common feature in many naturally occurring alkaloids with antimicrobial properties.[18] Synthetic THIQ derivatives have been developed that exhibit significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity.[15][19][20] The mechanism of antibacterial action for some THIQ derivatives may involve the inhibition of essential enzymes like DNA gyrase.[16]

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following table presents the minimum inhibitory concentration (MIC) values for selected THQ and THIQ derivatives against various microbial strains. As with the anticancer data, these values are compiled from different studies.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
THQ Angular tricyclic derivative 5gS. epidermidis15.6[11]
THQ Angular tricyclic derivative 5cS. aureus31.3[11]
THIQ Cationic triazole compound 4bS. aureus2-4[18]
THIQ Cationic triazole compound 4bM. tuberculosis H37Rv6[18]
THIQ Thienotetrahydroisoquinoline 4aT. rubrum7.0[17]

Experimental Protocols

This section provides an overview of the general methodologies employed in the cited research for evaluating the biological activities of THQ and THIQ derivatives.

Anticancer Activity Assays

1. Cell Viability/Cytotoxicity Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated to allow formazan formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. Tubulin Polymerization Assay:

  • Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • General Protocol:

    • Purified tubulin is mixed with a polymerization buffer containing GTP.

    • The test compound or a control (e.g., colchicine for inhibition, paclitaxel for promotion) is added.

    • The mixture is incubated at 37°C to induce polymerization.

    • The increase in absorbance (due to light scattering by microtubules) is monitored over time using a spectrophotometer at 340 nm.

    • The IC50 value for inhibition of tubulin polymerization is determined.[1]

3. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • General Protocol:

    • Cells are treated with the test compound for a defined period.

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[5]

Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • General Protocol:

    • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of THQ and THIQ derivatives are mediated through their interaction with various cellular signaling pathways. A common pathway implicated in their anticancer activity is the induction of apoptosis.

Apoptosis Induction Pathway

Both THQ and THIQ derivatives can trigger the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. The diagram below illustrates a generalized workflow for apoptosis induction.

Apoptosis_Induction cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase THQ_THIQ THQ/THIQ Derivative Intrinsic Intrinsic Pathway (Mitochondrial) THQ_THIQ->Intrinsic ROS, p53 activation, Bcl-2 family modulation Extrinsic Extrinsic Pathway (Death Receptor) THQ_THIQ->Extrinsic Fas/TNF receptor interaction Caspase_Activation Caspase-3/7 Activation Intrinsic->Caspase_Activation Cytochrome c release Extrinsic->Caspase_Activation Caspase-8 activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Cleavage of cellular substrates

Caption: Generalized apoptosis induction pathway by THQ and THIQ derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening compounds for their cytotoxic effects on cancer cell lines.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cancer Cell Culture Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. Compound Dilution Series Compound_Prep->Treatment Incubation 4. Incubation (e.g., 48h) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Readout 6. Absorbance Measurement MTT_Assay->Readout IC50_Calc 7. IC50 Calculation Readout->IC50_Calc

References

A Comparative Analysis of Quinoxaline and Tetrahydroquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, quinoxaline and tetrahydroquinoline scaffolds have emerged as privileged structures, demonstrating a broad spectrum of activity against various cancer cell lines. This guide provides a comparative study of the anticancer activities of these two important classes of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative quinoxaline and tetrahydroquinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 (Quinoxaline-Coumarin Hybrid) MALME-M (Melanoma)Not specified, 55.75% growth inhibition--
Compound 14 (1-(N-substituted)-quinoxaline) MCF-7 (Breast)2.61DoxorubicinNot specified
Compound 12 (Thiourea-containing quinoxaline) HCT116 (Colon)4.4--
MCF-7 (Breast)4.4--
Compound 18 (Sulfono-hydrazide quinoxaline) MCF-7 (Breast)22.11 ± 13.3-11.77 ± 4.57
Compound 6k HeLa (Cervical)12.17 ± 0.9Doxorubicin8.87 ± 0.6
HCT-116 (Colon)9.46 ± 0.7Doxorubicin5.57 ± 0.4
MCF-7 (Breast)6.93 ± 0.4Doxorubicin4.17 ± 0.2
Compound XIIIa HepG-2 (Liver)2.03 ± 0.11 µg/mLThalidomide11.26 ± 0.54 µg/mL
PC3 (Prostate)2.51 ± 0.2 µg/mLThalidomide14.58 ± 0.57 µg/mL
MCF-7 (Breast)0.82 ± 0.02 µg/mLThalidomide16.87 ± 0.7 µg/mL

Table 2: Anticancer Activity of Representative Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 20d (Tetrahydroquinolinone) HCT-116 (Colon)Micromolar concentrations--
Compound 4a (Tetrahydroquinolinone) HCT-116 (Colon)Potent cytotoxicity--
A549 (Lung)Potent cytotoxicity--
Compound 10e (Morpholine-substituted THQ) A549 (Lung)0.033 ± 0.003EverolimusNot specified
5-FluorouracilNot specified
Compound 10h (Morpholine-substituted THQ) MCF-7 (Breast)0.087 ± 0.007--
Compound 10d (Morpholine-substituted THQ) A549 (Lung)0.062 ± 0.01--
MCF-7 (Breast)0.58 ± 0.11--
MDA-MB-231 (Breast)1.003 ± 0.008--
Compound 5d (Tetrahydroisoquinoline) Various1.591 - 2.281--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of quinoxaline and tetrahydroquinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline or tetrahydroquinoline derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

  • Cell Treatment and Fixation: Cells are treated with the test compounds for a defined period. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathways

Quinoxaline and tetrahydroquinoline derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors.[1] They have been shown to act as kinase inhibitors, targeting enzymes crucial for cell signaling.[1][2] Some quinoxaline derivatives have been found to induce apoptosis as a mechanism for their anticancer activity.[3]

Tetrahydroquinoline derivatives also exhibit diverse pharmacological activities, including potent antiproliferative and anticancer effects.[4] Some of these compounds induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[5] Others have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death.[6] Additionally, certain tetrahydroisoquinoline derivatives have been designed to target the NF-κB signaling pathway.[7]

Signaling_Pathways cluster_quinoxaline Quinoxaline Derivatives cluster_tetrahydroquinoline Tetrahydroquinoline Derivatives cluster_cellular_effects Cellular Effects Quinoxaline Quinoxaline Kinase_Inhibition Kinase Inhibition Quinoxaline->Kinase_Inhibition Apoptosis_Q Apoptosis Quinoxaline->Apoptosis_Q Anticancer_Activity Anticancer Activity Kinase_Inhibition->Anticancer_Activity Apoptosis_Q->Anticancer_Activity Tetrahydroquinoline Tetrahydroquinoline PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Tetrahydroquinoline->PI3K_AKT_mTOR Oxidative_Stress Oxidative Stress Tetrahydroquinoline->Oxidative_Stress G2_M_Arrest G2/M Cell Cycle Arrest Tetrahydroquinoline->G2_M_Arrest NF_kB NF-κB Pathway Tetrahydroquinoline->NF_kB Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Oxidative_Stress->Autophagy Autophagy->Anticancer_Activity Apoptosis_T Apoptosis G2_M_Arrest->Apoptosis_T Apoptosis_T->Anticancer_Activity NF_kB->Anticancer_Activity

Caption: Key signaling pathways modulated by quinoxaline and tetrahydroquinoline derivatives leading to anticancer activity.

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines treatment Treatment with Quinoxaline/Tetrahydroquinoline Derivatives start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway results Data Analysis and Interpretation apoptosis->results cell_cycle->results pathway->results

Caption: A typical experimental workflow for the in vitro evaluation of anticancer compounds.

Conclusion

Both quinoxaline and tetrahydroquinoline derivatives represent promising scaffolds in the development of novel anticancer agents. The presented data indicates that derivatives from both classes exhibit potent cytotoxic activity against a range of cancer cell lines, often in the low micromolar to nanomolar range.

Quinoxaline derivatives have been extensively studied as kinase inhibitors, a well-established target in cancer therapy. Their mechanism often involves the induction of apoptosis. Tetrahydroquinoline derivatives demonstrate a more diverse range of mechanisms, including the modulation of the PI3K/AKT/mTOR and NF-κB signaling pathways, induction of oxidative stress and autophagy, and cell cycle arrest.

The choice between these scaffolds for further drug development would depend on the specific cancer type and the desired molecular target. The versatility of the tetrahydroquinoline core appears to offer a broader range of mechanistic possibilities, while the focused activity of quinoxalines as kinase inhibitors provides a clear path for rational drug design. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior scaffold for specific oncological applications.

References

A Comparative Guide to the Structural Analysis of 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational methods for the structural elucidation of 1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the specifics of X-ray crystallography, spectroscopic techniques (NMR and FTIR), and computational modeling, presenting key data and experimental protocols to aid in your research and development endeavors.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique reveals the precise bond lengths, bond angles, and overall conformation of the molecule.

Crystallographic Data Summary

The crystal structure of this compound (C₈H₁₀N₂) has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 648084 .[1] The key findings from the crystallographic study by Pike and Dugan are summarized below.[1][2][3]

ParameterValue
FormulaC₈H₁₀N₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.8609 (2)
b (Å)8.4986 (2)
c (Å)16.9639 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1421.64 (6)
Z8
R-factor0.030
wR-factor0.087

Note: Detailed bond lengths and angles can be obtained by accessing the full crystallographic information file (CIF) from the CCDC website (--INVALID-LINK--).

Experimental Protocol: Synthesis and Crystallization

The synthesis and crystallization of this compound for X-ray diffraction studies were performed as follows[1][2]:

Synthesis:

  • Quinoxaline is hydrogenated to yield this compound.[1][2]

  • A detailed protocol for a similar hydrogenation involves the use of a rhodium on alumina catalyst in ethanol under a hydrogen atmosphere.[1][2]

Crystallization:

  • Slow evaporation of a suitable solvent is a common method for obtaining single crystals suitable for X-ray diffraction. For a derivative, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, colorless prisms were obtained by recrystallization from a solvent mixture of ethyl acetate and hexane.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction Synthesis Hydrogenation of Quinoxaline Purification Purification Synthesis->Purification Dissolution Dissolve in suitable solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Obtain Single Crystals Evaporation->Crystals Mounting Mount Crystal Crystals->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Structure & Data

Caption: Workflow for X-ray crystallography of this compound.

Spectroscopic Analysis: Insights into Molecular Structure and Dynamics

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the connectivity and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Data for this compound Derivatives (in CDCl₃)

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-substituted TetrahydroquinolinesAromatic protons, protons on the heterocyclic ring, and substituent protons.Aromatic carbons, carbons of the heterocyclic ring, and substituent carbons.
2-Phenyl-1,2,3,4-tetrahydroquinoline7.42-6.56 (m, Ar-H), 4.46 (dd), 4.06 (brs), 2.94 (ddd), 2.75 (dt), 2.17-1.96 (m)144.9, 144.8, 129.4, 128.7, 127.6, 127.0, 126.7, 121.0, 117.3, 114.1, 56.4, 31.1, 26.5

Note: Specific chemical shifts for the parent this compound can be found in various spectral databases. The data presented here for a derivative illustrates the type of information obtained.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Peaks for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3400-3300N-H stretching vibrations
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1600-1450Aromatic C=C stretching
~1300-1000C-N stretching

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet using an FTIR spectrometer. A background spectrum of a pure KBr pellet should also be recorded for correction.

Computational Modeling: A Theoretical Approach to Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to predict the geometry and other properties of molecules.

Computationally Optimized Geometry

Geometry optimization of this compound can be performed using DFT methods, such as B3LYP with the 6-31G* basis set. This calculation yields a theoretical minimum-energy structure, from which bond lengths and angles can be extracted and compared with experimental data.

Comparison of Structural Parameters

ParameterX-ray Crystallography (Experimental)DFT B3LYP/6-31G* (Theoretical)
C-C bond lengths (Å)Data from CCDC 648084Calculated Values
C-N bond lengths (Å)Data from CCDC 648084Calculated Values
C-C-C bond angles (°)Data from CCDC 648084Calculated Values
C-N-C bond angles (°)Data from CCDC 648084Calculated Values

Note: The specific values from the CIF file and the DFT calculation would be populated in a complete guide.

Computational Protocol
  • Structure Building: Construct the 3D model of this compound using molecular modeling software.

  • Input File Preparation: Set up the calculation in a quantum chemistry software package (e.g., Gaussian), specifying the DFT method (B3LYP), basis set (6-31G*), and the task as geometry optimization.

  • Calculation Execution: Run the calculation on a high-performance computing system.

  • Data Analysis: Extract the optimized coordinates, bond lengths, and bond angles from the output file.

Logical Relationship of Analytical Methods

logical_relationship cluster_experimental Experimental Methods cluster_computational Computational Method Molecule This compound Xray X-ray Crystallography Molecule->Xray Solid-State Structure NMR NMR Spectroscopy Molecule->NMR Connectivity & Environment FTIR FTIR Spectroscopy Molecule->FTIR Functional Groups DFT DFT Calculation Molecule->DFT Theoretical Structure Data_Comparison Structural Comparison Xray->Data_Comparison DFT->Data_Comparison DFT->Data_Comparison

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This guide has outlined the primary experimental and computational methodologies for the structural analysis of this compound. X-ray crystallography provides the most definitive solid-state structure, while NMR and FTIR spectroscopy offer valuable insights into the molecular framework and functional groups. Computational modeling complements these experimental techniques by providing a theoretical basis for comparison and a deeper understanding of the molecule's intrinsic properties. For comprehensive structural characterization, a combination of these methods is recommended.

References

A Comparative Guide to the In Vitro Cytotoxicity of Novel Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro cytotoxicity of novel tetrahydroquinoline derivatives against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays are also presented to facilitate the replication and validation of these findings.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of various novel tetrahydroquinoline scaffolds against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of different derivatives.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Series 1: 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one and derivatives
4aHCT-116Colon Carcinoma~13[1]
4aA549Non-small Cell Lung CancerPotent[1]
5HCT-116Colon Carcinoma~13[1]
6HCT-116Colon Carcinoma~13[1]
Series 2: Morpholine-Substituted Tetrahydroquinoline Derivatives
10dA549Lung Cancer0.062 ± 0.01[2]
10dMCF-7Breast Cancer0.58 ± 0.11[2]
10dMDA-MB-231Triple-negative Breast Cancer1.003 ± 0.008[2]
10eA549Lung Cancer0.033 ± 0.003[2]
10hMCF-7Breast Cancer0.087 ± 0.007[2]
Series 3: 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives
6gNCI-H23Lung CancerPotent[3]
6gACHNRenal CancerPotent[3]
6gMDA-MB-231Breast CancerPotent[3]
6gPC-3Prostate CancerPotent[3]
6gNUGC-3Gastric CancerPotent[3]
6gHCT 15Colon CancerPotent[3]
Series 4: 2-Arylquinoline and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
13HeLaCervical Carcinoma8.3[4]
18HeLaCervical Carcinoma13.15[4]
12PC3Prostate Sarcoma31.37[4]
11PC3Prostate Sarcoma34.34[4]

Experimental Protocols

Detailed methodologies for the key in vitro cytotoxicity assays cited in the compared studies are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished based on their fluorescence signals.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many tetrahydroquinoline derivatives are attributed to their modulation of key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams illustrating a general experimental workflow and two commonly implicated signaling pathways.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Start: Seed Cancer Cells treatment Treat with Novel Tetrahydroquinoline Scaffolds start->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Annexin V/PI (Apoptosis) incubation->apoptosis analysis Data Analysis (IC50 Determination) mtt->analysis ldh->analysis apoptosis->analysis end End: Assess Cytotoxicity analysis->end

Caption: General experimental workflow for assessing the in vitro cytotoxicity of novel compounds.

Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[3]

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates PIP2 pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation tetrahydroquinoline Tetrahydroquinoline Scaffold tetrahydroquinoline->pi3k inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain tetrahydroquinoline scaffolds.

G cluster_nfkb NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->transcription activates tetrahydroquinoline Tetrahydroquinoline Scaffold tetrahydroquinoline->ikk inhibits

References

comparing efficacy of tetrahydroquinoxaline derivatives against standard cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Tetrahydroquinoxaline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of various tetrahydroquinoxaline derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Comparison of Cytotoxic Activity

The in vitro anticancer activity of novel tetrahydroquinoxaline derivatives has been evaluated against several standard human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. These values provide a quantitative measure of the cytotoxic potential of each derivative.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Tetrahydroquinolinones
20dHCT-116 (Colon)12.04 ± 0.57[1]
A-549 (Lung)12.55 ± 0.54[1]
19bHCT-116 (Colon)13.49 ± 0.20[1]
A-549 (Lung)15.69 ± 2.56[1]
19cHCT-116 (Colon)12.96 ± 2.68[1]
A-549 (Lung)28.44 ± 0.56[1]
Series 2: Quinoxaline Derivatives
Compound IVPC-3 (Prostate)2.11[2]
HepG2 (Liver)-[2]
Compound IIIPC-3 (Prostate)4.11[2]
HepG2 (Liver)-[2]
Compound 4mA549 (Lung)9.32 ± 1.56[3]
Compound 4bA549 (Lung)11.98 ± 2.59[3]
Series 3: Tetrahydroquinoxaline Sulfonamides
Compound I-7HT-29 (Colon)Moderate to Strong Inhibition[4][5]
Series 4: Tetrahydroquinoline Hybrids
Compound 15MCF-7 (Breast)15.16[6]
HepG-2 (Liver)18.74[6]
A549 (Lung)18.68[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of tetrahydroquinoxaline derivatives.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoxaline derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

b) Sulforhodamine B (SRB) Assay [6]

This assay is based on the ability of the SRB protein stain to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and 0.4% SRB solution is added to each well for 10 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm.

Apoptosis and Cell Cycle Analysis

a) Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis [2]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Treated and untreated cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

b) Cell Cycle Analysis using Propidium Iodide (PI) Staining [7]

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed to remove ethanol and then resuspended in a PI staining solution containing RNase A.

  • Incubation: The cells are incubated for 15-30 minutes at room temperature in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry.

Signaling Pathways and Mechanisms of Action

Several studies indicate that tetrahydroquinoxaline derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The PI3K/AKT/mTOR and apoptosis signaling pathways are often implicated.

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of novel compounds is depicted below.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Lead Compound Identification synthesis Synthesis of Tetrahydroquinoxaline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot lead Identification of Lead Compounds western_blot->lead

General workflow for anticancer drug screening.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers. Some tetrahydroquinoline derivatives have been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes THQ Tetrahydroquinoxaline Derivative THQ->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway.
Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Both pathways converge on the activation of effector caspases, which execute the final stages of cell death. Several tetrahydroquinoxaline derivatives have been shown to induce apoptosis through these pathways.[2][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Effector Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis THQ Tetrahydroquinoxaline Derivative THQ->Mitochondrion Induces stress

References

Validating Molecular Docking of Tetrahydroquinoxaline Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies and experimental data for validating molecular docking studies of tetrahydroquinoxaline sulfonamides. It aims to offer a foundation for assessing the accuracy and predictive power of computational models in the context of this important class of bioactive compounds.

Molecular docking has become an indispensable computational tool in modern drug discovery, offering insights into the binding modes and affinities of small molecules with their macromolecular targets.[1] For tetrahydroquinoxaline sulfonamides, a scaffold present in numerous potent inhibitors of various enzymes and receptors, accurate in silico predictions are crucial for guiding rational drug design and lead optimization. However, the reliability of any molecular docking study hinges on rigorous experimental validation. This guide compares data from several studies to provide a clearer picture of how computational results for tetrahydroquinoxaline sulfonamides correlate with experimental outcomes.

Comparative Analysis of Docking Scores and Experimental Data

A crucial step in validating molecular docking simulations is to compare the predicted binding affinities (often represented as docking scores) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A strong correlation between these values lends confidence to the predicted binding poses and the overall docking protocol.

The following table summarizes representative data from various studies on tetrahydroquinoxaline sulfonamide derivatives, comparing their in silico docking scores with their in vitro biological activities against different targets.

Compound IDTarget ProteinDocking Software/Score (kcal/mol)Experimental Activity (IC50/Ki, µM)Reference
Derivative 12 EGFRWt- (Not Specified)0.19 ± 0.009[2]
Derivative 12 EGFR(L858R)- (Not Specified)0.121 ± 0.007[2]
Compound I-7 Tubulin (Colchicine Site)- (Not Specified)>30% inhibition at 10 µM (HT-29 cells)[3]
Compound 7a DNA Gyrase- (Not Specified)4.91-9.82 (MIC)[4][5]
Compound 10a DPP-4- (Not Specified)(Promising selective inhibitor)[6]
Compound 10f DPP-4- (Not Specified)(Promising selective inhibitor)[6]
Compound 10g DPP-4- (Not Specified)(Promising selective inhibitor)[6]

Note: A direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and protein preparation protocols. The primary goal is to observe the trend of correlation within a single study.

Experimental Protocols for Validation

The experimental validation of molecular docking predictions for tetrahydroquinoxaline sulfonamides involves a variety of in vitro and cell-based assays to determine their biological activity. Below are detailed methodologies for key experiments cited in the literature.

Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the tetrahydroquinoxaline sulfonamide derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from dose-response curves.[3]

Tubulin Polymerization Assay

This assay is crucial for validating compounds designed to target tubulin, a key component of the cytoskeleton.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compounds (tetrahydroquinoxaline sulfonamide derivatives) are added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.

  • Fluorescence Monitoring: The mixture is incubated at 37°C, and the fluorescence intensity is monitored over time. Tubulin polymerization leads to an increase in fluorescence.

  • Data Analysis: The inhibitory effect of the compounds on tubulin polymerization is determined by comparing the fluorescence curves of the treated samples with those of the controls.[3]

Antibacterial Activity Assay (MIC and MBC Determination)

These assays are used to evaluate the potential of the synthesized compounds as antimicrobial agents.

  • Microorganism Strains: A panel of Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Broth Microdilution Method (MIC): Serial twofold dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of each bacterial strain is added to the wells. The plates are incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5]

  • Minimum Bactericidal Concentration (MBC): Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates. The plates are incubated, and the number of colony-forming units (CFU) is counted. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.[4][5]

Visualizing the Validation Workflow

The process of validating molecular docking studies for tetrahydroquinoxaline sulfonamides can be summarized in a systematic workflow. This workflow ensures that computational predictions are rigorously tested against experimental data, leading to more reliable and impactful drug discovery efforts.

A Target Identification & Protein Preparation C Molecular Docking Simulation A->C B Ligand (Tetrahydroquinoxaline Sulfonamide) Preparation B->C D Pose Selection & Scoring C->D E In Silico ADMET Prediction D->E F Synthesis of Tetrahydroquinoxaline Sulfonamides D->F H Data Correlation Analysis (Docking Score vs. Experimental Activity) D->H J Lead Optimization / Further Studies E->J G In Vitro Biological Assays (e.g., Enzyme Inhibition, Antiproliferative) F->G G->H I Structure-Activity Relationship (SAR) Analysis H->I I->J

Caption: Workflow for the validation of molecular docking studies.

Signaling Pathway Visualization

Tetrahydroquinoxaline sulfonamides can target various signaling pathways implicated in diseases like cancer. For instance, some derivatives act as colchicine binding site inhibitors, thereby disrupting microtubule dynamics, which is a critical process in cell division.

cluster_inhibition Inhibitory Effect A α/β-Tubulin Heterodimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C H Disruption of Microtubule Network D Mitotic Spindle Formation C->D E Proper Chromosome Segregation D->E F Normal Cell Division E->F G Tetrahydroquinoxaline Sulfonamide (Colchicine Site Inhibitor) G->B Inhibition I Mitotic Arrest (G2/M Phase) H->I J Apoptosis / Cell Death I->J

Caption: Inhibition of microtubule polymerization by tetrahydroquinoxaline sulfonamides.

References

comparative analysis of different synthetic routes to 1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Its prevalence has driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most significant synthetic routes to 1,2,3,4-tetrahydroquinoline, offering researchers, scientists, and drug development professionals a comprehensive overview of these methodologies, complete with experimental data and protocols.

I. Catalytic Hydrogenation of Quinolines

One of the most direct and widely employed methods for synthesizing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This approach is valued for its high atom economy and often excellent yields. A variety of catalysts and reaction conditions have been developed to achieve high selectivity for the reduction of the pyridine ring over the benzene ring.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

A solution of the substituted quinoline (1.0 mmol) in a suitable solvent, such as ethanol or methanol (10 mL), is placed in a high-pressure reactor. To this solution, 10% palladium on carbon (10 mol%) is added. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (typically 1-50 atm). The reaction mixture is stirred at a specific temperature (ranging from room temperature to 100 °C) for a designated time (typically 2-24 hours). Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.[1]

Data Presentation:
EntrySubstrate (Quinoline)CatalystConditionsYield (%)Reference
1QuinolinePd/CN50 °C, 20 bar H₂, 10 h97.8[2]
26-MethylquinolinePd/CN50 °C, 20 bar H₂, 10 h95.2[2]
36-MethoxyquinolinePd/CN50 °C, 20 bar H₂, 10 h92.4[2]
42-MethylquinolineRu(II) complex25 °C, 50 atm H₂, 4h>99[3][4]
52-PhenylquinolineRu(II) complex0 °C, 50 atm H₂, 24h99[3][4]

II. Reductive Cyclization and Domino Reactions

Domino reactions offer an efficient approach to constructing the 1,2,3,4-tetrahydroquinoline scaffold by combining multiple bond-forming events in a single synthetic operation. A common strategy involves the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization.

Experimental Protocol: Domino Reduction-Reductive Amination of 2-Nitroarylketones

To a solution of the 2-nitroarylketone (1.0 mmol) in ethanol (10 mL) in a high-pressure reactor, 5% Palladium on carbon (5 mol%) is added. The reactor is sealed, purged with hydrogen, and pressurized to 3-5 atm. The mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the 1,2,3,4-tetrahydroquinoline. This process involves the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form a cyclic imine, which is then further reduced to the final product.[5]

Data Presentation:
EntrySubstrateConditionsYield (%)Diastereoselectivity (cis:trans)Reference
1Methyl 2-(2-nitrobenzoyl)propanoate5% Pd/C, H₂ (3 atm), EtOH, rt, 12h98>99:1[5]
2Ethyl 2-(2-nitrobenzoyl)butanoate5% Pd/C, H₂ (3 atm), EtOH, rt, 12h95>99:1[5]
31-(2-Nitrophenyl)ethanoneFe, AcOHNot specifiedNot specified[5]
42-Nitrochalcone10% Pd/C, H₂, CH₂Cl₂65-90Not applicable[5]

III. Povarov Reaction (Aza-Diels-Alder Reaction)

The Povarov reaction is a powerful three-component reaction for the synthesis of 1,2,3,4-tetrahydroquinolines. It involves the [4+2] cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene. The reaction can be catalyzed by various Lewis or Brønsted acids.

Experimental Protocol: Three-Component Povarov Reaction

In a round-bottom flask, the aniline (1.0 mmol), the aldehyde (1.0 mmol), and the Lewis acid catalyst (e.g., InCl₃, 10 mol%) are dissolved in a suitable solvent such as ethanol (5 mL). The mixture is stirred at a specified temperature (e.g., 110 °C) for a short period to allow for the formation of the imine. Then, the electron-rich alkene (1.0 mmol) is added, and the reaction is continued for several hours (typically 7-10 hours). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired 1,2,3,4-tetrahydroquinoline.[6][7]

Data Presentation:

| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 53 |[7] | | 2 | p-Toluidine | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 42 |[7] | | 3 | Aniline | p-Anisaldehyde | Ethyl vinyl ether | AlCl₃ | 31 |[7] | | 4 | 4-Aminonaphthalene | Benzaldehyde | Dihydrofuran | InCl₃ | 88 |[6] | | 5 | 4-Aminonaphthalene | 4-Chlorobenzaldehyde | Dihydrofuran | InCl₃ | 85 |[6] |

IV. Asymmetric Synthesis of 1,2,3,4-Tetrahydroquinolines

The development of asymmetric methods for the synthesis of chiral 1,2,3,4-tetrahydroquinolines is of significant importance due to their prevalence in chiral drugs. Asymmetric hydrogenation of quinolines using chiral catalysts is a leading strategy in this area.

Experimental Protocol: Asymmetric Hydrogenation of Quinolines

In a glovebox, a chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand are dissolved in a degassed solvent (e.g., THF). The solution is stirred at room temperature for a specified time to form the active catalyst. To this solution, the quinoline substrate (1.0 mmol) and any additives are added. The reaction vessel is then placed in an autoclave, which is purged and pressurized with hydrogen (typically 50 atm). The reaction is stirred at a controlled temperature for a set duration. After the reaction, the autoclave is cooled and depressurized. The solvent is removed in vacuo, and the residue is purified by chromatography to yield the enantiomerically enriched 1,2,3,4-tetrahydroquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[3][4][8]

Data Presentation:
EntrySubstrateCatalyst/LigandConditionsYield (%)ee (%)Reference
12-Methylquinoline[Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPENMeOH, 25 °C, 50 atm H₂, 4h>9996[3][4]
22-Ethylquinoline[Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPENMeOH, 25 °C, 50 atm H₂, 4h>9995[3][4]
32-Phenylquinoline[Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPENEtOH, 0 °C, 50 atm H₂, 24h9992[3][4]
42-PropylquinolineIr-catalystToluene/Dioxane, 50 atm H₂9998 (R)[9]
52-PropylquinolineIr-catalystEtOH, 50 atm H₂9994 (S)[9]

V. Classical Synthetic Routes

Classical name reactions such as the Skraup-Doebner-von Miller and Friedländer syntheses are fundamental methods for the construction of the quinoline ring system. To obtain 1,2,3,4-tetrahydroquinolines, these reactions are typically followed by a reduction step.

A. Skraup-Doebner-von Miller Reaction followed by Reduction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a quinoline, which is then reduced.[10][11][12]

B. Friedländer Annulation followed by Reduction

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group to yield a quinoline, which can subsequently be reduced to the corresponding 1,2,3,4-tetrahydroquinoline.[13][14][15][16]

Visualizing the Synthetic Landscape

The following diagrams illustrate the relationships between the different synthetic strategies for accessing 1,2,3,4-tetrahydroquinolines.

cluster_reduction Reduction of Quinolines cluster_cyclization Cyclization Reactions cluster_multicomponent Multicomponent Reactions cluster_classical Classical Syntheses (via Quinolines) 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Catalytic Hydrogenation Catalytic Hydrogenation Catalytic Hydrogenation->1,2,3,4-Tetrahydroquinoline Asymmetric Hydrogenation Asymmetric Hydrogenation Asymmetric Hydrogenation->1,2,3,4-Tetrahydroquinoline Reductive Cyclization Reductive Cyclization Reductive Cyclization->1,2,3,4-Tetrahydroquinoline Domino Reactions Domino Reactions Domino Reactions->1,2,3,4-Tetrahydroquinoline Povarov Reaction Povarov Reaction Povarov Reaction->1,2,3,4-Tetrahydroquinoline Skraup-Doebner-von Miller Skraup-Doebner-von Miller Quinoline Intermediate Quinoline Intermediate Skraup-Doebner-von Miller->Quinoline Intermediate Friedländer Annulation Friedländer Annulation Friedländer Annulation->Quinoline Intermediate Quinoline Intermediate->1,2,3,4-Tetrahydroquinoline Reduction

Caption: Overview of major synthetic strategies for 1,2,3,4-tetrahydroquinoline.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine + Aldehyde Aldehyde Aldehyde Alkene Alkene Tetrahydroquinoline Tetrahydroquinoline Imine->Tetrahydroquinoline + Alkene [4+2] Cycloaddition

Caption: Simplified workflow of the Povarov three-component reaction.

References

Evaluating the ADME Properties of Designed Tetrahydroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics are critical determinants of a compound's pharmacokinetic profile, efficacy, and safety. This guide provides a framework for evaluating the ADME properties of designed tetrahydroquinoxaline derivatives, a class of heterocyclic compounds with broad therapeutic potential.

Due to a scarcity of publicly available, direct comparative experimental ADME data for a series of tetrahydroquinoxaline derivatives, this guide presents a composite analysis. It utilizes in silico predictive data for a representative tetrahydroquinoxaline sulfonamide derivative, I-7 , from a recent study on colchicine binding site inhibitors.[1] This is supplemented with generalized experimental protocols for key ADME assays, providing a practical template for researchers in the field.

Comparative ADME Profile of Tetrahydroquinoxaline Derivative I-7

The following table summarizes the predicted ADME properties of compound I-7, a promising anticancer agent.[1] These computational predictions offer initial insights into the potential drug-like qualities of this tetrahydroquinoxaline derivative.

ADME ParameterPredicted Value for Compound I-7Significance in Drug Development
Absorption
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
P-glycoprotein (P-gp) SubstrateNoSuggests a lower likelihood of efflux-mediated drug resistance and better oral absorption.
Distribution
Lipophilicity (log P)1.15An optimal log P value is crucial for membrane permeability and overall distribution.
Metabolism
CYP450 InhibitionData not availablePotential for drug-drug interactions if the compound inhibits key metabolic enzymes.
Metabolic StabilityData not availableDetermines the compound's half-life in the body.
Excretion
Water Solubility (log S)-3.5Moderate water solubility is important for formulation and absorption.
Drug-Likeness
Lipinski's Rule of Five0 violationsAdherence to these rules suggests good oral bioavailability.
Veber's Rule0 violationsSuggests good oral bioavailability based on molecular flexibility and polar surface area.

Table 1: Predicted ADME Properties of Tetrahydroquinoxaline Derivative I-7. Data is based on in silico predictions from SwissADME.[1]

Experimental Workflow for ADME Evaluation

The following diagram illustrates a typical workflow for the experimental evaluation of the ADME properties of newly designed chemical entities like tetrahydroquinoxaline derivatives.

ADME_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Modeling A Solubility B Permeability (e.g., PAMPA, Caco-2) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D CYP450 Inhibition C->D E Plasma Protein Binding D->E F Pharmacokinetic Profiling (Rodent) E->F G Excretion & Mass Balance F->G H PK/PD Modeling G->H I Human Dose Prediction H->I

A generalized workflow for the evaluation of ADME properties.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of ADME properties. Below are standard protocols for key in vitro ADME assays.

Aqueous Solubility Assay (Thermodynamic)
  • Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

  • Methodology:

    • A stock solution of the test compound (e.g., in DMSO) is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

    • The solution is shaken for a defined period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

    • The solution is then filtered to remove any undissolved precipitate.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution and added to the donor wells of the plate.

    • The acceptor wells are filled with a fresh buffer solution.

    • The plate is incubated for a set period, allowing the compound to diffuse from the donor to the acceptor wells.

    • The concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS to calculate the permeability coefficient (Pe).

Metabolic Stability in Liver Microsomes
  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes (from human or other species) and a cofactor mixture containing NADPH at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • The test compound is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.

    • The metabolic reaction is initiated by adding NADPH.

    • After a set incubation time, the reaction is stopped.

    • The formation of the metabolite from the probe substrate is measured by LC-MS/MS.

    • The inhibition of metabolite formation in the presence of the test compound, relative to a vehicle control, is used to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Conclusion

The evaluation of ADME properties is a critical step in the drug discovery and development pipeline for tetrahydroquinoxaline derivatives. While comprehensive experimental data for a direct comparison is currently limited in the public domain, the provided framework, including in silico predictions for a representative compound and standardized experimental protocols, offers a valuable resource for researchers. The systematic application of these assays will enable the selection and optimization of tetrahydroquinoxaline derivatives with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

distinguishing between 1,2,3,4-tetrahydroquinoxaline and its isomers using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of 1,2,3,4-tetrahydroquinoxaline and its isomer, 5,6,7,8-tetrahydroquinoxaline, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The differentiation of these isomers is critical as the position of the saturated ring significantly influences the molecule's chemical properties and biological activity. Herein, we present key distinguishing features in their respective spectra, supported by experimental data and protocols, to facilitate unambiguous identification.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and 5,6,7,8-tetrahydroquinoxaline, highlighting the distinct features that enable their differentiation.

Spectroscopic TechniqueThis compound5,6,7,8-TetrahydroquinoxalineKey Differentiating Features
¹H NMR Aromatic Protons: ~6.5-6.7 ppmN-H Protons: Broad signalAliphatic Protons (-CH₂-CH₂-): ~3.3 ppmAromatic Protons: ~8.3 ppm (singlet)Aliphatic Protons (-CH₂-): ~3.0 ppm (multiplet)Aliphatic Protons (-CH₂-): ~1.9 ppm (multiplet)The aromatic protons of the 1,2,3,4-isomer are more shielded (appear at a lower ppm) due to the adjacent saturated ring. The 5,6,7,8-isomer exhibits a simpler aromatic signal and two distinct sets of aliphatic protons.
¹³C NMR Aromatic Carbons: ~115-140 ppmAliphatic Carbons: ~42 ppmAromatic Carbons: ~145, 153 ppmAliphatic Carbons: ~22, 29 ppmThe chemical shifts of both aromatic and aliphatic carbons differ significantly between the two isomers, reflecting their distinct electronic environments.
IR Spectroscopy N-H stretch: ~3350 cm⁻¹ (sharp)Aromatic C-H stretch: ~3050 cm⁻¹Aliphatic C-H stretch: ~2850-2950 cm⁻¹C=C stretch: ~1600, 1500 cm⁻¹Aromatic C-H stretch: ~3050 cm⁻¹Aliphatic C-H stretch: ~2850-2950 cm⁻¹C=N stretch: ~1580 cm⁻¹C=C stretch: ~1480 cm⁻¹The most prominent difference is the presence of a distinct N-H stretching band in the 1,2,3,4-isomer, which is absent in the 5,6,7,8-isomer.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 134Base Peak: m/z 133 (M-H)⁺Molecular Ion (M⁺): m/z 134Key Fragments: m/z 133, 106While both isomers show a molecular ion at m/z 134, their fragmentation patterns differ. The 1,2,3,4-isomer readily loses a hydrogen atom to form a stable aromatic cation. The 5,6,7,8-isomer undergoes a retro-Diels-Alder fragmentation, leading to a characteristic fragment at m/z 106.[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of tetrahydroquinoxaline isomers.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetrahydroquinoxaline isomer sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydroquinoxaline isomer in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the tetrahydroquinoxaline isomers to identify functional groups.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • Sample of tetrahydroquinoxaline isomer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind ~1-2 mg of the solid tetrahydroquinoxaline isomer with ~100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.[3][4]

    • Transfer the powder to the pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the tetrahydroquinoxaline isomers.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Helium carrier gas

  • Sample of tetrahydroquinoxaline isomer dissolved in a volatile solvent (e.g., methanol, dichloromethane)

Procedure (GC-MS with EI):

  • Sample Introduction: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried onto the chromatographic column by the helium gas.

  • Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5][6][7]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between this compound and its isomers using the spectroscopic methods described.

G cluster_0 A Unknown Tetrahydroquinoxaline Isomer B Acquire IR Spectrum A->B C N-H Stretch (~3350 cm⁻¹)? B->C D This compound C->D  Yes E Potential Isomer (e.g., 5,6,7,8-) C->E  No F Acquire ¹H NMR Spectrum D->F E->F G Acquire Mass Spectrum F->G H Confirm Structure G->H

Caption: Workflow for the spectroscopic differentiation of tetrahydroquinoxaline isomers.

By following this systematic approach and comparing the acquired spectra with the reference data provided, researchers can confidently distinguish between this compound and its structural isomers. This ensures the correct identification of these important heterocyclic scaffolds in various research and development applications.

References

A Comparative Guide to the Bioactivity of 1,2,3,4-Tetrahydroquinoxaline and Quinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related heterocyclic scaffolds: 1,2,3,4-tetrahydroquinoxaline and quinoxaline-2,3(1H,4H)-dione. While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to offer insights into their potential as antimicrobial, anticancer, and antioxidant agents. The information presented herein is intended to support further research and drug discovery efforts in the field of medicinal chemistry.

Overview of Chemical Structures

This compound possesses a saturated pyrazine ring fused to a benzene ring, offering conformational flexibility. In contrast, quinoxaline-2,3(1H,4H)-dione features a pyrazine ring with two carbonyl groups, resulting in a more rigid and planar structure. These structural differences are anticipated to influence their interactions with biological targets and, consequently, their bioactivity profiles.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, anticancer, and antioxidant activities of derivatives of this compound and quinoxaline-2,3(1H,4H)-dione. It is important to note that these are derivatives and not the parent compounds, and direct comparison should be made with caution due to variations in substituents and experimental conditions.

Table 1: Comparative Antimicrobial Activity of Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Quinoxaline-2,3(1H,4H)-dione 6-chloro- and 6-nitro- alkylated derivativesStaphylococcus aureus, Escherichia coliVaries with alkyl chain
Quinoxaline Symmetrically disubstituted derivativesEscherichia coli8[1]
Quinoxaline Symmetrically disubstituted derivativesBacillus subtilis16[1]
Quinoxaline Pentacyclic derivativeCandida albicans, Aspergillus flavus16[1]

Table 2: Comparative Anticancer Activity of Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline-2,3(1H,4H)-dione based Compound VIIIcHCT116 (Colon)2.5[2]
Quinoxaline-2,3(1H,4H)-dione based Compound XVaHCT116 (Colon)4.4[2]
Quinoxaline-2,3(1H,4H)-dione based Compound XVaMCF-7 (Breast)5.3[2]
Quinoxaline Compound 4mA549 (Lung)9.32[3]
Quinoxaline Compound 4bA549 (Lung)11.98[3]

Table 3: Comparative Antioxidant Activity of Derivatives

Compound ClassDerivativeAssayActivityReference
This compound 2-methyl-1,2,3,4-tetrahydroquinoxalineOxygen-absorptionHigher than 1,2,3,4-tetrahydroquinolines[3]
Quinoxaline Various derivativesDPPHModerate to high scavenging activity

Signaling Pathways and Mechanisms of Action

The bioactivity of these compounds is underpinned by their interaction with various cellular pathways. The following diagrams illustrate plausible mechanisms based on studies of their derivatives.

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline_Derivatives Quinoxaline-2,3(1H,4H)-dione Derivatives Quinoxaline_Derivatives->RTK Inhibition Tetrahydroquinoxaline_Derivatives This compound Derivatives Tetrahydroquinoxaline_Derivatives->Apoptosis_Inhibition Induction of Apoptosis

Caption: Proposed anticancer signaling pathway for quinoxaline derivatives.

Experimental Workflows

The following diagrams outline the general workflows for the key bioassays used to evaluate the compounds discussed in this guide.

mtt_workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis

Caption: General workflow for the MTT assay for anticancer activity.

antimicrobial_workflow Inoculum_Prep Prepare standardized bacterial inoculum Agar_Plate Inoculate Mueller-Hinton agar plate Inoculum_Prep->Agar_Plate Well_Creation Create wells in the agar Agar_Plate->Well_Creation Compound_Addition Add compound solutions to wells Well_Creation->Compound_Addition Incubation Incubate at 37°C for 18-24h Compound_Addition->Incubation Measurement Measure the diameter of the zone of inhibition Incubation->Measurement

Caption: General workflow for the agar well diffusion antimicrobial assay.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of chemical compounds.

  • Materials:

    • Cancer cell lines (e.g., HCT116, MCF-7, A549)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds (this compound and quinoxaline-2,3(1H,4H)-dione derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Standard antibiotic discs (positive control)

    • Sterile petri dishes, swabs, and cork borer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.

    • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 50-100 µL) of each test compound solution at a specific concentration into the wells. Also, place a standard antibiotic disc as a positive control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

    • Test compounds dissolved in methanol

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells.

    • DPPH Addition: Add a defined volume of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The available data, primarily from studies on their derivatives, suggests that both this compound and quinoxaline-2,3(1H,4H)-dione scaffolds are promising starting points for the development of new therapeutic agents. Derivatives of quinoxaline-2,3(1H,4H)-dione have demonstrated notable anticancer and antimicrobial activities. On the other hand, this compound derivatives have shown significant antioxidant potential. The differences in their chemical structures likely contribute to these varied biological profiles. Further direct comparative studies of the parent compounds and a wider range of their derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2,3,4-Tetrahydroquinoxaline is classified as a toxic substance and requires disposal as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Precautions and Spill Response

Before handling this compound, ensure that you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1] In the event of a spill, immediately alert personnel in the vicinity. For a dry spill, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled hazardous waste container.[1]

II. Waste Characterization and Segregation

This compound is an organic solid that is toxic if swallowed.[2][3] As such, it must be segregated from other waste streams to prevent accidental mixing and potential chemical reactions.

Key Segregation Principles:

  • Do not mix solid this compound waste with liquid waste.

  • Keep it separate from incompatible materials, such as strong oxidizing agents.[1]

  • Collect contaminated labware (e.g., gloves, weighing paper) separately from the bulk chemical waste, though both will be treated as hazardous.

The following table summarizes the key properties of this compound relevant to its disposal:

PropertyDataCitation
Physical State Solid[3]
Primary Hazard Toxic if swallowed[2][3]
Incompatible Materials Oxidizing agents[1]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[3]
III. Step-by-Step Disposal Procedure

The proper disposal of this compound follows the general procedures for solid hazardous chemical waste.

1. Container Selection and Preparation:

  • Select a container that is in good condition, free of leaks or cracks, and has a secure, screw-on cap.

  • The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for solid organic waste.

  • Ensure the container is clean and dry before adding any waste.

2. Waste Collection:

  • Carefully transfer the solid this compound waste into the prepared container.

  • Also, place any disposable labware that is grossly contaminated with the chemical, such as weighing boats or gloves, into a separate, clearly labeled container for solid hazardous waste.

  • Do not overfill the container; leave at least 10% headspace to accommodate any potential expansion.

3. Labeling the Waste Container:

  • As soon as the first portion of waste is added, affix a "Hazardous Waste" label to the container.[4]

  • The label must include the following information[5]:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory name, room number).

    • The name and contact information of the principal investigator or responsible person.

    • Check the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks from the primary container.[1]

  • Keep the container closed at all times except when adding waste.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a pickup.[5][6]

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal at an approved facility.

IV. Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent that can dissolve the residue.[4]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[4]

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label.[7] The container may then be disposed of in the regular trash or recycled, depending on institutional policies.[4][7]

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Disposal A Identify this compound as Toxic Solid Waste B Select & Prepare Compatible Container A->B C Wear Appropriate PPE B->C D Transfer Waste to Container C->D E Affix 'Hazardous Waste' Label D->E F Complete Label Information E->F G Store in Designated Area with Secondary Containment F->G H Keep Container Closed G->H I Contact EHS for Pickup H->I J Disposal at Approved Facility I->J

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific hazardous waste management plan and safety protocols.

References

Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides immediate and essential safety and logistical information for handling 1,2,3,4-Tetrahydroquinoxaline, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.

Hazard Summary: this compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered toxic if swallowed.[3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves.To prevent skin contact, as the substance causes skin irritation.[1][2]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][4]To protect against splashes and dust that can cause serious eye irritation.[1][2][5]
Skin and Body Protection Protective clothing to prevent skin exposure.[1][5] A lab coat is the minimum requirement.To avoid contact with skin.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2] A dust mask of type N95 (US) is recommended for handling the solid form.[4]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][5]

Experimental Workflow for Safe Handling

Proper procedural steps are critical to minimize risk. The following diagram outlines the standard operating procedure for working with this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Materials prep_setup->prep_gather handling_weigh Carefully Weigh/Measure This compound prep_gather->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Approved Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash Disposal Decision Tree for this compound Waste start Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated is_chemical Is it the chemical itself? is_contaminated->is_chemical Yes dispose_regular Dispose as Non-Hazardous Waste is_contaminated->dispose_regular No dispose_hazardous Dispose as Hazardous Waste in a Labeled, Sealed Container is_chemical->dispose_hazardous Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 2
1,2,3,4-Tetrahydroquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。